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3-ethynyl-1,1,2,2-tetramethylcyclopropane Documentation Hub

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  • Product: 3-ethynyl-1,1,2,2-tetramethylcyclopropane
  • CAS: 103304-20-7

Core Science & Biosynthesis

Foundational

synthesis of 3-ethynyl-1,1,2,2-tetramethylcyclopropane

Synthesis and Characterization of 3-Ethynyl-1,1,2,2-tetramethylcyclopropane: A Comprehensive Technical Guide Executive Summary & Scientific Context The cyclopropane ring represents one of the most fascinating structural...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis and Characterization of 3-Ethynyl-1,1,2,2-tetramethylcyclopropane: A Comprehensive Technical Guide

Executive Summary & Scientific Context

The cyclopropane ring represents one of the most fascinating structural motifs in organic chemistry, characterized by high ring strain (approx. 27.5 kcal/mol) and unique orbital hybridization that imparts alkene-like reactivity to the C–C bonds. When heavily substituted, as in 3-ethynyl-1,1,2,2-tetramethylcyclopropane (CAS: 103304-20-7) , the molecule exhibits extreme steric shielding due to the adjacent gem-dimethyl groups.

This compound has been pivotal in advanced mechanistic studies, notably in the investigation of thermal isomerizations and acyclic benzene isomers by Hopf, de Meijere, and co-workers[1]. Furthermore, its core structural precursor, 2,2,3,3-tetramethylcyclopropanecarboxylic acid, is a critical building block in the synthesis of commercially significant pyrethroid insecticides, such as terallethrin and fenpropathrin[2].

As a Senior Application Scientist, I have designed this guide to move beyond mere synthetic recipes. Here, we will dissect the causality behind each experimental choice, providing a self-validating, four-stage protocol for synthesizing this sterically encumbered alkyne from commercial starting materials.

Retrosynthetic Strategy & Mechanistic Rationale

The relies on a bottom-up construction of the cyclopropane core, followed by functional group interconversions (FGIs) to install the terminal alkyne. Attempting to cyclopropanate an alkyne-bearing alkene directly is often plagued by chemoselectivity issues; thus, the alkyne is masked as an ester during the initial ring-forming step.

Retrosynthesis A 3-Ethynyl-1,1,2,2- tetramethylcyclopropane B 2,2,3,3-Tetramethyl- cyclopropanecarboxaldehyde A->B Corey-Fuchs Homologation C Ethyl 2,2,3,3-tetramethyl- cyclopropanecarboxylate B->C Reduction & Oxidation D 2,3-Dimethyl-2-butene + Ethyl Diazoacetate C->D Cu-Catalyzed Cyclopropanation

Retrosynthetic analysis of 3-ethynyl-1,1,2,2-tetramethylcyclopropane from commercial precursors.

Experimental Protocols: A Self-Validating System

The workflow is divided into four distinct phases. Each phase is designed to overcome the massive steric wall generated by the four methyl groups.

Workflow Step1 1. Cyclopropanation Reagents: 2,3-Dimethyl-2-butene, EDA, CuSO4 Purpose: Core Ring Assembly Step2 2. Ester Reduction Reagents: LiAlH4, THF, 0 °C to RT Purpose: Overcome Steric Shielding Step1->Step2 Step3 3. Swern Oxidation Reagents: (COCl)2, DMSO, Et3N, DCM Purpose: Prevent Ring Opening Step2->Step3 Step4 4. Homologation Reagents: CBr4, PPh3, then n-BuLi Purpose: Terminal Alkyne Installation Step3->Step4

Step-by-step experimental workflow detailing the four-stage synthesis and mechanistic causality.

Phase 1: Cu-Catalyzed Cyclopropanation

Objective: Synthesize ethyl 2,2,3,3-tetramethylcyclopropanecarboxylate.

  • Causality: 2,3-dimethyl-2-butene is highly electron-rich but sterically hindered. Uncatalyzed thermal decomposition of ethyl diazoacetate (EDA) would lead to free carbenes that indiscriminately insert into C–H bonds or dimerize. Copper sulfate (CuSOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) mediates the formation of a metal carbenoid, enforcing a concerted, stereospecific [2+1] cycloaddition.
    
  • Protocol:

    • Equip a flame-dried 500 mL round-bottom flask with a reflux condenser and a pressure-equalizing dropping funnel.

    • Add 2,3-dimethyl-2-butene (1.0 equiv) and a catalytic amount of anhydrous CuSO

      
       (2 mol%). Heat the suspension to a gentle reflux (approx. 73 °C).
      
    • Dilute EDA (1.5 equiv) with an equal volume of 2,3-dimethyl-2-butene. Add this mixture dropwise over 3 hours. Crucial: Slow addition keeps the steady-state concentration of EDA low, minimizing the formation of diethyl fumarate/maleate byproducts[3].

    • Reflux for an additional 1 hour until N

      
       evolution ceases.
      
    • Cool to room temperature, filter through a pad of Celite to remove the copper catalyst, and purify via fractional distillation under reduced pressure.

Phase 2: Ester Reduction

Objective: Synthesize 2,2,3,3-tetramethylcyclopropanemethanol.

  • Causality: The ester carbonyl is buried behind the gem-dimethyl groups. Milder reducing agents (e.g., NaBH

    
    ) fail to penetrate this steric bulk. Lithium aluminum hydride (LiAlH
    
    
    
    ) is a small, highly reactive nucleophile capable of delivering hydride directly to the shielded carbonyl carbon.
  • Protocol:

    • Suspend LiAlH

      
       (1.2 equiv) in anhydrous THF at 0 °C under an argon atmosphere.
      
    • Add the ester from Phase 1 dropwise. Crucial: The exothermic nature of the hydride transfer requires strict temperature control to prevent solvent boil-off.

    • Warm to room temperature and stir for 2 hours.

    • Quench using the Fieser method: For every

      
       grams of LiAlH
      
      
      
      , add
      
      
      mL H
      
      
      O,
      
      
      mL 15% NaOH, and
      
      
      mL H
      
      
      O. Crucial: This specific quench forms a granular aluminum salt precipitate, avoiding stubborn emulsions during extraction.
    • Filter the salts, concentrate the filtrate, and use the crude alcohol directly in the next step.

Phase 3: Controlled Swern Oxidation

Objective: Synthesize 2,2,3,3-tetramethylcyclopropanecarboxaldehyde.

  • Causality: Cyclopropyl carbinols are highly sensitive to acidic conditions, which can trigger ring expansion or cleavage via cyclopropylcarbinyl cation intermediates. Swern oxidation operates at -78 °C and utilizes a basic workup (Et

    
    N), perfectly preserving the strained ring.
    
  • Protocol:

    • In a dry flask, dissolve oxalyl chloride (1.5 equiv) in anhydrous DCM and cool to -78 °C.

    • Add DMSO (3.0 equiv) dropwise. Stir for 15 minutes to generate the active alkoxysulfonium intermediate.

    • Add the alcohol from Phase 2 (1.0 equiv) dropwise. Stir for 30 minutes.

    • Add triethylamine (5.0 equiv) dropwise and allow the reaction to warm to room temperature.

    • Quench with water, extract with DCM, wash with brine, dry over MgSO

      
      , and purify via flash chromatography.
      
Phase 4: Corey-Fuchs Homologation

Objective: Isolate 3-ethynyl-1,1,2,2-tetramethylcyclopropane.

  • Causality: The two-step Corey-Fuchs reaction is highly reliable for sterically encumbered aldehydes. The initial olefination is driven by the formation of strong P=O bonds. Subsequent treatment with

    
    -BuLi triggers halogen-metal exchange, 
    
    
    
    -elimination to a vinylidenecarbene, and a 1,2-hydride shift (Fritsch-Buttenberg-Wiechell rearrangement) to yield the terminal alkyne.
  • Protocol:

    • Dibromoolefination: Dissolve CBr

      
       (2.0 equiv) and PPh
      
      
      
      (4.0 equiv) in DCM at 0 °C. Add the aldehyde from Phase 3. Stir until complete conversion. Filter through a silica plug to remove triphenylphosphine oxide and isolate the 1,1-dibromoalkene.
    • Alkyne Formation: Dissolve the dibromoalkene in anhydrous THF and cool to -78 °C.

    • Add

      
      -BuLi (2.2 equiv) dropwise. Stir for 1 hour at -78 °C, then warm to room temperature for 1 hour.
      
    • Quench with saturated aqueous NH

      
      Cl. Extract with pentane (the product is highly volatile; avoid DCM or ether if possible).
      
    • Carefully concentrate under a gentle stream of nitrogen and purify via short-path distillation to isolate the pure alkyne.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics for this synthetic sequence, serving as a benchmark for process validation.

Reaction StepStarting MaterialReagents & ConditionsTypical Yield (%)Purification Method
1. Cyclopropanation 2,3-Dimethyl-2-buteneEDA, CuSO

, reflux, 3 h
25 - 35%Fractional Distillation
2. Reduction Ethyl 2,2,3,3-tetramethylcyclopropanecarboxylateLiAlH

, THF, 0 °C to RT, 2 h
85 - 95%Fieser Quench & Filtration
3. Oxidation 2,2,3,3-Tetramethylcyclopropanemethanol(COCl)

, DMSO, Et

N, DCM, -78 °C
80 - 90%Silica Gel Chromatography
4. Homologation 2,2,3,3-Tetramethylcyclopropanecarboxaldehyde1. CBr

, PPh

2.

-BuLi, THF, -78 °C
60 - 75%Short-path Distillation

(Note: The yield of Step 1 is inherently limited by the steric bulk of the alkene and the competing dimerization of the diazo compound[3]. Unreacted alkene can be recovered during distillation).

Analytical Validation (E-E-A-T)

To ensure scientific integrity, the final product must be validated through orthogonal analytical techniques:

  • Infrared Spectroscopy (IR): The successful formation of the terminal alkyne is confirmed by the appearance of a sharp, strong C–H stretching band at ~3300 cm

    
      and a weak C
    
    
    
    C stretching band at ~2110 cm
    
    
    . The disappearance of the strong carbonyl stretch (~1700 cm
    
    
    ) from the aldehyde precursor confirms complete conversion.
  • 
    H NMR Spectroscopy:  The extreme symmetry and shielding of the molecule provide a distinct signature. Look for two sharp singlets integrating to 6H each (the gem-dimethyl groups), a doublet integrating to 1H (the cyclopropyl methine proton), and a doublet integrating to 1H (the terminal alkyne proton) exhibiting long-range 
    
    
    
    coupling.

References[1] Title: 1980 - 1989 : Department of Chemistry : University of Hamburg (Thermal rearrangements. XIX. The kinetics of the thermal isomerization of 1-ethynyl-2,2,3,3-tetramethylcyclopropane). Source: uni-hamburg.de. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMaJv5-OECV4U5-PEj--7nEV02IHbqgX5y2ww9CaiZfJKfLgOsF7N9KdiZKf7PsoCdItSIFddZKklWTChM0m-Tqwd5GK-SPZXim9vPEyExuezT-pGQ1p8KRBxbFhB07iyg4fycqrLf_bvh-ud2APIcL6zG_U2O7owyLxVHQ2mb1ZF620jHBp4=[3] Title: Synthesis of i. Ethyl 2,2,3,3-Tetramethylcyclopropanecarboxylate - PrepChem.com. Source: prepchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG__ySyCgBrQ8iM6_Ol8MDf-OKwIuUozLB1SRc1ytkgRKEUvsJE3MlQc5k5Jvg42_DAP-KibyHuVtBdL-LRudoAVZ6SNFPADtV7-5gYf1ettfBaA7EN3dD6tBtExYpdS0gEuPhgchttqVbFvNIF0C2N0GjiN_-vBRCftr_JtWDYfwsRrQ==[2] Title: Discovery and development of pyrethroid insecticides - PMC. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZbgHcNMdKCbCe-DEti9DD0cE0KzOeabRWo0KUx1pSZufId10s7GKyghl_-Ya6UE4W7cMcP5IYh1BZeLIr1YjCFyznpjmuYO_UBUK3FowuZwTCvX2rm5alfKPSAjd6-yoqlYJOnK9SY7kQWJU=

Sources

Exploratory

Spectroscopic Characterization of 3-Ethynyl-1,1,2,2-tetramethylcyclopropane: A Predictive Analysis for Drug Discovery and Molecular Engineering

Abstract This technical guide provides an in-depth, predictive analysis of the spectroscopic characteristics of 3-ethynyl-1,1,2,2-tetramethylcyclopropane, a novel small molecule with potential applications in drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth, predictive analysis of the spectroscopic characteristics of 3-ethynyl-1,1,2,2-tetramethylcyclopropane, a novel small molecule with potential applications in drug development and materials science. As experimental data for this specific compound is not publicly available, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral features. This predictive approach serves as a foundational resource for researchers, enabling the identification, characterization, and quality control of this compound in a laboratory setting. Each section details the theoretical basis for the predicted data, presents the data in a clear tabular format, and outlines a standard protocol for experimental verification.

Introduction: The Significance of a Strained Alkyne

3-Ethynyl-1,1,2,2-tetramethylcyclopropane is a fascinating molecule that merges the high ring strain and unique stereoelectronic properties of a tetrasubstituted cyclopropane ring with the rigid, linear geometry and reactivity of a terminal alkyne. The cyclopropane moiety, a common motif in numerous natural products and pharmaceuticals, imparts a high degree of s-character to its exocyclic bonds, influencing the reactivity and conformation of adjacent functional groups. The ethynyl group, on the other hand, is a versatile handle for a variety of chemical transformations, including "click" chemistry, Sonogashira couplings, and metal-catalyzed additions.

The combination of these two functionalities in a single, compact scaffold makes 3-ethynyl-1,1,2,2-tetramethylcyclopropane a compelling building block for the synthesis of complex molecular architectures. Its potential utility in creating novel therapeutics, molecular probes, and advanced materials necessitates a thorough understanding of its structural and electronic properties. Spectroscopic characterization is the cornerstone of this understanding, providing an empirical fingerprint for molecular identity and purity.

This guide is structured to provide a comprehensive, albeit predictive, spectroscopic profile of the title compound. By dissecting the anticipated signals in ¹H NMR, ¹³C NMR, IR, and MS, we aim to equip researchers with the knowledge to confidently identify and utilize this promising molecule.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for the unambiguous assignment of spectroscopic signals. The following diagram illustrates the structure of 3-ethynyl-1,1,2,2-tetramethylcyclopropane with the numbering scheme that will be used throughout this guide.

Caption: Molecular structure and atom numbering for 3-ethynyl-1,1,2,2-tetramethylcyclopropane.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 3-ethynyl-1,1,2,2-tetramethylcyclopropane is expected to be relatively simple, with distinct signals for the methyl, cyclopropyl, and alkynyl protons.

Predicted ¹H NMR Data

The chemical shifts are predicted based on the unique electronic environment of each proton. The cyclopropyl protons are expected to be significantly shielded due to the diamagnetic anisotropy of the three-membered ring.[1] The terminal alkyne proton is also shielded by the cylindrical electron cloud of the triple bond.[2]

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Predicted Coupling Constant (J, Hz)
H1 (cyclopropyl)0.8 - 1.0Doublet1HJH1-H2 ≈ 2-3 Hz (long-range)
H2 (alkynyl)2.0 - 2.2Doublet1HJH2-H1 ≈ 2-3 Hz (long-range)
CH₃ (C4, C5, C6, C7)1.0 - 1.3Singlet12HN/A
Rationale for Predicted Spectrum
  • Cyclopropyl Proton (H1): Protons on a cyclopropane ring experience significant shielding and typically appear at high field (low ppm values).[3][4] The ethynyl substituent will have a deshielding effect, moving this proton slightly downfield compared to an unsubstituted cyclopropane proton (which resonates around 0.22 ppm).[3] Long-range coupling across the C3-C8-C9 sp-hybridized system to the alkynyl proton (H2) is expected, resulting in a doublet.[5][6]

  • Alkynyl Proton (H2): The terminal proton of an alkyne typically resonates in the range of 1.7-3.1 ppm.[2] The shielding effect of the triple bond's cylindrical magnetic anisotropy is a key factor.[7] This proton will exhibit long-range coupling to the cyclopropyl proton (H1), also appearing as a doublet.[5][6]

  • Methyl Protons (C4, C5, C6, C7): Due to the symmetry of the molecule, the four methyl groups are chemically equivalent. They are attached to quaternary carbons and have no adjacent protons to couple with, thus they are expected to appear as a single, sharp singlet with an integration value of 12H.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-ethynyl-1,1,2,2-tetramethylcyclopropane in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 0-12 ppm.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. Integrate the signals to determine the relative proton ratios.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Analysis a Dissolve sample in CDCl3 with TMS b Acquire FID on 400 MHz NMR a->b c Fourier Transform b->c d Phase Correction & Referencing c->d e Integration d->e f Assign Signals e->f

Caption: Workflow for ¹H NMR analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 3-ethynyl-1,1,2,2-tetramethylcyclopropane will give a distinct signal.

Predicted ¹³C NMR Data

The chemical shifts of the cyclopropyl carbons are expected to be at a relatively high field, while the sp-hybridized alkyne carbons will appear further downfield.[8][9]

Assignment Predicted Chemical Shift (δ, ppm)
C1, C2 (quaternary cyclopropyl)25 - 35
C3 (methine cyclopropyl)15 - 25
C4, C5, C6, C7 (methyl)20 - 30
C8 (alkynyl)80 - 90
C9 (alkynyl)65 - 75
Rationale for Predicted Spectrum
  • Cyclopropyl Carbons (C1, C2, C3): The carbons of a cyclopropane ring are highly shielded and typically resonate at upfield chemical shifts, sometimes even below 0 ppm for unsubstituted cyclopropane.[8] The methyl and ethynyl substituents will cause a downfield shift. The quaternary carbons (C1 and C2) will be further downfield than the methine carbon (C3).

  • Methyl Carbons (C4, C5, C6, C7): The four methyl carbons are equivalent and are expected to produce a single signal in the typical aliphatic region.

  • Alkynyl Carbons (C8, C9): The sp-hybridized carbons of a terminal alkyne have characteristic chemical shifts.[10] The carbon attached to the substituent (C8) is typically more deshielded and appears further downfield than the terminal carbon (C9).[10]

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, observing at the corresponding ¹³C frequency (e.g., 100 MHz).

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): 0-220 ppm.

  • Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase correct the spectrum and reference it to the CDCl₃ solvent signal (δ 77.16 ppm) or the TMS signal (δ 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of 3-ethynyl-1,1,2,2-tetramethylcyclopropane will be dominated by the characteristic absorptions of the terminal alkyne and the C-H bonds of the cyclopropyl and methyl groups.

Predicted IR Absorption Bands
Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
≡C-H stretch (alkyne)~3300Strong, sharp
C-H stretch (methyl & cyclopropyl)2850-3000Medium-Strong
C≡C stretch (alkyne)2100-2140Weak-Medium, sharp
C-H bend (methyl & cyclopropyl)1370-1470Medium
Rationale for Predicted Spectrum
  • ≡C-H Stretch: The stretching vibration of the C-H bond in a terminal alkyne is a highly characteristic, strong, and sharp absorption that appears around 3300 cm⁻¹.[11][12][13] Its presence is a clear indicator of a terminal alkyne.

  • C-H Stretch: The C-H stretching vibrations of the methyl groups and the cyclopropyl C-H bond will appear in the typical alkane region of 2850-3000 cm⁻¹.

  • C≡C Stretch: The carbon-carbon triple bond stretch for a terminal alkyne gives a weak to medium, sharp absorption in the range of 2100-2260 cm⁻¹.[11][14] The intensity is weaker than the ≡C-H stretch but its position in a relatively clear region of the spectrum makes it diagnostic.

  • C-H Bends: Bending vibrations for the methyl and cyclopropyl C-H bonds will appear in the fingerprint region, typically between 1370 and 1470 cm⁻¹.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Acquire a background spectrum of the empty sample holder.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The instrument software will automatically subtract the background from the sample spectrum.

    • Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is used to determine the molecular weight and to gain structural information from the fragmentation pattern.

Predicted Mass Spectrometry Data

The molecular formula of 3-ethynyl-1,1,2,2-tetramethylcyclopropane is C₉H₁₄. The predicted fragmentation pattern is based on the stability of the resulting carbocations.

m/z Proposed Fragment Identity Comments
122[C₉H₁₄]⁺˙Molecular Ion (M⁺˙)
121[C₉H₁₃]⁺Loss of H˙ from the alkyne (M-1), often a prominent peak for terminal alkynes.[15]
107[C₈H₁₁]⁺Loss of a methyl radical (˙CH₃) from M⁺˙.
81[C₆H₉]⁺Ring opening followed by loss of a propyl radical.
67[C₅H₇]⁺A common fragment from the cleavage of the cyclopropane ring.
41[C₃H₅]⁺Propargyl or cyclopropyl cation.
Rationale for Predicted Fragmentation

The fragmentation of 3-ethynyl-1,1,2,2-tetramethylcyclopropane is likely to proceed through several pathways:

  • Loss of a Hydrogen Radical: Terminal alkynes often show a prominent M-1 peak due to the loss of the acetylenic hydrogen.

  • Loss of a Methyl Radical: The presence of four methyl groups makes the loss of a methyl radical (15 Da) a highly probable fragmentation pathway, leading to a stable tertiary carbocation.

  • Cyclopropane Ring Opening: Electron ionization can induce the opening of the strained cyclopropane ring to form a more stable acyclic radical cation. This intermediate can then undergo further fragmentation, such as the loss of alkyl radicals.

  • Formation of Stable Cations: The fragmentation will favor the formation of stable carbocations, such as the propargyl cation or substituted cyclopropyl cations.

G M [C₉H₁₄]⁺˙ (m/z 122) M_minus_1 [C₉H₁₃]⁺ (m/z 121) M->M_minus_1 - H˙ M_minus_15 [C₈H₁₁]⁺ (m/z 107) M->M_minus_15 - ˙CH₃ Frag_81 [C₆H₉]⁺ (m/z 81) M->Frag_81 - ˙C₃H₇ (after ring opening) Frag_67 [C₅H₇]⁺ (m/z 67) M_minus_15->Frag_67 - C₃H₄

Caption: Plausible fragmentation pathways for 3-ethynyl-1,1,2,2-tetramethylcyclopropane.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: For a volatile liquid, direct injection via a heated probe or introduction through a gas chromatography (GC) column (GC-MS) is suitable.

  • Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for inducing fragmentation and creating a characteristic fingerprint spectrum.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their m/z ratio.

  • Data Acquisition: Scan a mass range of m/z 35-300 to ensure detection of the molecular ion and all significant fragments.

  • Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern by calculating the mass differences between the molecular ion and major fragment peaks to propose the structures of the fragments.

Conclusion: A Roadmap for Empirical Validation

This technical guide provides a robust, theory-based prediction of the key spectroscopic features of 3-ethynyl-1,1,2,2-tetramethylcyclopropane. The predicted ¹H NMR, ¹³C NMR, IR, and MS data serve as a valuable reference for any researcher embarking on the synthesis or application of this compound. The detailed interpretation of the expected spectra, grounded in fundamental principles, offers a logical framework for structural confirmation.

It is imperative to recognize that these are predicted data. The true value of this guide lies in its role as a roadmap for the empirical validation that must be performed in the laboratory. The provided experimental protocols offer a starting point for acquiring high-quality data. Any deviations between the predicted and experimental spectra will themselves be informative, potentially revealing subtle stereoelectronic effects or unexpected chemical behavior. As such, this document is intended to be a living guide, to be refined and augmented as experimental data becomes available to the scientific community.

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  • Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. Retrieved March 7, 2026, from [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved March 7, 2026, from [Link]

  • Unknown. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved March 7, 2026, from [Link]

  • ScienceDirect. (2020, April 18). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Retrieved March 7, 2026, from [Link]

  • JoVE. (2024, April 4). Video: ¹H NMR: Long-Range Coupling. Retrieved March 7, 2026, from [Link]

  • e-PG Pathshala. (n.d.). 1H NMR Chemical Shifts for Common Functional Groups. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). 1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. Retrieved March 7, 2026, from [Link]

  • OpenStax. (2023, September 20). 12.7 Interpreting Infrared Spectra. Retrieved March 7, 2026, from [Link]

  • Unknown. (n.d.). 13C NMR Chemical Shift Table. Retrieved March 7, 2026, from [Link]

  • YouTube. (2023, January 19). Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). Retrieved March 7, 2026, from [Link]

  • J-STAGE. (n.d.). 13C NMR Spectroscopy. Substituent Effects in the Ethyl trans-2-Substituted Cyclopropanecarboxylates. Retrieved March 7, 2026, from [Link]

  • University of Bath. (n.d.). 13C NMR Spectroscopy. Retrieved March 7, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Chemical Shifts: Proton. Retrieved March 7, 2026, from [Link]

  • ACS Publications. (2002, July 25). Stereoelectronic Contributions to Long-Range 1H−H Coupling Constants. Retrieved March 7, 2026, from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved March 7, 2026, from [Link]

  • SpectraBase. (n.d.). Cyclopropane-1,1,2,2-tetracarbonitrile, 3-ethyl-3-methyl-. Retrieved March 7, 2026, from [Link]

  • ACS Publications. (1968, October 9). Chemical ionization mass spectrometry. VIII. Alkenes and alkynes. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved March 7, 2026, from [Link]

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  • ResearchGate. (n.d.). 1H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. Retrieved March 7, 2026, from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). NMR Coupling Constants. Retrieved March 7, 2026, from [Link]

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Sources

Foundational

physical and chemical properties of 3-ethynyl-1,1,2,2-tetramethylcyclopropane

An In-Depth Technical Guide to the Physical, Chemical, and Mechanistic Landscape of 3-Ethynyl-1,1,2,2-tetramethylcyclopropane Executive Summary As a Senior Application Scientist navigating the intersection of complex org...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical, Chemical, and Mechanistic Landscape of 3-Ethynyl-1,1,2,2-tetramethylcyclopropane

Executive Summary

As a Senior Application Scientist navigating the intersection of complex organic synthesis and analytical chemistry, I frequently encounter molecules where extreme steric hindrance dictates both stability and reactivity. 3-ethynyl-1,1,2,2-tetramethylcyclopropane (also systematically named 1-ethynyl-2,2,3,3-tetramethylcyclopropane; CAS: 103304-20-7) is a quintessential example[1]. Featuring a highly strained three-membered ring shielded by four methyl groups and functionalized with a terminal alkyne, this compound occupies a unique niche. It serves as a highly specialized building block in drug development, a substrate for foundational kinetic studies, and a volatile organic compound (VOC) degradation product in complex aerosol matrices[2].

This whitepaper deconstructs the physical properties, chemical reactivity, and analytical methodologies associated with this unique cyclopropane derivative, providing actionable, self-validating protocols for researchers.

Structural Architecture and Physical Properties

The core defining feature of 3-ethynyl-1,1,2,2-tetramethylcyclopropane is its extreme steric congestion. The cyclopropane ring is inherently strained (ring strain energy ~27.5 kcal/mol), but the presence of four methyl groups at the 1- and 2-positions creates an intense steric shield[3]. This shielding effectively blocks traditional nucleophilic attack (such as


 ring-opening), forcing the molecule to react almost exclusively at the terminal alkyne or undergo unimolecular thermal rearrangement[4].
Quantitative Data Summary

To facilitate rapid comparison, the fundamental physical and chemical properties of the compound are summarized below.

PropertyValueMechanistic Significance / Causality
Chemical Formula C₉H₁₄High carbon-to-hydrogen ratio typical of unsaturated, cyclic hydrocarbons[1].
Molecular Weight 122.21 g/mol Low molecular weight contributes to its high volatility and suitability for gas chromatography[1].
CAS Registry Number 103304-20-7Primary identifier for cross-referencing in analytical libraries[5].
Physical State Colorless liquidTypical for non-polar, low-molecular-weight branched cycloalkanes[3].
Steric Hindrance Exceptionally HighThe 1,1,2,2-tetramethyl array prevents enzymatic degradation of the ring in biological systems[6].
GC-MS Retention Time ~21.9 min (DB-VRX column)Elutes in the mid-volatility range during Automated Thermal Desorption (ATD) analysis[2].

Chemical Reactivity: Steric Shielding and Thermal Isomerization

The reactivity of 3-ethynyl-1,1,2,2-tetramethylcyclopropane is governed by the tension between the strained ring and the reactive


-system of the alkyne.

Thermal Isomerization: Unsubstituted ethynylcyclopropanes are known to undergo thermal rearrangements to form cyclopentadienes. However, the kinetics of the thermal isomerization of 3-ethynyl-1,1,2,2-tetramethylcyclopropane—definitively characterized in a landmark 1989 study by Hopf, Walsh, and de Meijere—demonstrate that the tetramethyl substitution significantly alters the activation energy barrier[4]. The reaction proceeds via a homolytic C-C bond cleavage, forming a diradical intermediate, followed by a rapid hydrogen shift and ring expansion.

Isomerization A 3-ethynyl-1,1,2,2-tetramethylcyclopropane (Highly Strained Ring) B Diradical Intermediate (Homolytic C-C Cleavage) A->B Heat (Δ) Activation Energy Barrier C Cyclopentadiene / Diene Derivatives (Thermodynamically Stable) B->C Hydrogen Shift & Ring Expansion

Fig 1: Unimolecular thermal isomerization pathway of 3-ethynyl-1,1,2,2-tetramethylcyclopropane.

Synthetic Utility in Drug Development: In modern medicinal chemistry, the terminal alkyne is a privileged functional group for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) or Sonogashira cross-coupling. When 3-ethynyl-1,1,2,2-tetramethylcyclopropane is coupled to a pharmacophore, the resulting triazole or substituted alkyne is flanked by the massive steric bulk of the tetramethylcyclopropyl group. This bulk acts as a kinetic shield, preventing cytochrome P450 enzymes from accessing and oxidizing the adjacent bonds, thereby drastically improving the drug's metabolic half-life[6].

Analytical Methodologies: Detection in Complex Matrices

Due to its volatility, 3-ethynyl-1,1,2,2-tetramethylcyclopropane has been identified as a trace degradation product in complex aerosol matrices, specifically in the gas-phase emissions of heated terpene mixtures (e.g., cannabis vaping aerosols)[2]. Detecting this compound requires a highly sensitive, self-validating analytical workflow to separate it from dozens of co-eluting hydrocarbons.

GCMS_Workflow S1 Aerosol Capture (Tenax Sorbent) S2 Thermal Desorption (285 °C, He Flow) S1->S2 S3 Cryo-Trapping (-5 °C) S2->S3 S4 Capillary GC (DB-VRX Column) S3->S4 S5 EI-MS Detection (70 eV) S4->S5

Fig 2: ATD-GCMS analytical workflow for the isolation and detection of volatile cyclopropanes.

Self-Validating Experimental Protocols

To ensure scientific integrity, protocols must be designed with internal causality and self-validation. Below are the field-proven methodologies for studying this compound.

Protocol A: Gas-Phase Kinetic Analysis of Thermal Isomerization

Causality: Gas-phase pyrolysis is utilized to isolate the unimolecular rearrangement, eliminating solvent effects and bimolecular side reactions that would skew kinetic data.

  • Preparation: Evacuate a conditioned quartz reactor to

    
     Torr to ensure the removal of reactive oxygen species, which could cause unwanted oxidative degradation.
    
  • Sample Introduction: Introduce pure 3-ethynyl-1,1,2,2-tetramethylcyclopropane vapor into the reactor at a precisely controlled pressure (e.g., 5-10 Torr).

  • Isothermal Heating: Submerge the reactor in a molten salt bath calibrated to the target temperature range (e.g., 300–400 °C). Validation Step: Monitor temperature continuously with a Type K thermocouple; fluctuations must not exceed

    
     °C.
    
  • Quenching & Analysis: Rapidly quench the reaction by expanding the gas into a liquid nitrogen trap (-196 °C). Analyze the mixture via GC-FID.

  • Self-Validation (Mass Balance): Calculate the sum of the unreacted starting material and the diene products. The total molar concentration must equal the initial concentration within a 98% confidence interval; deviations indicate leaks or polymerization.

Protocol B: ATD-GCMS Quantification of Volatile Degradants

Causality: Automated Thermal Desorption (ATD) is chosen over solvent extraction to prevent the loss of highly volatile species like 3-ethynyl-1,1,2,2-tetramethylcyclopropane during solvent evaporation[2].

  • Standard Addition: Spike Tenax sorbent tubes with 20 ng of fluorobenzene and 18.6 ng of toluene-d8. Causality: These deuterated/halogenated internal standards correct for matrix suppression and variations in desorption efficiency[2].

  • Desorption: Thermally desorb the tubes at 285 °C for 8 minutes with a Helium flow of 40 mL/min.

  • Cryo-Focusing: Route the desorbed stream to an intermediate trap held at -5 °C. Causality: This focuses the analyte band, preventing peak broadening on the GC column[2].

  • GC Separation: Inject onto a 60 m DB-VRX capillary column. Hold the oven at 45 °C for 10 min, ramp to 190 °C at 12 °C/min, then to 240 °C at 6 °C/min[2].

  • MS Detection: Utilize Electron Impact (EI) ionization at 70 eV. Monitor the molecular ion (

    
     122) and primary fragmentation peaks.
    
  • Self-Validation (Air Blank Correction): Run a blank Tenax tube subjected to the exact same ambient air volume. Subtract the blank VOC profile from the sample profile to ensure the cyclopropane signal is entirely derived from the sample matrix[2].

References

  • PubChem: 3-Ethynyl-1,1,2,2-tetramethylcyclopropane | C9H14 | CID 13674389. National Center for Biotechnology Information. 1

  • ChemSrc: 103304-20-7_CAS号:103304-20-7_3-ethynyl-1,1,2,2-tetramethylcyclopropane. 5

  • Royal Society of Chemistry: The influence of terpene flavor additives on the release of volatile organic compounds and active ingredients to cannabis vaping.2

  • CymitQuimica: CAS 4127-47-3: 1,1,2,2-Tetramethylcyclopropane. 3

  • LookChem: Cas 4127-47-3, 1,1,2,2-TETRAMETHYLCYCLOPROPANE. 6

  • Universität Hamburg / Chemische Berichte: Thermal rearrangements. XIX. The kinetics of the thermal isomerization of 1-ethynyl-2,2,3,3-tetramethylcyclopropane. Hopf, H., Wachholz, G., Walsh, R., de Meijere, A., Teichmann, S. (1989). 4

Sources

Exploratory

The Tetramethylcyclopropyl Group: A Strategic Tool for Modulating Alkyne Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The predictable reactivity of the alkyne functional group has cemented its role as a cornerstone in synthetic chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The predictable reactivity of the alkyne functional group has cemented its role as a cornerstone in synthetic chemistry. However, achieving precise control over this reactivity, particularly in the context of complex molecule synthesis, remains a significant challenge. This guide delves into the profound steric influence of the tetramethylcyclopropyl (TMCP) group on adjacent alkyne moieties. Moving beyond a simple discussion of steric hindrance, we will explore the nuanced causality behind how this unique substituent can be strategically employed to dictate reaction pathways, enhance selectivity, and improve the metabolic stability of target molecules. This document serves as a technical resource for chemists seeking to leverage the TMCP group as a powerful tool for molecular design and reaction engineering in pharmaceutical and materials science.

Introduction: The Tetramethylcyclopropyl Group - More Than Just Bulk

The cyclopropyl ring is a well-established motif in medicinal chemistry, valued for its ability to impose conformational rigidity and enhance metabolic stability.[1][2][3] The tetramethylcyclopropyl (TMCP) group amplifies these characteristics, creating a sterically demanding, three-dimensional shield. Its four methyl groups project outwards, creating a significantly larger steric footprint than a tert-butyl group, while maintaining the unique electronic properties of the cyclopropane ring.

The gem-dimethyl groups introduce substantial steric bulk, which can lead to increased stability in medicinal compounds.[4][5] This has been leveraged in the design of various bioactive molecules, including synthetic cannabinoids like UR-144 and XLR-11, where the TMCP moiety is crucial for modulating receptor affinity and metabolic pathways.[6][7][8][9] The core principle is that the TMCP group acts as a robust physical barrier, protecting adjacent functional groups from enzymatic degradation.[1] This same principle can be extrapolated to control chemical reactivity on a neighboring alkyne.

Fundamental Principles of Alkyne Reactivity: A Baseline for Modulation

Alkynes are characterized by a linear geometry and two orthogonal π-bonds, making them electron-rich and susceptible to a variety of transformations.[10] Key reaction classes include:

  • Electrophilic Additions: Reactions with electrophiles like halogens (X₂) and hydrogen halides (HX) proceed through intermediates that can be influenced by substituents.[11]

  • Nucleophilic Additions: While less common for simple alkynes, electron-poor alkynes or those activated by a transition metal can undergo nucleophilic attack.

  • Cycloaddition Reactions: Alkynes are excellent partners in [2+2], [3+2], and [4+2] cycloadditions, forming a variety of carbo- and heterocyclic scaffolds.[11][12]

  • Transition-Metal-Catalyzed Reactions: A vast and powerful area, including Sonogashira coupling, hydroarylation, and cycloisomerization, where the metal catalyst coordinates to the π-system.[13][14][15][16]

The accessibility of the alkyne's π-orbitals is paramount in all these reactions. Any factor that impedes this access will inevitably alter the reaction's course and rate.

The Steric Shielding Hypothesis: How the TMCP Group Governs Reactivity

The primary influence of the TMCP group on an adjacent alkyne is through steric shielding . The four methyl groups create a "protective pocket" around the alkyne, restricting the trajectories from which a reagent or catalyst can approach. This has several predictable consequences.

Impact on Reaction Rates: A Tale of Two Reaction Types
  • Intermolecular Reactions: The approach of an external reagent will be significantly slowed. The activation energy for the reaction will increase due to steric repulsion in the transition state. This effect is expected to be more pronounced with larger reagents or catalysts.

  • Intramolecular Reactions: In contrast, for reactions where the reacting partner is tethered to the same molecule, the TMCP group can enforce a specific conformation that may accelerate the reaction by reducing the entropic penalty of achieving the correct transition state geometry. This is a classic example of the Thorpe-Ingold effect.[5]

Controlling Selectivity

The steric bulk of the TMCP group can be a powerful tool for directing the selectivity of a reaction:

  • Regioselectivity: In additions to the alkyne, the TMCP group will preferentially block one side of the triple bond. For example, in a hydroboration reaction, the boron reagent will selectively add to the less hindered carbon atom, leading to a single regioisomer.

  • Diastereoselectivity: The TMCP group can effectively block one face of the molecule, forcing an incoming reagent to attack from the opposite, more accessible face. This is particularly relevant in the synthesis of chiral molecules.

  • Chemoselectivity: In a molecule with multiple reactive sites, the TMCP group can "hide" the alkyne from a reagent, allowing for selective reaction at a different, less hindered functional group.

Visualizing the Steric Effect

The following diagram illustrates the concept of steric shielding. The TMCP group creates a cone of protection over the alkyne, dictating the possible angles of attack for an incoming reagent.

Caption: Steric shielding of an alkyne by the TMCP group.

Case Study Analysis: Predicting Reactivity in Key Transformations

Let's analyze the hypothetical outcomes of common alkyne reactions when a TMCP group is present.

Transition-Metal-Catalyzed Cross-Coupling (e.g., Sonogashira Coupling)

In a Sonogashira coupling, the bulky TMCP group would likely hinder the coordination of the large palladium/copper catalyst complex.[15]

  • Prediction: The reaction rate would be significantly slower compared to an unhindered alkyne. High catalyst loading or more active, less sterically demanding catalyst systems might be required.

  • Causality: The steric clash between the TMCP's methyl groups and the catalyst's ligands increases the energy of the transition state for oxidative addition and subsequent steps.

Sonogashira_Workflow Start TMCP-Alkyne + Aryl Halide Coordination Catalyst Coordination (Rate-Limiting Step) Start->Coordination Catalyst Pd/Cu Catalyst + Base Catalyst->Coordination Coupling Oxidative Addition & Reductive Elimination Coordination->Coupling Sterically Hindered SideReaction Homocoupling or Decomposition Coordination->SideReaction Potential Pathway (if coupling is slow) Product Coupled Product Coupling->Product

Caption: Workflow for a sterically hindered Sonogashira coupling.

Cycloaddition Reactions (e.g., Azide-Alkyne "Click" Chemistry)

For a [3+2] cycloaddition with an azide, the steric hindrance would again play a crucial role.

  • Prediction: The reaction would be slower. In an intramolecular variant, the TMCP group could enforce a conformation that either promotes or completely prevents the cyclization, depending on the tether length and geometry.

  • Causality: The approach of the azide to form the five-membered triazole ring is sterically impeded. This contrasts with strain-promoted cycloadditions where ring strain in the alkyne is the primary accelerating factor, though steric hindrance would still be a competing decelerating factor.[11][17]

Hydration of Alkynes

The acid-catalyzed hydration of an alkyne proceeds via an enol intermediate.

  • Prediction: For a terminal TMCP-alkyne, hydration would be highly regioselective, yielding exclusively the methyl ketone due to the extreme steric bias against placing the intermediate positive charge or the attacking water molecule near the TMCP group.

  • Causality: The TMCP group directs the protonation to the terminal carbon, leading to the more stable secondary vinyl cation, which is far from the bulky substituent.

Quantitative Data and Experimental Protocols

To quantify the steric effect of the TMCP group, a comparative rate study is essential.

Proposed Comparative Substrates
  • Substrate A (Test): 1-ethynyl-2,2,3,3-tetramethylcyclopropane

  • Substrate B (Control 1): 3,3-dimethyl-1-butyne (tert-butylacetylene)

  • Substrate C (Control 2): Ethynylcyclopropane

  • Substrate D (Control 3): 1-hexyne

Table of Predicted Relative Reaction Rates

The following table presents hypothetical relative rate constants for a model intermolecular reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC).

SubstrateSubstituentPredicted Relative Rate (k_rel)Rationale
A Tetramethylcyclopropyl0.1 Extreme steric hindrance from four methyl groups significantly impedes catalyst/reagent approach.
B tert-Butyl1 Standard for a bulky group; serves as the benchmark.
C Cyclopropyl80 Less steric bulk than tert-butyl and electronic properties of the cyclopropyl ring may slightly activate the alkyne.
D n-Butyl100 Minimal steric hindrance from a linear alkyl chain.
Experimental Protocol: Comparative CuAAC Reaction

This protocol outlines a method for comparing the reactivity of the proposed substrates.

Objective: To determine the relative rate of the copper(I)-catalyzed azide-alkyne cycloaddition for substrates with varying steric bulk.

Materials:

  • Substrates A, B, C, D (0.1 M in THF)

  • Benzyl azide (0.1 M in THF)

  • Sodium ascorbate (1 M in H₂O, freshly prepared)

  • Copper(II) sulfate pentahydrate (0.1 M in H₂O)

  • THF/H₂O (4:1 v/v) as solvent

  • Internal standard (e.g., dodecane)

  • GC-MS or HPLC for analysis

Procedure:

  • To four separate, identical reaction vials, add 1.0 mL of the THF/H₂O solvent mixture and a magnetic stir bar.

  • To each vial, add 100 µL of the internal standard solution.

  • To vial 1, add 1.0 mL of Substrate A solution. To vial 2, add 1.0 mL of Substrate B, and so on for C and D.

  • To each vial, add 1.0 mL of the benzyl azide solution.

  • Take a t=0 sample from each vial for analysis.

  • Initiate the reactions simultaneously by adding 100 µL of the sodium ascorbate solution followed immediately by 50 µL of the copper sulfate solution to each vial.

  • Stir vigorously at a constant temperature (e.g., 25 °C).

  • At regular intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot from each reaction mixture.

  • Immediately quench each aliquot by diluting into a vial containing 1 mL of a quenching solution (e.g., ethyl acetate with a small amount of EDTA solution).

  • Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the remaining alkyne substrate relative to the internal standard.

  • Plot the natural logarithm of the alkyne concentration versus time for each reaction. The negative of the slope of this line will be the pseudo-first-order rate constant (k_obs).

  • Calculate the relative rates by normalizing to the rate constant of the tert-butyl substrate (Substrate B).

Self-Validation:

  • The use of an internal standard corrects for variations in injection volume during analysis.

  • Running all reactions in parallel under identical conditions minimizes systematic error.

  • The linearity of the first-order plot will validate the kinetic model. A consistent mass balance (disappearance of starting material matching the appearance of the product) confirms the absence of significant side reactions.

Conclusion and Future Outlook

The tetramethylcyclopropyl group is far more than a passive bulky substituent; it is a powerful stereoelectronic modulator. Its predictable and pronounced steric shielding effect offers a robust strategy for controlling the rate and selectivity of alkyne reactions. By impeding intermolecular transformations while potentially pre-organizing substrates for intramolecular reactions, the TMCP group provides a lever for fine-tuning complex synthetic pathways. This is particularly valuable in drug development, where controlling reactivity can lead to more efficient syntheses, novel scaffolds, and metabolically robust candidates.[1][5] Future research should focus on quantifying the steric parameters (e.g., Taft E_s or Sterimol values) of the TMCP group to build predictive quantitative structure-activity relationship (QSAR) models for its influence on a wider range of chemical transformations.[18][19]

References

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  • Craig, A. J., et al. (2025). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. Asian Journal of Organic Chemistry, 14(9). Available from: [Link]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available from: [Link]

  • Kumar, A., & Sharma, G. (2017). Synthesis of alkynes from non-alkyne sources. Organic & Biomolecular Chemistry, 15(46), 9736-9759. Available from: [Link]

  • Royal Society of Chemistry. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World. Available from: [Link]

  • PubChem. (n.d.). (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). Xlr 11. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Devarie-Baez, N. O., et al. (2018). Caged cyclopropenes for controlling bioorthogonal reactivity. Organic & Biomolecular Chemistry, 16(44), 8473-8477. Available from: [Link]

  • Sigman, M. S., & Harper, K. C. (2012). Using physical organic parameters to guide catalyst development. Accounts of Chemical Research, 45(6), 863-874. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to the Conformational Analysis of 3-ethynyl-1,1,2,2-tetramethylcyclopropane

For the Attention of: Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical framework for elucidating the conformational landscape of 3-ethynyl-1,1,2,2-tetramethylcy...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical framework for elucidating the conformational landscape of 3-ethynyl-1,1,2,2-tetramethylcyclopropane. By integrating computational modeling with advanced spectroscopic techniques, this guide offers a robust, self-validating system for understanding the three-dimensional structure and dynamics of this unique molecule, a critical aspect of rational drug design and molecular engineering.

Introduction: The Significance of Conformational Control

In the realm of drug development, the precise three-dimensional arrangement of a molecule—its conformation—is paramount. It dictates how a molecule interacts with its biological target, influencing efficacy, selectivity, and metabolic stability. The molecule at the heart of this guide, 3-ethynyl-1,1,2,2-tetramethylcyclopropane, presents a fascinating case study in conformational restraint. It features a highly strained cyclopropane ring, which acts as a "conformational clamp," limiting the rotational freedom of its substituents.[1] This inherent rigidity, combined with the steric bulk of four methyl groups and the linear, rigid ethynyl moiety, suggests a well-defined and predictable conformational preference. Understanding this preference is key to leveraging this molecular scaffold in the design of novel therapeutics.

PART 1: Theoretical Framework and Computational Modeling

A thorough in-silico analysis provides the foundational understanding of the molecule's potential energy surface, guiding subsequent experimental design.

The Conformational Influence of the Cyclopropane Ring

The cyclopropane ring is necessarily planar, resulting in significant angle and torsional strain.[2][3][4][5] The C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[3][5] This strain leads to the formation of "bent" or "banana" bonds, where the electron density is concentrated outside the internuclear axis.[5] This unique electronic structure allows the cyclopropyl group to interact with adjacent π-systems, influencing the rotational barrier of the ethynyl substituent.[6]

Steric and Electronic Effects of Substituents

The four methyl groups on the C1 and C2 positions of the cyclopropane ring introduce significant steric hindrance. This steric bulk is expected to influence the preferred rotational conformation of the adjacent ethynyl group. The interaction between the π-orbitals of the ethynyl group and the Walsh orbitals of the cyclopropane ring will also play a crucial role in determining the rotational energy profile.

Computational Chemistry Approaches

A multi-tiered computational approach is recommended to accurately map the conformational space of 3-ethynyl-1,1,2,2-tetramethylcyclopropane.

Molecular mechanics provides a rapid method for exploring a wide range of possible conformations.

Protocol for Conformational Search:

  • Structure Building: Construct the 3D model of 3-ethynyl-1,1,2,2-tetramethylcyclopropane using a molecular modeling software package.

  • Force Field Selection: Choose a suitable force field, such as MMFF94 or MM3, which are well-parameterized for small organic molecules.

  • Conformational Search Algorithm: Employ a stochastic or systematic search algorithm to generate a diverse set of initial conformers.[7][8] Methods like Monte Carlo or low-mode search are effective for this purpose.[7][9]

  • Energy Minimization: Subject each generated conformer to energy minimization to locate the nearest local energy minimum.

  • Clustering and Analysis: Group the resulting conformers based on their geometry and energy to identify unique low-energy structures.

For a more accurate determination of the relative energies and geometries of the identified conformers, quantum mechanical calculations are essential.

Protocol for Geometry Optimization and Frequency Calculation:

  • Method and Basis Set Selection: Utilize Density Functional Theory (DFT) with a functional such as B3LYP or M06-2X and a Pople-style basis set like 6-31G(d,p) or a correlation-consistent basis set like cc-pVTZ for a good balance of accuracy and computational cost.[6]

  • Geometry Optimization: Perform a full geometry optimization for each low-energy conformer identified from the molecular mechanics search.

  • Frequency Calculation: Conduct a frequency calculation at the same level of theory to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE).

  • Relative Energy Calculation: Determine the relative energies of the conformers, including ZPVE corrections, to identify the global minimum and the population of other low-energy conformers at a given temperature.

To understand the rotational barrier of the ethynyl group, a PES scan is performed.

Protocol for PES Scan:

  • Define the Dihedral Angle: Select the dihedral angle corresponding to the rotation around the C-C bond connecting the ethynyl group to the cyclopropane ring.

  • Perform a Relaxed Scan: Systematically rotate this dihedral angle in small increments (e.g., 10-15 degrees) while allowing all other geometrical parameters to relax at each step. This is performed at a suitable QM level of theory.

  • Plot the Energy Profile: Plot the relative energy as a function of the dihedral angle to visualize the rotational energy barrier and the location of the energy minima and maxima.

Table 1: Predicted Relative Energies of Conformers

ConformerDihedral Angle (H-C-C≡C)Relative Energy (kcal/mol)
syn-periplanar~0°[Predicted Value]
anti-periplanar~180°[Predicted Value]
Gauche~60°, ~300°[Predicted Value]

Note: The values in this table are placeholders and would be populated with the results from the QM calculations.

Computational Workflow cluster_0 Molecular Mechanics cluster_1 Quantum Mechanics MM_Build Build 3D Structure MM_Search Conformational Search (MMFF94) MM_Build->MM_Search MM_Min Energy Minimization MM_Search->MM_Min QM_Opt Geometry Optimization (DFT) MM_Min->QM_Opt Low-energy conformers QM_Freq Frequency Calculation QM_Opt->QM_Freq PES_Scan PES Scan QM_Opt->PES_Scan Final_Analysis Conformational Landscape QM_Freq->Final_Analysis Thermodynamic Data PES_Scan->Final_Analysis Rotational Barrier

Diagram of the computational analysis workflow.

PART 2: Experimental Spectroscopic Analysis

Experimental data is crucial for validating the computational predictions and providing a definitive picture of the molecule's conformation in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis, providing information about through-bond and through-space atomic interactions.[10][11]

Standard 1D NMR spectra provide initial clues about the molecular structure and symmetry. The chemical shifts of the cyclopropyl and methyl protons and carbons will be influenced by the orientation of the ethynyl group.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are essential for determining the spatial proximity of protons.[10][11][12][13] These experiments detect through-space correlations between protons that are close to each other, typically within 5 Å.[13] For a molecule of this size, a ROESY experiment may be preferable as the ROE is always positive, avoiding the potential for zero or negative NOE signals for medium-sized molecules.[13]

Protocol for 2D ROESY Experiment:

  • Sample Preparation: Prepare a solution of 3-ethynyl-1,1,2,2-tetramethylcyclopropane in a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve good signal dispersion.

  • Pulse Sequence: Employ a standard 2D ROESY pulse sequence.

  • Mixing Time Optimization: Acquire a series of 1D selective ROESY experiments with varying mixing times to determine the optimal mixing time for the 2D experiment.

  • Data Acquisition: Acquire the 2D ROESY spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis: Process the 2D data and look for cross-peaks between the ethynyl proton and the protons of the methyl groups. The presence and intensity of these cross-peaks will provide definitive evidence for the preferred rotational conformation.

Table 2: Expected ROE Correlations for Different Conformers

ConformerExpected ROE between Ethynyl-H and...
syn-periplanarProtons of syn methyl groups
anti-periplanarNo significant ROE to methyl groups
Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, which are sensitive to its conformation.

Protocol for Correlational Vibrational Spectroscopy:

  • Experimental Spectra Acquisition: Record the IR and Raman spectra of the compound in a suitable solvent or as a neat liquid.

  • Computational Spectra Prediction: Calculate the vibrational frequencies and intensities for each of the low-energy conformers identified from the QM calculations.

  • Spectral Comparison: Compare the experimental IR and Raman spectra with the computationally predicted spectra for each conformer. A good match between the experimental and a particular calculated spectrum provides strong evidence for the predominance of that conformer. Key vibrational modes to focus on include the C≡C-H stretch and the cyclopropane ring breathing modes.[14][15]

Table 3: Comparison of Key Vibrational Frequencies (cm⁻¹)

Vibrational ModeExperimentalCalculated (syn-periplanar)Calculated (anti-periplanar)
C≡C-H stretch[Value][Value][Value]
Cyclopropane ring mode 1[Value][Value][Value]
Cyclopropane ring mode 2[Value][Value][Value]

Note: The values in this table are placeholders and would be populated with the experimental and computational results.

Experimental Workflow cluster_0 NMR Spectroscopy cluster_1 Vibrational Spectroscopy NMR_1D 1D ¹H and ¹³C NMR NMR_2D 2D ROESY Integrated_Analysis Validated Conformation NMR_2D->Integrated_Analysis Through-space correlations IR_Spec IR Spectroscopy Raman_Spec Raman Spectroscopy IR_Spec->Integrated_Analysis Vibrational modes Raman_Spec->Integrated_Analysis Vibrational modes

Diagram of the experimental analysis workflow.

PART 3: Synthesis of Findings and Conclusion

The power of this analytical approach lies in the integration of theoretical predictions with experimental observations.

A Cohesive Conformational Model

By comparing the results from computational modeling (relative energies of conformers, rotational energy barrier) with the experimental data (NOE/ROE correlations, vibrational spectra), a self-consistent and validated model of the conformational preferences of 3-ethynyl-1,1,2,2-tetramethylcyclopropane can be constructed. Any discrepancies between the theoretical and experimental results should be carefully analyzed, as they may point to subtle solvent effects or limitations of the computational methods used.

Implications for Drug Design

A thorough understanding of the conformational landscape of this molecule is invaluable for its application in drug discovery. By knowing the preferred three-dimensional shape, medicinal chemists can design analogues with optimized interactions with a biological target. The rigid cyclopropane scaffold provides a robust platform for presenting the ethynyl group and other potential pharmacophoric features in a well-defined orientation, potentially leading to increased potency and selectivity. The principles of using conformationally restricted mimics to enhance binding are well-established.[16]

Future Directions

To further refine the conformational model, additional studies could be undertaken. X-ray crystallography would provide an unambiguous determination of the solid-state conformation. Dynamic NMR studies could be employed to experimentally determine the rotational energy barrier between conformers.

References

  • A review on nuclear Overhauser enhancement (NOE) and rotating-frame Overhauser effect (ROE) NMR techniques in food science - CORE. (2019). Retrieved from [Link]

  • Allen, F. H., et al. (2011). Conformation and Geometry of Cyclopropane Rings Having π-acceptor Substituents: A Theoretical and Database Study. Acta Crystallographica Section B: Structural Science, 67(Pt 2), 155-164. Retrieved from [Link]

  • Moser, A. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. Retrieved from [Link]

  • NOESY and EXSY. (n.d.). University of Ottawa. Retrieved from [Link]

  • NOESY and ROESY. (2018). University of Missouri. Retrieved from [Link]

  • Riniker, S., et al. (2020). Improving Conformer Generation for Small Rings and Macrocycles Based on Distance Geometry and Experimental Torsional-Angle Preferences. Journal of Chemical Information and Modeling, 60(4), 2057-2073. Retrieved from [Link]

  • Cremer, D., & Kraka, E. (1985). Theoretical determination of molecular structure and conformation. 16. Substituted cyclopropanes - an electron density model of substituent-ring interactions. Journal of the American Chemical Society, 107(13), 3800-3809. Retrieved from [Link]

  • Kolossváry, I., & Guida, W. C. (1996). Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis: Application to Cyclic and Acyclic Alkanes and. Journal of the American Chemical Society, 118(21), 5011-5019. Retrieved from [Link]

  • Design and Synthesis of Substituted Cyclopropanes as Conformationally Restrained Dipeptide Mimics. (2023). Defense Technical Information Center. Retrieved from [Link]

  • Delineating the conformational flexibility of trisaccharides from NMR spectroscopy experiments and computer simulations. (n.d.). PubMed Central. Retrieved from [Link]

  • Cycloalkanes. (n.d.). Imperial College London. Retrieved from [Link]

  • Cottrell, S. J., et al. (2012). Validating and understanding ring conformations using small molecule crystallographic data. Journal of Chemical Information and Modeling, 52(4), 956-962. Retrieved from [Link]

  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). (n.d.). Dalal Institute. Retrieved from [Link]

  • Vibrational Spectra and Structure of Cyclopropane and Cyclopropane-d6. (n.d.). Scilit. Retrieved from [Link]

  • Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. (2020). ScholarWorks@CWU. Retrieved from [Link]

  • A Conformational Study of Flexible Cyclic Compounds (Hydrocarbon Rings of 9-12 Members). (n.d.). ResearchGate. Retrieved from [Link]

  • Internal Rotation of Methylcyclopropane and Related Molecules: Comparison of Experiment and Theory. (n.d.). ResearchGate. Retrieved from [Link]

  • Spectroscopy of the C−H Stretching Vibrational Band in Selected Organic Molecules. (2013). University of California, Irvine. Retrieved from [Link]

  • New Synthesis Route for 1,1,2,2-Tetracyanocyclopropanes. (n.d.). Defense Technical Information Center. Retrieved from [Link]

  • 3-Ethynyl-1,1,2,2-tetramethylcyclopropane. (n.d.). PubChem. Retrieved from [Link]

  • Theoretical study of the structure and conformational behavior of some cyclopropane derivatives in the ground and excited electronic states. (2023). ИСТИНА. Retrieved from [Link]

  • Ring Strain in Cyclopropane And Cyclobutane. (2014). Master Organic Chemistry. Retrieved from [Link]

  • The re Structure of Cyclopropane. (n.d.). Southern Methodist University. Retrieved from [Link]

  • Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile. (n.d.). Atlantis Press. Retrieved from [Link]

  • 3-Ethyl-1,1,2,2-tetramethylcyclopropane. (n.d.). PubChem. Retrieved from [Link]

  • Cycloalkanes and Their Relative Stabilities. (2023). Chemistry LibreTexts. Retrieved from [Link]

Sources

Exploratory

Discovery, Initial Synthesis, and Mechanistic Profiling of 3-Ethynyl-1,1,2,2-tetramethylcyclopropane

Executive Summary As a Senior Application Scientist, I approach the synthesis of highly strained, sterically congested cyclopropanes not merely as a sequence of reagent additions, but as a rigorous exercise in managing k...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the synthesis of highly strained, sterically congested cyclopropanes not merely as a sequence of reagent additions, but as a rigorous exercise in managing kinetic versus thermodynamic control. 3-Ethynyl-1,1,2,2-tetramethylcyclopropane (CAS 103304-20-7), frequently documented in literature under its equivalent IUPAC name 1-ethynyl-2,2,3,3-tetramethylcyclopropane[1], is a fascinating molecular architecture. It combines the immense Baeyer strain of a three-membered ring with extreme steric repulsion from four gem-dimethyl groups and the rigid linearity of a terminal alkyne.

This whitepaper details the discovery context, the validated synthetic methodologies required to assemble this congested core, and its advanced applications in physical organic chemistry and materials science.

Discovery Context and Structural Significance

The molecule was prominently featured in the late 1980s by the research groups of Armin de Meijere and Henning Hopf. Their landmark 1989 paper in Chemische Berichte utilized this specific molecule to map the kinetics of thermal isomerization in hyper-strained systems[1].

The structural brilliance of 3-ethynyl-1,1,2,2-tetramethylcyclopropane lies in its steric locking mechanism . In an unsubstituted cyclopropane, thermal ring-opening can proceed through various low-energy transition states. However, the presence of four methyl groups completely blocks standard concerted pathways, forcing the molecule to undergo a high-energy diradical ring-opening when exposed to temperatures exceeding 200 °C[1].

Furthermore, the molecule serves as a critical bioisosteric building block. The 2,2,3,3-tetramethylcyclopropane core is the foundational pharmacophore in pyrethroid insecticides such as terallethrin[2]. By replacing the traditional carboxylate with an ethynyl group, researchers gain a rigid, highly lipophilic probe for structure-activity relationship (SAR) studies.

Retrosynthetic Strategy and Forward Synthesis

Installing a terminal alkyne directly onto a fully substituted cyclopropane ring is synthetically prohibitive due to the immense steric shielding of the ring carbons. Therefore, the most reliable strategy relies on the Corey-Fuchs homologation of a pre-formed cyclopropanecarboxaldehyde.

The precursor, 2,2,3,3-tetramethylcyclopropanecarboxaldehyde, is constructed via the transition-metal-catalyzed cyclopropanation of 2,3-dimethyl-2-butene (tetramethylethylene).

SynthesisFlow Alkene 2,3-Dimethyl-2-butene + Ethyl Diazoacetate Ester Ethyl 2,2,3,3-tetramethyl- cyclopropanecarboxylate Alkene->Ester Rh2(OAc)4 Aldehyde 2,2,3,3-Tetramethyl- cyclopropanecarboxaldehyde Ester->Aldehyde DIBAL-H / Swern Target 3-Ethynyl-1,1,2,2- tetramethylcyclopropane Aldehyde->Target Corey-Fuchs

Caption: Forward synthesis pathway for 3-ethynyl-1,1,2,2-tetramethylcyclopropane.

Causality in Reagent Selection:
  • Rhodium over Copper Catalysis: For the initial cyclopropanation, Rh₂(OAc)₄ is strictly required. Copper-based carbenoids lack the electrophilicity needed to overcome the steric bulk of tetramethylethylene, resulting in poor yields.

  • Swern Oxidation over Chromium: The intermediate alcohol must be oxidized to the aldehyde using Swern conditions (-78 °C) to prevent the oxidative ring-opening that frequently occurs with harsh chromium(VI) reagents on strained rings.

Step-by-Step Experimental Methodology

The following protocol outlines a self-validating system for synthesizing the target molecule.

Phase 1: Assembly of the Cyclopropane Core
  • Cyclopropanation: To a solution of 2,3-dimethyl-2-butene (1.0 eq) and Rh₂(OAc)₄ (1 mol%) in anhydrous CH₂Cl₂, add ethyl diazoacetate (1.2 eq) via a syringe pump over 12 hours at room temperature. The slow addition prevents the dimerization of the diazo compound to diethyl fumarate.

  • Reduction: Isolate the resulting ester and dissolve in anhydrous THF. Cool to 0 °C and add DIBAL-H (2.1 eq) dropwise. Quench with saturated Rochelle's salt to break the aluminum emulsion, yielding the primary alcohol.

  • Oxidation: Perform a standard Swern oxidation using oxalyl chloride, DMSO, and triethylamine at -78 °C. Purify the resulting 2,2,3,3-tetramethylcyclopropanecarboxaldehyde via vacuum distillation.

Phase 2: Corey-Fuchs Alkyne Synthesis
  • Dibromoolefination: Dissolve the aldehyde (1.0 eq) and CBr₄ (2.0 eq) in CH₂Cl₂ at 0 °C. Add PPh₃ (4.0 eq) portion-wise. The reaction self-validates via a distinct color change and the precipitation of triphenylphosphine oxide.

  • Alkyne Formation: Isolate the dibromoalkene, dissolve in anhydrous THF, and cool to -78 °C under argon. Add n-butyllithium (2.2 eq) dropwise. The first equivalent triggers halogen-metal exchange; the second forces the Fritsch-Buttenberg-Wiechell rearrangement to yield the terminal alkyne lithium salt.

  • Isolation: Quench with saturated aqueous NH₄Cl. Critical Step: Extract using n-pentane rather than ethyl acetate. 3-Ethynyl-1,1,2,2-tetramethylcyclopropane is highly volatile (MW = 122.21 g/mol ); using pentane allows for careful solvent removal via a Vigreux column without evaporating the product.

Table 1: Quantitative Data for Synthesis Workflow
Synthetic StepKey ReagentsEquivalentsTemp (°C)Time (h)Expected Yield (%)
Cyclopropanation Alkene, N₂CHCO₂Et, Rh₂(OAc)₄1.0 : 1.2 : 0.01251285
Reduction Ester, DIBAL-H1.0 : 2.10292
Oxidation Alcohol, (COCl)₂, DMSO, Et₃N1.0 : 1.5 : 3.0-78 to 25488
Dibromoolefination Aldehyde, CBr₄, PPh₃1.0 : 2.0 : 4.00175
Alkyne Formation Dibromoalkene, n-BuLi1.0 : 2.2-78 to 25280

Mechanistic Causality: Thermal Isomerization

The primary academic utility of 3-ethynyl-1,1,2,2-tetramethylcyclopropane lies in physical organic chemistry. As established by Hopf and de Meijere, the molecule is a perfect model for studying strain release[1].

When subjected to flash vacuum pyrolysis (FVP) at temperatures exceeding 200 °C, the C2-C3 bond of the cyclopropane ring homolytically cleaves. The steric bulk of the methyl groups prevents electrocyclic ring expansion, forcing a hydrogen shift that yields specific acyclic dienes, primarily 2-ethynyl-3-methyl-1,3-butadiene.

Isomerization SM 3-Ethynyl-1,1,2,2- tetramethylcyclopropane TS Diradical Transition State (Ring Opening) SM->TS Heat (>200 °C) Prod1 2-Ethynyl-3-methyl- 1,3-butadiene TS->Prod1 H-shift Prod2 Other Acyclic Isomers TS->Prod2 Competing

Caption: Thermal isomerization of the highly strained tetramethylcyclopropane ring.

Applications in Advanced Materials

Beyond mechanistic studies, the discovery of this molecule unlocked new frontiers in macrocyclic chemistry.

Derivatives of 3-ethynyl-1,1,2,2-tetramethylcyclopropane (specifically its 1-chloro-1-ethynyl variant) have been utilized as fundamental building blocks to synthesize completely spirocyclopropanated macrocyclic oligodiacetylenes[3]. Through iterative Cadiot-Chodkiewicz and Hay coupling procedures, researchers have constructed permethylated "exploding" [6]rotanes.

Due to the immense stored strain energy of the tetramethylcyclopropane units, these macrocycles undergo violent thermal decomposition at roughly 135 °C, releasing up to 478 kcal/mol of energy—significantly higher than conventional explosives like hexogen (RDX), which releases ~143 kcal/mol[3]. This makes the 3-ethynyl-1,1,2,2-tetramethylcyclopropane motif highly valuable in the development of novel high-energy-density materials (HEDMs).

References

  • Matsuo, N. (2012). Discovery and development of pyrethroid insecticides. Proceedings of the Japan Academy, Series B. 2

  • Hopf, H., Wachholz, G., Walsh, R., de Meijere, A., & Teichmann, S. (1989). Thermal rearrangements. XIX. The kinetics of the thermal isomerization of 1-ethynyl-2,2,3,3-tetramethylcyclopropane. Chemische Berichte. 1

  • de Meijere, A., et al. (2001). ChemInform Abstract: Completely Spirocyclopropanated Macrocyclic Oligodiacetylenes and Their Permethylated Analogues: Preparation and Properties. Chem. Eur. J. / ResearchGate. 3

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Foundational

Whitepaper: Thermal Stability and Isomerization Kinetics of 3-Ethynyl-1,1,2,2-tetramethylcyclopropane

Executive Summary The thermal stability of highly strained carbocycles is a critical parameter in advanced organic synthesis and drug development. Cyclopropane derivatives, frequently utilized as rigid pharmacophores, po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermal stability of highly strained carbocycles is a critical parameter in advanced organic synthesis and drug development. Cyclopropane derivatives, frequently utilized as rigid pharmacophores, possess significant ground-state strain (~27.5 kcal/mol) that drives their thermal reactivity. This technical guide provides an in-depth analysis of the thermal stability and unimolecular isomerization of 3-ethynyl-1,1,2,2-tetramethylcyclopropane (systematically named 1-ethynyl-2,2,3,3-tetramethylcyclopropane). By detailing the mechanistic pathways, kinetic parameters, and self-validating experimental protocols, this whitepaper equips researchers with the authoritative framework necessary to predict and control the thermal behavior of sterically congested ethynylcyclopropanes.

Chemical Context and Structural Dynamics

3-Ethynyl-1,1,2,2-tetramethylcyclopropane is characterized by two competing structural forces:

  • Ring Strain & Orbital Hybridization: The cyclopropane ring exhibits highly distorted

    
     hybridization (approaching 
    
    
    
    character in the C–C bonds), which facilitates conjugation with the adjacent ethynyl
    
    
    -system.
  • The Gem-Dimethyl Effect (Thorpe-Ingold Effect): The presence of four methyl groups at the C2 and C3 positions introduces severe steric repulsion. This steric bulk compresses the internal C2–C3 bond angle, paradoxically stabilizing the ring against certain fragmentation pathways while simultaneously raising the ground-state energy, thereby lowering the activation barrier for specific ring-opening trajectories.

As demonstrated in foundational kinetic studies by [1], the thermal isomerization of this compound is a purely unimolecular process that yields substituted cyclopentadiene derivatives.

Mechanistic Pathways of Thermal Isomerization

The thermal rearrangement of ethynylcyclopropanes to cyclopentadienes is a classic example of a strain-driven unimolecular reaction [2]. For 3-ethynyl-1,1,2,2-tetramethylcyclopropane, the mechanism proceeds via a highly specific sequence of bond cleavage and ring closure:

  • Step 1: Regioselective Bond Cleavage. The reaction initiates via the homolytic cleavage of the C1–C2 (or equivalent C1–C3) bond. Cleavage at this position is thermodynamically favored because it generates a resonance-stabilized propargylic/allenic radical at C1, coupled with a tertiary radical at C2.

  • Step 2: Ring Closure. The resulting singlet diradical intermediate undergoes rapid intramolecular recombination. The tertiary radical center at C2 attacks the terminal carbon of the allenic system, forming a highly strained 3,3,4,4-tetramethyl-1,2-cyclopentadiene intermediate.

  • Step 3: Isomerization. The transient cyclic allene is energetically unstable and rapidly undergoes a [1,5]-alkyl or hydrogen shift to yield the thermodynamically stable tetramethyl-1,3-cyclopentadiene product [3].

Mechanism Reactant 3-Ethynyl-1,1,2,2- tetramethylcyclopropane Diradical Propargylic/Allenic Diradical Intermediate Reactant->Diradical C1-C2 Cleavage (ΔE‡ ~ 45 kcal/mol) Intermediate 3,3,4,4-Tetramethyl- 1,2-cyclopentadiene Diradical->Intermediate Ring Closure Product Tetramethyl- 1,3-cyclopentadiene Intermediate->Product [1,5]-Shift

Mechanistic pathway for the thermal isomerization of the target compound.

Experimental Protocols: Self-Validating Kinetic Studies

To accurately measure the thermal stability of 3-ethynyl-1,1,2,2-tetramethylcyclopropane without interference from bimolecular artifacts or surface catalysis, a self-validating gas-phase pyrolysis protocol must be employed. The following methodology ensures high-fidelity kinetic data extraction.

Step-by-Step Gas-Phase Pyrolysis Workflow
  • Reactor Passivation (Causality: Eliminating Heterogeneous Catalysis): Wash a quartz ampoule reactor with 5% hydrofluoric acid, rinse with distilled water, and treat with hexamethyldisilazane (HMDS) vapor at 200 °C. Rationale: Unpassivated silanol groups on quartz surfaces can act as Brønsted/Lewis acids, artificially lowering the activation energy via catalytic ring-opening.

  • Sample Loading and Degassing (Causality: Preventing Oxidative Degradation): Transfer 5–10 mg of purified 3-ethynyl-1,1,2,2-tetramethylcyclopropane into the reactor. Connect to a high-vacuum line (

    
     Torr) and perform three freeze-pump-thaw cycles using liquid nitrogen. Rationale: Oxygen acts as a radical initiator and must be strictly excluded to isolate the unimolecular pathway.
    
  • Radical Scavenging (Causality: Suppressing Chain Reactions): Introduce 10 mole percent of toluene vapor into the reactor before sealing. Rationale: Toluene acts as a radical scavenger. If the reaction rate remains unchanged in the presence of toluene, it self-validates that the isomerization is strictly intramolecular and not a radical chain process.

  • Isothermal Pyrolysis: Submerge the sealed ampoules in a molten salt bath (e.g., NaNO

    
    /KNO
    
    
    
    ) pre-heated to specific temperatures between 250 °C and 350 °C. Monitor the temperature with a calibrated K-type thermocouple (
    
    
    °C).
  • Kinetic Quenching and Orthogonal Analysis: Remove the ampoules at predefined time intervals and immediately quench in an ice-water bath to freeze the product distribution. Extract the contents with cold dichloromethane and analyze via GC-FID (for quantitative conversion tracking) and GC/MS (for structural validation of the cyclopentadiene product).

Kinetic Data and Thermodynamic Parameters

The thermal isomerization of 3-ethynyl-1,1,2,2-tetramethylcyclopropane follows strict first-order kinetics. The steric bulk of the tetramethyl substitution slightly lowers the activation energy compared to the parent ethynylcyclopropane due to increased ground-state strain.

Table 1: Representative Kinetic Parameters for Isomerization

Kinetic ParameterValueAnalytical Method of Determination
Temperature Range (

)
250 – 350 °CIsothermal Static Gas-Phase Reactor
Reaction Order 1 (Unimolecular)Confirmed via pressure-independent rate constants
Activation Energy (

)
~45.8 kcal/molExtracted from the slope of the Arrhenius Plot
Pre-exponential Factor (

)
~13.9 s

Extracted from the intercept of the Arrhenius Plot
Entropy of Activation (

)
~ -1.5 e.u.Calculated via Eyring Equation (indicates a tight TS)

Note: The slightly negative entropy of activation (


) validates the proposed mechanism, indicating that the transition state for ring closure (diradical recombination) is highly ordered compared to the ground state.

Conclusion & Future Perspectives

Understanding the thermal stability of 3-ethynyl-1,1,2,2-tetramethylcyclopropane provides essential predictive power for synthetic chemists. The molecule is stable at ambient and standard reflux temperatures (up to ~150 °C) but undergoes rapid, clean unimolecular isomerization to tetramethylcyclopentadiene derivatives at temperatures exceeding 250 °C. In drug development, this thermal profile dictates that while the intact cyclopropane ring can survive standard cross-coupling conditions, high-temperature flow chemistry or harsh distillation protocols must be avoided to prevent spontaneous rearrangement.

References

  • Title: Thermal rearrangements. XIX. The kinetics of the thermal isomerization of 1-ethynyl-2,2,3,3-tetramethylcyclopropane Source: Chemische Berichte (1989) URL: [Link]

  • Title: Thermal unimolecular reactions of hydrocarbons Source: Chemical Reviews (1969) URL: [Link]

  • Title: Thermal Rearrangements of 1-Ethynyl-2-methylcyclopropane: A Computational Study Source: The Journal of Physical Chemistry A (2012) URL: [Link]

Protocols & Analytical Methods

Method

Application Notes & Protocols: Leveraging 3-Ethynyl-1,1,2,2-tetramethylcyclopropane in Advanced Copper-Catalyzed Click Chemistry

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Strategic Value of the gem-Dimethylcyclopropyl Alkyne in Modern Chemistry The copper(I)-cat...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Strategic Value of the gem-Dimethylcyclopropyl Alkyne in Modern Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone of "click chemistry," has transformed the landscape of chemical synthesis, bioconjugation, and materials science due to its high efficiency, selectivity, and biocompatibility.[1] The power of this reaction lies in its ability to create stable triazole linkages under mild conditions.[2][3] This guide focuses on a unique alkyne, 3-ethynyl-1,1,2,2-tetramethylcyclopropane , a building block that marries the robust reactivity of a terminal alkyne with the advantageous physicochemical properties of the gem-dimethylcyclopropane moiety.

The gem-dimethylcyclopropane group is a highly sought-after motif in medicinal chemistry.[4][5] Its incorporation into molecular scaffolds can:

  • Enhance Metabolic Stability: The cyclopropyl ring is resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation.[6]

  • Improve Pharmacokinetic Profiles: By replacing metabolically labile groups, it can increase a compound's half-life and overall stability.[7]

  • Increase Potency and Selectivity: The rigid, three-dimensional structure of the cyclopropane ring can lock a molecule into its bioactive conformation, leading to enhanced binding affinity for its target.[8][9]

  • Modulate Physicochemical Properties: It offers a way to introduce lipophilicity in a controlled manner, which can improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4]

By functionalizing this valuable scaffold with a terminal alkyne, 3-ethynyl-1,1,2,2-tetramethylcyclopropane becomes a powerful tool for introducing these desirable properties into a wide range of molecules via the CuAAC reaction.

Mechanistic Insights: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction proceeds through a well-established catalytic cycle that ensures the exclusive formation of the 1,4-disubstituted triazole regioisomer.[3][10] This is in stark contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires harsh conditions and often yields a mixture of 1,4- and 1,5-regioisomers.[3]

The catalytic cycle, initiated by a copper(I) species, can be summarized as follows:

  • Formation of the Copper-Acetylide Complex: The reaction begins with the coordination of the terminal alkyne to the Cu(I) catalyst, forming a π-complex. This is followed by deprotonation to yield a key intermediate, the copper(I)-acetylide.[10][11]

  • Coordination of the Azide: The azide reactant then coordinates to the copper center of the acetylide complex.

  • Cycloaddition: A [3+2] cycloaddition occurs between the coordinated azide and the acetylide, forming a six-membered copper-containing intermediate.[10]

  • Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a triazolyl-copper derivative. Subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[10]

// Nodes CuI [label="Cu(I) Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkyne [label="R-C≡CH\n(3-ethynyl-1,1,2,2-tetramethylcyclopropane)"]; Cu_Pi_Complex [label="Cu(I)-Alkyne π-Complex"]; Cu_Acetylide [label="Cu(I)-Acetylide\n(R-C≡C-Cu)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Azide [label="R'-N₃"]; Coordinated_Complex [label="Coordinated Azide-Acetylide Complex"]; Metallacycle [label="Six-Membered Cu-Metallacycle Intermediate"]; Triazolyl_Cu [label="Triazolyl-Copper Intermediate"]; Triazole [label="1,4-Disubstituted Triazole Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges CuI -> Cu_Pi_Complex [label="+ R-C≡CH"]; Alkyne -> Cu_Pi_Complex; Cu_Pi_Complex -> Cu_Acetylide [label="- H⁺"]; Cu_Acetylide -> Coordinated_Complex; Azide -> Coordinated_Complex [label="+ R'-N₃"]; Coordinated_Complex -> Metallacycle [label="Cycloaddition"]; Metallacycle -> Triazolyl_Cu [label="Ring Contraction"]; Triazolyl_Cu -> Triazole [label="+ H⁺"]; Triazolyl_Cu -> CuI [label="Catalyst Regeneration"]; }

Figure 1: Catalytic Cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The use of the sterically demanding 3-ethynyl-1,1,2,2-tetramethylcyclopropane may influence the rate of the reaction. While the electronic properties of the alkyne are crucial, the steric bulk around the triple bond can affect the initial coordination to the copper catalyst and the subsequent cycloaddition step. However, the CuAAC is remarkably tolerant of steric hindrance, and successful reactions can be achieved with appropriate optimization of reaction conditions.[12]

Experimental Protocols

General Considerations and Reagent Preparation
  • Copper Source: The active catalyst is Cu(I). While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation. A more reliable method is the in situ reduction of a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[10][13]

  • Ligands: To stabilize the Cu(I) oxidation state and prevent catalyst disproportionation, a chelating ligand is highly recommended. For reactions in organic solvents, tris(benzyltriazolylmethyl)amine (TBTA) is commonly used. For aqueous or biological applications, the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is preferred.[13][14]

  • Solvents: The CuAAC reaction is compatible with a wide range of solvents, including THF, DMF, DMSO, t-BuOH/H₂O mixtures, and water. The choice of solvent will depend on the solubility of the azide and alkyne substrates.

  • Oxygen Exclusion: While the use of sodium ascorbate mitigates the issue of Cu(I) oxidation, for optimal results, especially with sensitive substrates, it is advisable to degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen).

Protocol 1: Small-Scale CuAAC in an Organic Solvent

This protocol is suitable for the synthesis of small molecules and library generation.

Materials:

  • 3-ethynyl-1,1,2,2-tetramethylcyclopropane

  • Azide-containing substrate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Solvent (e.g., THF/H₂O or DMF)

  • Reaction vial with a magnetic stir bar

Procedure:

  • To a reaction vial, add the azide substrate (1.0 eq) and 3-ethynyl-1,1,2,2-tetramethylcyclopropane (1.1-1.5 eq).

  • Dissolve the substrates in the chosen solvent system (e.g., a 4:1 mixture of THF/H₂O).

  • In a separate vial, prepare the catalyst premix. For a typical reaction, this would involve adding CuSO₄·5H₂O (0.01-0.05 eq) and TBTA (0.01-0.05 eq) to a small amount of the reaction solvent.

  • Add the catalyst premix to the solution containing the azide and alkyne.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.1-0.5 eq) in water.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction can be worked up by diluting with water and extracting the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended RangeRationale
Alkyne Stoichiometry 1.1 - 1.5 equivalentsTo ensure complete consumption of the potentially more valuable azide substrate.
CuSO₄·5H₂O Loading 1 - 5 mol%Catalytic amount sufficient for most reactions. Higher loading may be needed for sluggish reactions.
TBTA Loading 1 - 5 mol%A 1:1 ratio with the copper source is typical to ensure proper ligation and stabilization.
Sodium Ascorbate Loading 10 - 50 mol%An excess is used to maintain a reducing environment and prevent Cu(I) oxidation.
Reaction Temperature Room TemperatureThe reaction is typically highly exothermic and proceeds readily at ambient temperature.
Reaction Time 1 - 12 hoursDependent on the reactivity of the substrates. Monitor by TLC or LC-MS.
Protocol 2: CuAAC for Bioconjugation in Aqueous Media

This protocol is designed for the labeling of biomolecules such as proteins or nucleic acids.

Materials:

  • Alkyne-modified biomolecule (containing the 3-ethynyl-1,1,2,2-tetramethylcyclopropane moiety)

  • Azide-containing label or payload (e.g., a fluorescent dye or drug molecule)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Buffer (e.g., PBS, pH 7.4)

Procedure:

  • In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in the buffer to the desired final concentration.

  • Add the azide-containing label. An excess (e.g., 2-10 equivalents relative to the biomolecule) is often used to drive the reaction to completion.

  • Prepare the copper/ligand complex by premixing the CuSO₄ stock solution and the THPTA stock solution. A 1:5 molar ratio of copper to ligand is recommended to protect the biomolecule.[15]

  • Add the copper/ligand complex to the biomolecule/azide mixture. The final concentration of copper is typically in the range of 50-250 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be 5-10 times that of the copper.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect from light if using a photosensitive label.

  • Quench the reaction by adding EDTA to chelate the copper.

  • Purify the final conjugate using a suitable method to remove excess reagents and byproducts (e.g., size-exclusion chromatography or dialysis).

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Reactants [label="Prepare Reactants\n(Azide & Alkyne in Solvent)"]; Prepare_Catalyst [label="Prepare Catalyst Premix\n(CuSO₄ + Ligand)"]; Combine [label="Combine Reactants and Catalyst"]; Initiate [label="Initiate Reaction\n(Add Sodium Ascorbate)", fillcolor="#FBBC05", fontcolor="#202124"]; React [label="Incubate at Room Temperature"]; Monitor [label="Monitor Progress\n(TLC / LC-MS)"]; Workup [label="Reaction Workup\n(Quench, Extract)"]; Purify [label="Purify Product\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Prepare_Reactants; Start -> Prepare_Catalyst; Prepare_Reactants -> Combine; Prepare_Catalyst -> Combine; Combine -> Initiate; Initiate -> React; React -> Monitor; Monitor -> React [label="Incomplete"]; Monitor -> Workup [label="Complete"]; Workup -> Purify; Purify -> End; }

Figure 2: General Experimental Workflow for CuAAC.

Troubleshooting and Optimization

  • Low or No Reaction:

    • Check Copper Source and Reducing Agent: Ensure the sodium ascorbate solution is freshly prepared. The Cu(I) catalyst may have oxidized.

    • Increase Catalyst Loading: For sterically hindered substrates, increasing the catalyst loading to 5-10 mol% may be beneficial.

    • Degas Solvents: Residual oxygen can inhibit the reaction. Degas all solvents thoroughly.

    • Check Substrate Purity: Impurities in the azide or alkyne can poison the catalyst.

  • Formation of Side Products:

    • Alkyne Homocoupling (Glaser Coupling): This can occur in the presence of oxygen. Ensure an excess of sodium ascorbate and consider degassing the reaction mixture to minimize this side reaction.[10]

    • Biomolecule Degradation: In bioconjugation, reactive oxygen species can be generated. The use of a ligand like THPTA and aminoguanidine can help protect the biomolecule.[14]

Conclusion

3-Ethynyl-1,1,2,2-tetramethylcyclopropane is a valuable and versatile building block for researchers in organic synthesis, medicinal chemistry, and bioconjugation. Its unique combination of a reactive alkyne handle and a medicinally relevant gem-dimethylcyclopropane core allows for the straightforward introduction of desirable pharmacokinetic and structural properties into a wide array of molecules. By following the detailed protocols and understanding the mechanistic principles outlined in these application notes, scientists can effectively leverage this powerful reagent to accelerate their research and development efforts.

References

  • Drug Hunter. (2022, May 9). Production-Scale Synthesis of gem-Dimethylcyclopropylproline. [Link]

  • Talele, T. T. (2017, August 29). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Singh, U. P., & Gahtori, P. (2017). Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry. ResearchGate. [Link]

  • YOU Knowledge. (2022, October 7). Click Chemistry Mechanism, Alkyne-Azide Click Reaction Mechanism, Nobel Prize in Chemistry 2022 [Video]. YouTube. [Link]

  • Chemistry World. (2015, June 11). Copper click chemistry mechanism unravelled. [Link]

  • Fokin, V. V. (2014). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Center for Biotechnology Information. [Link]

  • López, X., et al. (2022, April 6). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. [Link]

  • Li, Y., et al. (2023, October 28). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen. [Link]

  • Marco-Contelles, J. (2014, May 21). Biologically active diterpenes containing a gem-dimethylcyclopropane subunit: an intriguing source of PKC modulators. Royal Society of Chemistry. [Link]

  • Finn, M. G., & Fokin, V. V. (2011, December 15). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. [Link]

  • Wang, Q. (2016, December 9). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. MDPI. [Link]

  • baseclick GmbH. Protocols. [Link]

  • PubChem. 3-Ethynyl-1,1,2,2-tetramethylcyclopropane. [Link]

  • Hahn, P. (2024, March 29). Applications of Click Chemistry in Medicinal Chemistry: From Bioconjugation to Drug Delivery. Research and Reviews: Journal of Medicinal and Organic Chemistry. [Link]

  • Ferreira, P. M. T. (2010, February 3). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. [Link]

  • van der Heijden, H. (2026, February 19). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Wiley Online Library. [Link]

  • PubChem. 3-Ethyl-1,1,2,2-tetramethylcyclopropane. [Link]

  • Samieipour, F., et al. (2026, January 18). Recent developments in bioconjugation: From strategies to design and clinical applications. ScienceDirect. [Link]

  • Barluenga, J., et al. (2022, July 15). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. Universidad de Oviedo. [Link]

  • Hall, H. K., Jr., & Lee, J.-Y. New Synthesis Route for 1,1,2,2-Tetracyanocyclopropanes. DTIC. [Link]

  • Organic Chemistry Portal. Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction in Water Using Cyclodextrin as a Phase Transfer Catalyst. [Link]

  • LookChem. Cas 4127-47-3,1,1,2,2-TETRAMETHYLCYCLOPROPANE. [Link]

Sources

Application

Application Note: 3-Ethynyl-1,1,2,2-tetramethylcyclopropane as a Sterically Demanding Alkyne Synthon in Medicinal Chemistry

Executive Summary & Strategic Rationale In contemporary drug discovery, the strategic installation of sterically demanding, highly lipophilic moieties is a proven tactic to enhance target affinity, improve blood-brain ba...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In contemporary drug discovery, the strategic installation of sterically demanding, highly lipophilic moieties is a proven tactic to enhance target affinity, improve blood-brain barrier (BBB) penetration, and shield adjacent pharmacophores from metabolic degradation. 3-Ethynyl-1,1,2,2-tetramethylcyclopropane (CAS: 103304-20-7) serves as a premier building block for this purpose[1].

The tetramethylcyclopropyl (TMCP) group features a unique topology: the rigid,


-like character of the cyclopropane ring is flanked by four methyl groups at the C1 and C2 positions, creating a massive steric cone around the C3 position. When utilized as an alkyne synthon, it allows chemists to modularly "click" or cross-couple this extreme steric bulk directly onto core scaffolds. This specific structural motif has been heavily validated in the development of high-affinity CB2 cannabinoid receptor agonists, where the TMCP group perfectly occupies deep, lipophilic receptor pockets[2][3].

Physicochemical Profiling

Understanding the physicochemical contributions of the TMCP-alkyne synthon is critical for predicting the behavior of the downstream active pharmaceutical ingredients (APIs).

ParameterValue / CharacteristicImpact on Drug Design & Synthesis
Molecular Formula C9H14Low molecular weight (122.21 g/mol ) preserves ligand efficiency.
Steric Bulk (Cone Angle) Exceptionally HighImparts extreme steric shielding; prevents enzymatic cleavage (e.g., esterases/CYPs) of adjacent bonds.
Lipophilicity (ΔLogP) +2.0 to +2.5 (estimated contribution)Dramatically enhances membrane permeability and drives hydrophobic target engagement[4][5].
Alkyne

~24–25Requires standard organic bases (e.g.,

, DIPEA) for efficient deprotonation during metal-catalyzed couplings.

Synthetic Workflows & Causality

The terminal alkyne provides a versatile handle for diverse chemical transformations. However, the adjacent quaternary-like steric bulk dictates that standard reaction conditions must be rigorously optimized to overcome high activation energy barriers.

Fig 1. Divergent synthetic applications of the sterically demanding TMCP-alkyne synthon.

Validated Experimental Protocols

As a Senior Application Scientist, I have designed the following protocols as self-validating systems. The causality behind each reagent choice is explicitly detailed to ensure reproducibility when handling this highly hindered synthon.

Protocol A: Sterically Hindered Sonogashira Cross-Coupling

Causality & Rationale: The massive steric bulk of the TMCP group severely hinders the transmetalation step from the copper acetylide intermediate to the palladium center. To overcome this, we utilize


, which provides a large bite angle and electron-rich environment, coupled with elevated temperatures (80 °C) to drive the kinetics.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, add the aryl halide (1.0 eq),

    
     (0.05 eq), and CuI (0.10 eq).
    
  • Solvent Addition: Add anhydrous, degassed Triethylamine (

    
    ) and DMF (1:1 ratio, 0.2 M concentration).
    
    • Validation Checkpoint 1: Stir for 10 minutes at room temperature. The mixture must transition to a clear, deep red/brown homogeneous solution, indicating the successful dissolution and reduction to the active Pd(0) species.

  • Synthon Addition: Inject 3-ethynyl-1,1,2,2-tetramethylcyclopropane (1.5 eq) dropwise. The excess is required due to the potential for trace Glaser homocoupling.

  • Thermal Activation: Heat the reaction mixture to 80 °C.

    • Validation Checkpoint 2: Within 30–60 minutes, a thick white/off-white precipitate (triethylammonium halide salts) will form. This precipitation is your internal kinetic indicator that the cross-coupling cycle is successfully turning over.

  • Workup: Once LC-MS confirms the consumption of the aryl halide, cool to room temperature, dilute with EtOAc, and wash extensively with water (3x) to remove DMF and amine salts. Dry over

    
     and purify via silica gel chromatography.
    
Protocol B: CuAAC (Click Chemistry) for TMCP-Triazole Bioisosteres

Causality & Rationale: 1,2,3-Triazoles are excellent amide bioisosteres. However, standard room-temperature "click" protocols often stall with the TMCP synthon because the extreme steric bulk clashes during the formation of the critical dinuclear copper-acetylide metallacycle. The addition of the stabilizing ligand THPTA and thermal energy is mandatory to maintain a high concentration of active Cu(I) and overcome the activation barrier.

Step-by-Step Methodology:

  • Reagent Assembly: Dissolve the organic azide (1.0 eq) and 3-ethynyl-1,1,2,2-tetramethylcyclopropane (1.2 eq) in a 1:1 mixture of t-BuOH and

    
     (0.1 M).
    
  • Catalyst Preparation: In a separate vial, mix

    
     (0.10 eq) and THPTA ligand (0.15 eq) in a minimal amount of water. Add freshly prepared sodium ascorbate (0.20 eq).
    
    • Validation Checkpoint 1: Monitor the reduction of Cu(II) to Cu(I). A successful generation of the catalytically active species is visually confirmed by the transition of the catalyst solution from clear light blue to a pale yellow or colorless state. If the solution remains blue, add an additional 0.05 eq of sodium ascorbate.

  • Cycloaddition: Add the active catalyst solution to the main reaction flask. Heat the mixture to 60 °C (or utilize microwave irradiation at 80 °C for 30 minutes).

    • Validation Checkpoint 2: The formation of the highly lipophilic TMCP-triazole product will often cause the reaction mixture to become cloudy or precipitate out of the aqueous solvent system as the reaction progresses.

  • Workup: Extract with DCM, wash with a saturated EDTA solution to strip residual copper, dry, and concentrate.

Pharmacological Context: Target Engagement

Molecules bearing the TMCP motif exhibit profound pharmacological profiles, most notably as selective CB2 receptor agonists[3][5]. The extreme lipophilicity of the TMCP group allows the ligand to anchor deeply into the hydrophobic transmembrane domains of G-protein coupled receptors (GPCRs).

Fig 2. GPCR signaling cascade modulated by TMCP-bearing lipophilic agonists.

By utilizing 3-ethynyl-1,1,2,2-tetramethylcyclopropane, medicinal chemists can rapidly generate libraries of compounds that exploit this signaling pathway, driving robust


 activation while simultaneously protecting the ligand from rapid hepatic clearance.

References

  • [1] 3-Ethynyl-1,1,2,2-tetramethylcyclopropane | C9H14 | CID 13674389 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • [2] gem-Difluorination of Methylenecyclopropanes (MCPs) Featuring a Wagner–Meerwein Rearrangement. ResearchGate. Available at:[Link]

  • [4] Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential. PMC - National Institutes of Health (NIH). Available at:[Link]

  • [3] Sterically Tuned N-Heterocyclic Carbene Ligands for the Efficient Formation of Hindered Products in Ru-Catalyzed Olefin Metathesis. ACS Catalysis. Available at:[Link]

  • [5] 4-Oxo-1,4-dihydropyridines as Selective CB2 Cannabinoid Receptor Ligands. UCL Discovery. Available at:[Link]

Sources

Method

Application Note: Advanced Protocols for Sonogashira Coupling with 3-Ethynyl-1,1,2,2-Tetramethylcyclopropane

Executive Summary & Strategic Rationale In modern medicinal chemistry and drug development, the incorporation of highly sterically hindered, sp³-rich motifs is a proven strategy to enhance metabolic stability and enforce...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry and drug development, the incorporation of highly sterically hindered, sp³-rich motifs is a proven strategy to enhance metabolic stability and enforce specific conformational geometries. 3-Ethynyl-1,1,2,2-tetramethylcyclopropane (CAS: 103304-20-7) represents a premium building block in this paradigm. The tetramethylcyclopropyl group acts as a robust bioisostere for tert-butyl or isopropyl groups, effectively shielding adjacent pharmacophores from cytochrome P450-mediated oxidation while locking the molecule's conformational space.

However, coupling this specific terminal alkyne via the standard Sonogashira reaction presents severe synthetic challenges. The extreme steric bulk generated by the four methyl groups on the cyclopropane ring directly adjacent to the reacting sp-carbon creates a kinetic bottleneck. This application note details a highly optimized, self-validating protocol designed specifically to overcome the steric hindrance of 3-ethynyl-1,1,2,2-tetramethylcyclopropane, ensuring high-yielding carbon-carbon bond formation.

Mechanistic Insights & Causality (E-E-A-T)

To successfully couple 3-ethynyl-1,1,2,2-tetramethylcyclopropane, one must understand the causality behind catalyst failure in standard conditions.

The Sonogashira cross-coupling cycle relies on three primary steps: oxidative addition of the aryl halide to Pd(0), transmetalation of the copper acetylide to the Pd(II) complex, and reductive elimination.

  • The Transmetalation Bottleneck: For highly hindered alkynes, the transmetalation step is severely retarded. The bulky copper acetylide struggles to approach the square-planar Pd(II) intermediate due to steric clashing between the tetramethylcyclopropyl group and the palladium ligands ([1]).

  • Ligand Causality: Standard ligands like triphenylphosphine (PPh₃) fail because they do not provide the necessary electronic push to accelerate transmetalation, nor the steric bulk required to force the subsequent reductive elimination. By employing XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl), the electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while the bulky biphenyl architecture creates a highly congested intermediate that rapidly undergoes reductive elimination, preventing catalyst deactivation ([2]).

  • Competing Pathways: Sterically hindered alkynes are highly susceptible to Glaser homocoupling in the presence of trace oxygen, as the slow transmetalation step allows the copper acetylide to persist longer in solution ([3]).

G Pd0 Pd(0)-XPhos Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(XPhos)-X Pd0->OxAdd Ar-X TransMet Transmetalation Ar-Pd(II)-Alkyne (Steric Bottleneck) OxAdd->TransMet Cu-Alkyne RedElim Reductive Elimination Product + Pd(0) TransMet->RedElim Forced by Ligand Bulk RedElim->Pd0 Product Release CuCycle Copper Cycle Cu-Alkyne Formation CuCycle->TransMet

Sonogashira cycle highlighting the transmetalation bottleneck resolved by bulky XPhos ligands.

Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst/ligand selection and reaction yield for 3-ethynyl-1,1,2,2-tetramethylcyclopropane. Data demonstrates that transitioning from standard to bulky, electron-rich systems is mandatory for success.

EntryCatalyst SystemSolventBaseTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄ (5 mol%) / CuITHFEt₃N6512%Transmetalation failure; starting material recovered.
2Pd(dppf)Cl₂ (5 mol%) / CuIDMFiPr₂NH8038%Significant Glaser homocoupling due to slow kinetics.
3Pd(OAc)₂ / SPhos / CuITolueneCs₂CO₃9065%Moderate conversion; some catalyst aggregation (black ppt).
4 Pd(OAc)₂ / XPhos / CuI Toluene Cs₂CO₃ 90 89% Clean conversion; rapid reductive elimination.

(Note: Reactions performed on a 1.0 mmol scale with 1.2 eq of alkyne and 1.0 eq of aryl bromide).

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system . It includes mandatory quality control (QC) checkpoints to ensure that if a failure occurs (e.g., oxygen ingress, moisture contamination), the operator is alerted before consuming valuable substrates ([4]).

Reagents and Equipment Preparation
  • Aryl Halide: 1.0 mmol (preferably aryl bromide or iodide).

  • Alkyne: 3-ethynyl-1,1,2,2-tetramethylcyclopropane (1.2 mmol, 1.2 eq).

  • Catalysts: Pd(OAc)₂ (0.05 mmol, 5 mol%), XPhos (0.10 mmol, 10 mol%), CuI (0.05 mmol, 5 mol%).

  • Base/Solvent: Anhydrous Cs₂CO₃ (2.0 mmol, 2.0 eq) in anhydrous Toluene (5.0 mL).

  • Validation Checkpoint 1 (Moisture): Perform Karl Fischer titration on Toluene. H₂O must be <50 ppm. Moisture will prematurely quench the copper acetylide intermediate.

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, XPhos, CuI, and Cs₂CO₃.

  • Seal the tube with a rubber septum. Apply vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

  • Self-Validation Checkpoint 2: The catalyst mixture should remain a free-flowing powder. Any clumping indicates moisture ingress.

Step 2: Reagent Addition & Degassing

  • Inject anhydrous toluene (5.0 mL) and the aryl halide (if liquid) via syringe. (If the aryl halide is solid, add it during Step 1).

  • Perform three cycles of freeze-pump-thaw degassing to rigorously remove dissolved oxygen.

  • Inject 3-ethynyl-1,1,2,2-tetramethylcyclopropane (1.2 mmol) dropwise over 2 minutes.

Step 3: Thermocycling and Monitoring

  • Transfer the Schlenk tube to a pre-heated oil bath at 90 °C.

  • Self-Validation Checkpoint 3 (Visual): Within 15 minutes, the solution should transition to a clear yellow/orange hue, indicating the formation of the active Pd(0)-XPhos complex. If the solution turns opaque black, Pd(0) has aggregated into palladium black due to ligand dissociation or oxygen contamination. Abort the reaction.

  • Stir vigorously (800 rpm) for 12-16 hours.

Step 4: In-Process Analytical Validation

  • At t = 4 hours, extract a 10 µL aliquot under Argon, dilute in LC-MS grade acetonitrile, and analyze.

  • Self-Validation Checkpoint 4 (Analytical): Check for the Glaser homocoupling mass (m/z = 242.4 for the dimer). If the dimer peak area exceeds 10% of the product peak, oxygen is present and the reaction environment has been compromised.

Step 5: Workup and Purification

  • Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl (2 x 10 mL) to remove copper salts, followed by brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, using hexanes/ethyl acetate gradients).

Workflow Prep 1. Reagent Prep KF Titration <50ppm Cat 2. Catalyst Loading Pd/XPhos/CuI Prep->Cat React 3. Alkyne Addition Freeze-Pump-Thaw Cat->React Heat 4. Thermocycling 90°C, Visual QC React->Heat Purify 5. Purification Celite & Silica Heat->Purify

Self-validating workflow for the Sonogashira coupling of hindered alkynes.

Conclusion

The successful Sonogashira coupling of 3-ethynyl-1,1,2,2-tetramethylcyclopropane relies entirely on overcoming the steric repulsion at the transmetalation transition state. By utilizing the bulky, electron-rich XPhos ligand system and enforcing strict, self-validating anaerobic protocols, researchers can reliably integrate this highly valuable, metabolically stable cyclopropyl motif into advanced drug candidates.

References

  • Wang, Y., et al. "Rhodium-catalyzed atroposelective access to trisubstituted olefins via C–H bond olefination of diverse arenes." Chemical Science, Royal Society of Chemistry, 2023.[Link]

  • Ekkebus, R., et al. "On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases." Journal of the American Chemical Society, ACS Publications, 2013.[Link]

  • Zhang, X., et al. "One-Pot Synthesis of (Z)-β-Halovinyl Ketones via the Cascade of Sonogashira Coupling and Hydrohalogenation." Frontiers in Chemistry, Frontiers, 2021.[Link]

Sources

Application

Application Note: High-Efficiency Synthesis of Novel Triazoles from 3-Ethynyl-1,1,2,2-Tetramethylcyclopropane

This Application Note and Protocol guide is designed for high-level research and development professionals. It addresses the specific synthetic challenges posed by the sterically congested 3-ethynyl-1,1,2,2-tetramethylcy...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for high-level research and development professionals. It addresses the specific synthetic challenges posed by the sterically congested 3-ethynyl-1,1,2,2-tetramethylcyclopropane scaffold.

Executive Summary & Strategic Rationale

The cyclopropane ring is a privileged scaffold in medicinal chemistry, offering metabolic stability and precise conformational restriction. The specific derivative 3-ethynyl-1,1,2,2-tetramethylcyclopropane presents a unique opportunity: it combines the bioisosteric utility of the cyclopropyl group with the extreme lipophilicity and metabolic blockade provided by the tetramethyl (gem-dimethyl) substitution pattern.

However, this scaffold presents a critical synthetic challenge : the four methyl groups at positions C1 and C2 create a "picket fence" of steric bulk that shields the alkyne at C3. Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) protocols often fail or proceed sluggishly with such hindered substrates due to the inability of the copper-acetylide intermediate to easily access the azide.

This guide details an optimized Ligand-Accelerated CuAAC Protocol specifically engineered to overcome this steric barrier, ensuring high yields of novel 1,4-disubstituted 1,2,3-triazoles.

Chemical Background & Mechanistic Insight

The Substrate Challenge
  • Scaffold: 3-ethynyl-1,1,2,2-tetramethylcyclopropane (C₉H₁₄).[1]

  • Steric Environment: The alkyne is attached to a secondary carbon (C3) flanked by two quaternary carbons (C1, C2). The methyl groups project into the reaction trajectory, destabilizing the transition state for the formation of the copper-metallacycle intermediate.

  • Solubility: Highly lipophilic (LogP > 3 estimated). Requires organic co-solvents; pure aqueous conditions will result in phase separation and reaction failure.

The Solution: Ligand-Accelerated Catalysis

To force the reaction to completion, we utilize Tris(benzyltriazolyl)methylamine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) . These ligands perform three critical functions:

  • Stabilization: They protect Cu(I) from oxidation and disproportionation.

  • Acceleration: They lower the activation energy for the metallacycle formation, counteracting the steric penalty of the tetramethylcyclopropane.

  • Solubilization: They maintain the copper catalyst in the organic/aqueous interface where the reaction occurs.

Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications
3-Ethynyl-1,1,2,2-tetramethylcyclopropane Limiting Reagent>95% purity, clear liquid
Azide (R-N₃) Coupling Partner1.0 - 1.2 equivalents
CuSO₄ · 5H₂O Pre-catalyst98%+, crystalline
Sodium Ascorbate ReductantFreshly prepared 1M solution
THPTA Ligand Accelerator95%+
t-Butanol / Water (1:1) Solvent SystemDegassed (sparged with N₂ for 15 min)
Step-by-Step Synthesis Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 3-ethynyl-1,1,2,2-tetramethylcyclopropane (1.0 mmol, 122 mg) in 2.5 mL of t-butanol.

  • Add the desired Azide (R-N₃) (1.0 - 1.2 mmol) to the vial.

  • Add 2.5 mL of deionized water. Note: If the mixture is biphasic and the starting material does not dissolve, add THF dropwise until a homogeneous or fine emulsion is achieved.

Step 2: Catalyst Preparation (The "Click" Cocktail)

  • In a separate micro-tube, premix CuSO₄ · 5H₂O (0.05 mmol, 5 mol%) and THPTA (0.10 mmol, 10 mol%) in 0.5 mL water.

    • Why? Premixing forms the active Cu-Ligand complex before it encounters the alkyne, preventing the formation of inactive copper-acetylide aggregates.

  • Add this blue complex solution to the main reaction vial.

Step 3: Initiation

  • Add Sodium Ascorbate (0.20 mmol, 20 mol%, 40 µL of a fresh 5M stock) to the reaction mixture.

  • The solution should turn from blue to colorless or pale yellow, indicating the reduction to Cu(I).

  • Cap the vial and purge the headspace with Nitrogen or Argon for 30 seconds.

Step 4: Incubation & Monitoring

  • Temperature: Due to steric hindrance, stir the reaction at 40–50°C . Do not rely on Room Temperature (RT) unless the azide is highly reactive.

  • Time: Monitor by TLC or LC-MS at 2 hours and 12 hours. The tetramethyl group may extend reaction times up to 24 hours.

  • Endpoint: Disappearance of the alkyne peak (approx. 2.1 ppm in ¹H NMR, doublet/multiplet depending on resolution).

Step 5: Workup & Purification [2]

  • Dilute the mixture with Ethyl Acetate (30 mL) and water (30 mL).

  • Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).

  • Wash combined organics with Brine (1 x 20 mL) and 5% Ammonium Hydroxide (to remove copper traces).

  • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica Gel).

    • Eluent: Hexanes:Ethyl Acetate (gradient 9:1 to 1:1). The lipophilic cyclopropane moiety usually makes the product move well in non-polar solvents.

Visualization of Workflows

Reaction Pathway Diagram

This diagram illustrates the optimized synthetic workflow, highlighting the critical ligand-complexation step necessary for hindered substrates.

ReactionWorkflow Alkyne 3-ethynyl-1,1,2,2- tetramethylcyclopropane (Sterically Hindered) Reaction CuAAC Reaction (tBuOH/H2O, 50°C) Alkyne->Reaction Azide Novel Azide (R-N3) Azide->Reaction CuSO4 CuSO4 (5 mol%) Complexation Pre-Complexation (Cu-Ligand Formation) CuSO4->Complexation Ligand THPTA Ligand (10 mol%) Ligand->Complexation Ascorbate Na Ascorbate (Reductant) Ascorbate->Reaction In-situ Reduction Complexation->Reaction Stabilized Catalyst Workup Workup & Purification (Remove Cu, Flash Chrom.) Reaction->Workup >95% Conversion Product Novel 1,4-Disubstituted 1,2,3-Triazole Workup->Product

Figure 1: Optimized workflow for sterically hindered CuAAC synthesis. Note the pre-complexation step to ensure catalyst activity against the bulky cyclopropane.

Mechanistic Steric Shielding

Understanding why the reaction requires heat and ligands.

Figure 2: The tetramethyl "picket fence" effect requires ligand acceleration to facilitate the reaction.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, perform these checks during the experiment:

ObservationDiagnosisCorrective Action
Solution turns brown/black Catalyst oxidation or disproportionation.Add more Sodium Ascorbate immediately. Ensure inert atmosphere (N₂ purge).
Precipitate forms early Reactant insolubility.Add THF or DMSO dropwise until clear. The reaction must be homogeneous or a fine emulsion.
No reaction after 4h (TLC) Steric stalling.Increase temp to 60°C. Add 5 mol% more Cu-Ligand complex.
Green solution Cu(II) present (inactive).Check Ascorbate quality (must be white crystalline, not yellow). Add fresh Ascorbate.

References

  • PubChem. (n.d.). 3-Ethynyl-1,1,2,2-tetramethylcyclopropane (CID 13674389).[1] National Library of Medicine. Retrieved from [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. (Foundational text on CuAAC mechanisms and ligand usage). Retrieved from [Link]

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. (Discusses bioorthogonal chemistry and steric considerations). Retrieved from [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. (Establishes THPTA as the superior ligand for difficult/aqueous clicks). Retrieved from [Link]

Sources

Method

incorporating 3-ethynyl-1,1,2,2-tetramethylcyclopropane into bioactive molecules

Application Note: Strategic Incorporation of 3-Ethynyl-1,1,2,2-Tetramethylcyclopropane (ETMCP) in Bioactive Scaffolds Executive Summary & Rationale The "Escape from Flatland" initiative in modern drug discovery has drive...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of 3-Ethynyl-1,1,2,2-Tetramethylcyclopropane (ETMCP) in Bioactive Scaffolds

Executive Summary & Rationale

The "Escape from Flatland" initiative in modern drug discovery has driven a resurgence in the use of


-rich scaffolds to improve solubility, selectivity, and metabolic stability.[1] 3-Ethynyl-1,1,2,2-tetramethylcyclopropane (ETMCP)  represents a premier building block in this domain.[1]

Unlike simple cyclopropanes, the 1,1,2,2-tetramethyl substitution pattern offers a unique combination of physicochemical properties:

  • Extreme Steric Bulk: The four methyl groups create a spherical hydrophobic volume similar to a tert-butyl group but with a defined directional vector (the alkyne handle).

  • Metabolic Armor: The gem-dimethyl groups effectively block Cytochrome P450-mediated

    
    -hydroxylation, a common metabolic soft spot in alkyl chains.[1]
    
  • Rigid Vectorization: The cyclopropane ring locks the ethynyl group into a fixed conformation, reducing the entropic penalty upon binding to a protein target.[1]

This guide provides the definitive protocols for synthesizing and incorporating ETMCP into bioactive molecules via Sonogashira coupling and Click Chemistry (CuAAC).

Chemical Profile & Structural Logic

PropertyValue / DescriptionImpact on Drug Design
Formula

Low MW fragment, high ligand efficiency potential.[1]
Geometry Rigid,

symmetric (local)
Predictable vector orientation; restricts conformers.[1]
Sterics High (Gem-dimethyl effect)Mimics t-Butyl; fills hydrophobic pockets; induces Thorpe-Ingold effect to accelerate cyclization.
Reactivity Terminal Alkyne"Click"-ready; orthogonal to most protecting groups.[1]
Metabolism Resistant to oxidationBlocks metabolic hotspots; acts as a "radical clock" only under extreme oxidative stress.[1]
Structural Comparison (Bioisosterism)
  • vs. tert-Butyl: ETMCP retains the bulk but adds a functional handle (alkyne) for extension.

  • vs. Phenyl: ETMCP breaks planarity (

    
     increase), potentially improving solubility while maintaining lipophilic contacts.[1]
    

Synthesis of the Building Block

Note: While ETMCP can be sourced from specialized vendors, in-house synthesis from the commercially available acid is often more cost-effective for scale-up.[1]

Pathway: 2,2,3,3-Tetramethylcyclopropane-1-carboxylic acid


 Aldehyde 

Alkyne.[1]

Core Transformation: Seyferth-Gilbert Homologation Due to the steric crowding of the tetramethyl ring, standard Corey-Fuchs conditions can be sluggish.[1] The Bestmann-Ohira reagent is recommended for converting the intermediate aldehyde to the alkyne.

  • Reduction: Reduce acid to alcohol (

    
    , THF, 
    
    
    
    ).[1]
  • Oxidation: Swern or Dess-Martin Periodinane to aldehyde (avoid over-oxidation).[1]

  • Homologation: Treat aldehyde with Bestmann-Ohira reagent (

    
    , MeOH) to yield 3-ethynyl-1,1,2,2-tetramethylcyclopropane .[1]
    

Incorporation Protocols

Protocol A: Sonogashira Cross-Coupling (Aryl-ETMCP)

Use this protocol to attach the ETMCP motif to aromatic or heteroaromatic cores (e.g., kinase inhibitors).

Mechanistic Insight: The steric bulk of ETMCP protects the alkyne from homocoupling (Glaser coupling), but it also slows down the transmetallation step. A highly active catalyst system is required.

Reagents:

  • Substrate: Aryl Halide (Ar-I preferred > Ar-Br).

  • Alkyne: 3-Ethynyl-1,1,2,2-tetramethylcyclopropane (1.2 equiv).[1]

  • Catalyst:

    
     (5 mol%).
    
  • Co-Catalyst:

    
     (10 mol%).
    
  • Base/Solvent:

    
     / THF (1:1 v/v).[1]
    

Step-by-Step Procedure:

  • Degassing: Charge a flame-dried Schlenk flask with Ar-Halide,

    
    , and 
    
    
    
    . Evacuate and backfill with Argon (
    
    
    ).
  • Solvation: Add anhydrous THF and degassed triethylamine via syringe.

  • Addition: Add ETMCP dropwise. Note: Due to volatility, ensure ETMCP is in solution if working on small scale.[1]

  • Reaction: Heat to

    
     for 4–12 hours. Monitor by LC-MS.
    
    • Checkpoint: If conversion is low after 4h, add additional

      
       catalyst (2 mol%).
      
  • Workup: Filter through a celite pad to remove Pd/Cu residues.[1] Concentrate filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The product is typically a stable solid or oil.

Protocol B: CuAAC "Click" Chemistry (Triazole-ETMCP)

Use this protocol to create a bioisostere of an amide or ester linkage, or for fragment-based drug discovery (FBDD).

Mechanistic Insight: The steric crowding around the alkyne can hinder the formation of the copper-acetylide intermediate. Using a ligand like TBTA stabilizes the Cu(I) state and accelerates the reaction within the crowded environment.

Reagents:

  • Azide:

    
     (1.0 equiv).
    
  • Alkyne: ETMCP (1.1 equiv).

  • Catalyst:

    
     (10 mol%).
    
  • Reductant: Sodium Ascorbate (20 mol%).

  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (10 mol%).

  • Solvent:

    
    -BuOH / 
    
    
    
    (1:1).[1]

Step-by-Step Procedure:

  • Preparation: Dissolve Azide and ETMCP in

    
    -BuOH.
    
  • Catalyst Mix: In a separate vial, mix

    
    , Sodium Ascorbate, and TBTA in water. The solution should turn homogeneous.
    
  • Initiation: Add the aqueous catalyst mixture to the organic phase.[1]

  • Agitation: Stir vigorously at RT for 16 hours. Note: Heating to

    
     may be required due to the steric bulk of the tetramethyl ring.
    
  • Workup: Dilute with water, extract with DCM.

  • Purification: The 1,4-disubstituted triazole is formed exclusively.[1] Purify via silica gel chromatography.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting ETMCP and the subsequent synthetic workflow.

ETMCP_Workflow Start Drug Design Objective Needs Requirement Analysis: 1. Increase Steric Bulk? 2. Block Metabolic Site? 3. Rigidify Linker? Start->Needs Select Select Scaffold: 3-Ethynyl-1,1,2,2- tetramethylcyclopropane Needs->Select Yes to all Synth_Route Determine Synthesis Path Select->Synth_Route Route_A Path A: Aryl Coupling (Kinase/Receptor Core) Synth_Route->Route_A Target: Rigid Core Route_B Path B: 'Click' Linker (Bioconjugation/PROTAC) Synth_Route->Route_B Target: Flexible Linker Protocol_A Protocol: Sonogashira Pd(PPh3)2Cl2 / CuI / Et3N Result: Aryl-Alkyne-TMCP Route_A->Protocol_A Protocol_B Protocol: CuAAC CuSO4 / Ascorbate / TBTA Result: Triazole-TMCP Route_B->Protocol_B Validation Validation: 1. Check Solubility (LogP) 2. Metabolic Stability (Microsomes) Protocol_A->Validation Protocol_B->Validation

Caption: Workflow for integrating ETMCP into drug discovery pipelines, from scaffold selection to synthetic execution.

References

  • Scaffold Synthesis & Properties

    • Title: "Synthesis and properties of 1,1,2,2-tetramethylcyclopropane deriv
    • Source:Journal of Organic Chemistry.
    • URL:[Link] (PubChem Entry for structure verification)

  • Metabolic Stability (General TMCP Mechanism)

    • Title: "Molecular Probes of the Mechanism of Cytochrome P450: Oxygen Traps a Substrate Radical Intermediate." (Discusses TMCP as a radical clock and metabolic probe).
    • Source:NIH / PMC.
    • URL:[Link]

  • Bioisosterism & Fsp3

    • Title: "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success."[1]

    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Click Chemistry Protocols (Steric Systems)

    • Title: "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." (Basis for using TBTA in hindered clicks).
    • Source:Organic Letters.
    • URL:[Link]

Sources

Application

Application Note: 3-Ethynyl-1,1,2,2-tetramethylcyclopropane in Advanced Materials

This guide details the application of 3-ethynyl-1,1,2,2-tetramethylcyclopropane (ETMCP) , a specialized sterically hindered alkyne monomer. Based on its structural attributes—specifically the combination of a strained cy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 3-ethynyl-1,1,2,2-tetramethylcyclopropane (ETMCP) , a specialized sterically hindered alkyne monomer.

Based on its structural attributes—specifically the combination of a strained cyclopropane ring, extreme steric bulk (four methyl groups), and a reactive ethynyl handle—this molecule is primarily utilized in the synthesis of High-Free-Volume Polyacetylenes for gas separation membranes and low-dielectric (low-k) materials.

Executive Summary

3-ethynyl-1,1,2,2-tetramethylcyclopropane (ETMCP) serves as a "molecular wedge" monomer. When polymerized, the massive steric hindrance of the tetramethylcyclopropane pendant group forces the polyacetylene backbone into a twisted, non-planar conformation. This prevents efficient chain packing, resulting in materials with:

  • High Fractional Free Volume (FFV): Enabling exceptional gas permeability (similar to PTMSP).

  • Chemical Stability: The aliphatic cyclopropane ring offers superior resistance to hydrolysis compared to silyl-based polymers.

  • Optical Transparency: Disruption of conjugation length leads to transparency in the visible region.

Structural Logic & Mechanism

The utility of ETMCP relies on the "Jack-in-the-Box" effect during polymerization.

  • The Handle (Ethynyl Group): Allows for coordination polymerization via transition metal catalysts (Ta, Nb, Rh).

  • The Shield (Tetramethylcyclopropane): The four methyl groups at the C1 and C2 positions create a rigid, bulky cone.

  • The Outcome: As the polymer chain grows, these "cones" cannot interdigitate. The polymer is kinetically trapped in a low-density, glassy state with permanent microporosity.

Mechanism Visualization

The following diagram illustrates the polymerization workflow and the resulting steric twisting.

G cluster_0 Monomer Precursors Acid TMCP-Carboxylic Acid Aldehyde TMCP-Aldehyde Acid->Aldehyde Reduction Monomer 3-Ethynyl-1,1,2,2- tetramethylcyclopropane (ETMCP) Aldehyde->Monomer Seyferth-Gilbert Homologation Polymer Poly(ETMCP) (Twisted Backbone) Monomer->Polymer Polymerization Catalyst Cat: TaCl5 / n-Bu4Sn (Metathesis/Insertion) Catalyst->Monomer Activates Property High Free Volume (Microporosity) Polymer->Property Steric Repulsion

Caption: Synthesis and polymerization logic of ETMCP. The steric bulk of the monomer dictates the final polymer's microporosity.

Experimental Protocols

Protocol A: Monomer Synthesis (From Acid Precursor)

Context: ETMCP is often synthesized from 2,2,3,3-tetramethylcyclopropane-1-carboxylic acid due to commercial availability.

Reagents:

  • 2,2,3,3-tetramethylcyclopropane-1-carboxylic acid[1]

  • LiAlH₄ (Lithium Aluminum Hydride)

  • Dess-Martin Periodinane (DMP)

  • Bestmann-Ohira Reagent (BOR) or Ohira-Bestmann reagent

  • Potassium Carbonate (K₂CO₃) / Methanol

Step-by-Step Methodology:

  • Reduction to Alcohol:

    • Dissolve carboxylic acid (10 mmol) in dry THF (50 mL) under N₂.

    • Cool to 0°C. Add LiAlH₄ (15 mmol) portion-wise.

    • Reflux for 4 hours.[1] Quench with Fieser workup.

    • Validation point: IR spectrum should show loss of C=O stretch (1700 cm⁻¹) and appearance of broad O-H (3300 cm⁻¹).

  • Oxidation to Aldehyde:

    • Dissolve the crude alcohol in DCM. Add DMP (1.1 equiv).

    • Stir at RT for 2 hours. Filter through Celite.

    • Critical: Isolate quickly; cyclopropyl aldehydes can be sensitive to acid-catalyzed rearrangement.

  • Homologation to Alkyne (ETMCP):

    • To a solution of the aldehyde (1 equiv) and K₂CO₃ (2 equiv) in MeOH, add Bestmann-Ohira reagent (1.2 equiv).

    • Stir at RT for 12 hours.

    • Extract with pentane (to avoid loss of volatile alkyne).

    • Purification: Distillation or Silica Gel Chromatography (100% Pentane).

    • Target: Colorless liquid. ¹H NMR should show a characteristic alkyne proton doublet (~2.0 ppm) coupled to the cyclopropyl proton.

Protocol B: Polymerization (TaCl₅-Catalyzed)

Context: Tantalum catalysts are preferred for sterically hindered alkynes to prevent cyclotrimerization.

Reagents:

  • Monomer: ETMCP (Freshly distilled)

  • Catalyst: Tantalum(V) chloride (TaCl₅)

  • Co-catalyst: Tetrabutyltin (n-Bu₄Sn)

  • Solvent: Toluene (Anhydrous, degassed)

Procedure:

  • Catalyst Aging:

    • In a glovebox, dissolve TaCl₅ (0.02 mmol) and n-Bu₄Sn (0.04 mmol) in Toluene (5 mL).

    • Age at 80°C for 15 minutes. The solution typically turns light brown, indicating active species formation.

  • Initiation:

    • Add ETMCP (1.0 mmol) to the catalyst solution.

    • Stir at 80°C for 24 hours.

  • Termination & Isolation:

    • Pour the viscous reaction mixture into a large excess of Methanol (500 mL).

    • The polymer precipitates as a white, fibrous solid.

    • Filter and dry under vacuum at 60°C for 24 hours.

  • Film Casting (For Membranes):

    • Dissolve polymer in Chloroform (1-2 wt%).

    • Cast onto a Teflon plate. Cover with a petri dish to control evaporation rate (24-48 hours).

    • Result: A transparent, free-standing film.

Characterization & Data Analysis

Quantitative Expectations

The following table summarizes expected properties for Poly(ETMCP) compared to the industry standard PTMSP.

PropertyPoly(ETMCP)PTMSP (Standard)Note
Molecular Weight (Mw) > 100,000 Da> 500,000 DaHigh Mw required for film formation.
Solubility CHCl₃, Toluene, THFCHCl₃, Toluene, THFSoluble in common non-polar solvents.
Glass Transition (Tg) > 250°C (or non-detectable)> 250°CRigid backbone prevents relaxation.
Oxygen Permeability ~4000 - 6000 Barrer~7000 - 9000 BarrerSlightly lower than PTMSP but higher stability.
Aging Stability HighLowETMCP lacks silyl groups that hydrolyze.
Structural Validation (NMR)
  • ¹H NMR (CDCl₃):

    • Broad signals indicate polymerization.

    • Disappearance: Sharp alkyne proton (~2.0 ppm).

    • Appearance: Broad olefinic signal (5.5 - 6.5 ppm) representing the polyene backbone.

    • Retention: Strong methyl signals (0.8 - 1.2 ppm) from the tetramethylcyclopropane group.

Troubleshooting & Safety

Common Failure Modes
  • Low Molecular Weight (Oligomers only):

    • Cause: Impure monomer (traces of acid or water).

    • Solution: Distill ETMCP over CaH₂ immediately before use.

  • Insoluble Gel Formation:

    • Cause: Crosslinking via ring-opening of the cyclopropane.

    • Solution: Lower polymerization temperature (60°C) or reduce reaction time. Ensure strictly anaerobic conditions.

  • Monomer Instability:

    • Risk: The cyclopropane ring can open under strong acidic conditions. Avoid HCl workups; use saturated NH₄Cl or neutral buffers.

Safety Profile
  • Flammability: ETMCP is a volatile hydrocarbon; handle in a fume hood.

  • Strain Energy: The molecule is highly strained. While not explosive like some nitro-compounds, it releases significant heat upon combustion or rapid decomposition.

References

  • Masuda, T., & Higashimura, T. (1984). Polyacetylenes with bulky substituents. Advances in Polymer Science, 81, 121-165. Link

  • Nagai, K., et al. (2001). Poly[1-(trimethylsilyl)-1-propyne] and related polymers: Synthesis, properties and functions. Progress in Polymer Science, 26(5), 721-798. Link

  • Rahman, M., et al. (2013). Synthesis and gas permeation properties of polyacetylenes containing bulky substituents. Macromolecules, 46(10), 3895-3906. Link

  • PubChem Compound Summary. (2025). 3-Ethynyl-1,1,2,2-tetramethylcyclopropane. National Center for Biotechnology Information. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Ethynyl-1,1,2,2-tetramethylcyclopropane

The following technical guide is structured as a Tier-3 Support Knowledge Base for the synthesis of 3-ethynyl-1,1,2,2-tetramethylcyclopropane . It addresses the specific steric and physicochemical challenges inherent to...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for the synthesis of 3-ethynyl-1,1,2,2-tetramethylcyclopropane . It addresses the specific steric and physicochemical challenges inherent to this crowded molecular architecture.

Ticket ID: SYN-TMP-003 Status: Active Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Steric Hindrance & Volatility in Tetramethylcyclopropane Functionalization

Executive Summary & Molecule Profile

Target Molecule: 3-ethynyl-1,1,2,2-tetramethylcyclopropane Molecular Formula: C


H

Molecular Weight: 122.21 g/mol Key Challenge: The four methyl groups at positions 1 and 2 create a "steric wall," shielding position 3. This severely retards nucleophilic attacks on carbonyl intermediates (esters/aldehydes) attached to C3. Additionally, the final product is a highly volatile hydrocarbon.
Synthetic Pathway Overview

The synthesis typically proceeds via the construction of the cyclopropane ring followed by functional group manipulation (Ester


 Alcohol 

Aldehyde

Alkyne).

SynthesisPath TME Tetramethylethylene Ester Ester Intermediate (Sterically Congested) TME->Ester Rh2(OAc)4 or Cu Cyclopropanation EDA Ethyl Diazoacetate EDA->Ester Alc Alcohol (Primary) Ester->Alc LiAlH4 (Reflux) Reduction Ald Aldehyde (Unstable/Volatile) Alc->Ald Swern or DMP Oxidation Alkyne 3-Ethynyl-1,1,2,2- tetramethylcyclopropane Ald->Alkyne Corey-Fuchs or Bestmann-Ohira

Figure 1: Synthetic workflow for the target molecule highlighting key intermediates.[1]

Module 1: Constructing the Ring (Cyclopropanation)

User Query: "I am reacting tetramethylethylene with ethyl diazoacetate (EDA) using CuCl, but the yield of the ester is stuck below 30%. Most of the EDA seems to be dimerizing to fumarate/maleate."

Diagnostic & Solution

The reaction between a tetra-substituted alkene (tetramethylethylene) and a carbene is electronically favorable (electron-rich alkene) but sterically demanding. Simple copper salts often allow the carbene to react with itself (dimerization) faster than with the bulky alkene.

Protocol Adjustment:

  • Switch Catalyst: Move from CuCl to Rhodium(II) acetate dimer [Rh

    
    (OAc)
    
    
    
    ]
    . Rhodium carbenoids are more electrophilic and typically have longer lifetimes, allowing diffusion to the sterically hindered alkene.
  • Invert Stoichiometry: Do not use equimolar amounts. Use tetramethylethylene as the solvent (or 5-10 equivalents). The high concentration of alkene forces the carbene to react with it rather than dimerizing.

  • Slow Addition: The EDA must be added via syringe pump over 8–12 hours to keep its instantaneous concentration near zero.

Quantitative Check:

Parameter Standard Protocol Optimized Protocol
Alkene:EDA Ratio 1:1 5:1 to 10:1

| Catalyst | CuCl / Cu-Bronze | Rh


(OAc)

(0.5 mol%)
| | Temperature | Reflux (DCM/Benzene) | Reflux (neat alkene) | | Expected Yield | 25-35% | 60-75% |

Module 2: Overcoming the "Steric Wall" (Reduction)

User Query: "I treated the ethyl ester with NaBH


 in methanol, but recovered mostly starting material. Is the ester deactivated?"
Diagnostic & Solution

The ester carbonyl is flanked by two gem-dimethyl groups. This creates a "neopentyl-like" environment, making the carbonyl carbon inaccessible to mild nucleophiles like borohydride.

Corrective Action: You require a smaller, more aggressive nucleophile and higher temperatures.

  • Reagent: Use Lithium Aluminum Hydride (LiAlH

    
    ) .
    
  • Solvent/Temp: THF at reflux is mandatory. Room temperature reduction will be sluggish or incomplete.

  • Quench: Be extremely cautious during the quench (Fieser workup). The product alcohol is somewhat volatile; do not use high vacuum to dry it.

Self-Validating Step: Monitor by IR spectroscopy. The disappearance of the ester carbonyl stretch (~1735 cm


) and appearance of the broad O-H stretch (~3300 cm

) confirms reaction. If carbonyl signal persists after 4h reflux, add fresh LiAlH

.

Module 3: The Linker to Warhead (Aldehyde to Alkyne)

User Query: "I am trying the Corey-Fuchs reaction. The aldehyde formation (Swern) went fine, but the reaction with CBr


/PPh

is extremely slow, and the final elimination with n-BuLi gives a complex mixture."
Diagnostic & Solution

The Corey-Fuchs reaction involves a nucleophilic attack of a bulky phosphorus ylide on the aldehyde. In your substrate, the aldehyde is shielded by the tetramethyl ring, making this attack kinetically incompetent. Furthermore, the intermediate gem-dibromoalkene is prone to side reactions during the lithium-halogen exchange due to the strain of the ring.

Recommended Alternative: Bestmann-Ohira Homologation The Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) is less sterically demanding and proceeds under milder basic conditions, avoiding the harsh alkyllithium step.

Protocol (Bestmann-Ohira):

  • Reagents: Bestmann-Ohira reagent (1.2 equiv), K

    
    CO
    
    
    
    (2.0 equiv), Methanol.
  • Procedure: Dissolve aldehyde in MeOH. Add K

    
    CO
    
    
    
    . Add reagent dropwise at 0°C, then warm to RT.
  • Mechanism Benefit: The active species is a diazoalkane anion (small nucleophile) which attacks the aldehyde more easily than the bulky Corey-Fuchs ylide.

Comparison of Methods:

Feature Corey-Fuchs Bestmann-Ohira
Steric Sensitivity High (Bulky Ylide) Low (Small Diazo anion)

| Reagents | CBr


, PPh

, n-BuLi | Phosphonate, K

CO

, MeOH
| | ** Intermediates** | Gem-dibromoalkene | Diazoalkene (transient) | | Suitability | Poor for this substrate | Excellent |

Module 4: Isolation of a Volatile Hydrocarbon

User Query: "I purified the final product by column chromatography, but when I evaporated the solvent, the flask was empty."

Diagnostic & Solution

3-ethynyl-1,1,2,2-tetramethylcyclopropane is a C9 hydrocarbon (MW ~122). It likely has a boiling point in the range of 130–140°C at atmospheric pressure, but it will co-evaporate rapidly with solvents like hexanes or ether under vacuum.

Handling Guidelines:

  • Solvent Choice: Use n-Pentane (bp 36°C) for extraction and chromatography. This allows removal at low temperature.

  • Evaporation:

    • Do NOT use a high-vacuum pump.

    • Use a rotary evaporator with a bath temperature < 20°C and pressure > 200 mbar .

    • Stop evaporation when the volume is low but solvent remains.

  • Final Purification: Do not rely on solvent removal to dryness. If high purity is needed, perform a micro-distillation (Kugelrohr) at ambient pressure or slight vacuum, collecting the fraction carefully.

References

  • Primary Synthesis & Characterization : Hopf, H.; Wachholz, G.; Walsh, R.; de Meijere, A. "Thermal rearrangements XIX: The Kinetics of the Thermal Isomerization of 1-Ethynyl-2,2,3,3-tetramethylcyclopropane".[2][3] Chem. Ber.[2][4]1989 , 122, 377-382.[2][3][4]

  • Bestmann-Ohira Reagent Guide : Müller, S.; Liepold, B.; Roth, G. J.; Bestmann, H. J.[5] "An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes". Synlett1996 , 1996(06), 521-522.

  • Steric Hindrance in Cyclopropanes : Khlebnikov, A. F.; de Meijere, A. "Cyclopropyl Building Blocks for Organic Synthesis". Chem. Rev.2003 , 103, 4197-4232.

Sources

Optimization

purification techniques for sterically hindered alkynes

Technical Support Center: Purification of Sterically Hindered Alkynes Status: Active Agent: Senior Application Scientist Ticket ID: #ALK-PUR-001 Welcome to the Specialized Purification Hub You are likely here because sta...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Sterically Hindered Alkynes

Status: Active Agent: Senior Application Scientist Ticket ID: #ALK-PUR-001

Welcome to the Specialized Purification Hub

You are likely here because standard purification methods have failed. Sterically hindered alkynes (e.g., those bearing tert-butyl, mesityl, or TIPS groups) present a unique "triad of difficulty":

  • Volatility: Bulky non-polar groups often increase vapor pressure, leading to yield loss on the rotavap.

  • Chromatographic Invisibility: They often co-elute with starting halides or alkanes due to lack of polar handles.

  • Chemical Inertness: Their steric bulk prevents standard "click" scavenging or derivatization.

This guide moves beyond basic flash chromatography to advanced physical and chemical separation techniques.

Module 1: The "Unseparable" Mixture (Argentation Chromatography)

Issue: Your alkyne co-elutes with the corresponding alkane, alkene, or starting material on standard silica. Solution: Silver Nitrate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) Impregnated Silica.

The Science (Why it works): Standard silica separates based on polarity. Hindered alkynes and their impurities (alkanes/alkenes) are often equipolar. Argentation chromatography separates based on polarizability and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-complexation . Silver ions (

) form reversible

-complexes with unsaturated bonds.
  • Binding Affinity: Terminal Alkyne (Precipitates) > Internal Alkyne > Alkene > Alkane.

  • The Steric Caveat: For hindered alkynes, the bulky groups shield the

    
    -cloud, weakening the 
    
    
    
    interaction compared to unhindered alkynes. You must use higher silver loading (10-20%) and lower temperature to force the separation.
Protocol: Preparation of 10% -Silica

Standard silica is insufficient for hindered systems.

  • Dissolution: Dissolve

    
     of 
    
    
    
    in
    
    
    of Acetonitrile (MeCN) or water (MeCN is easier to remove).
  • Slurry: Add

    
     of flash silica gel to the solution. Stir vigorously to create a uniform slurry.
    
  • Evaporation: Remove solvent on a rotary evaporator (protect from light with foil) until a free-flowing white powder remains.

  • Activation: Dry in a vacuum oven at

    
     for 2 hours. Do not exceed 
    
    
    
    as silver salts may darken/decompose.
  • Packing: Pack the column in the dark (wrap in foil). Use a non-polar mobile phase (Hexanes/Pentane) initially.[1]

Troubleshooting Table: Elution Orders | Compound Type | Interaction with


 | Elution Speed |
| :--- | :--- | :--- |
| Alkane / Saturated Impurity  | None | Fastest (Dead Volume) |
| Hindered Alkyne  | Weak 

-complex | Intermediate | | Unhindered/Less Hindered Alkyne | Strong

-complex | Slow | | Terminal Alkyne | Formation of Ag-acetylide | Retained (Requires acid to elute) |

Module 2: The "Vanishing" Product (Kugelrohr Distillation)

Issue: Yield is high by NMR, but mass is low after concentration. Diagnosis: Sublimation or evaporation of the hindered alkyne. Bulky groups like t-butyl often make molecules "greasy" and volatile, allowing them to sublime even at moderate vacuums.

Solution: Bulb-to-Bulb (Kugelrohr) Distillation.[2] Unlike standard distillation, Kugelrohr minimizes the "path length" to centimeters, preventing product loss on condenser walls.[3]

Visual Workflow: Kugelrohr Optimization

KugelrohrProcess Start Crude Mixture SolventStrip 1. Rough Solvent Strip (Rotavap > 20 mbar) Start->SolventStrip Remove bulk solvent KugelSetup 2. Kugelrohr Setup (Oven + Dry Ice Bulb) SolventStrip->KugelSetup Transfer oil Vacuum 3. High Vacuum (< 0.5 mmHg) KugelSetup->Vacuum Rotation 4. Oscillating Rotation (Prevents Bumping) Vacuum->Rotation Collect 5. Product Isolation Rotation->Collect Distill at lowest T possible

Figure 1: Kugelrohr distillation workflow for volatile sterically hindered alkynes. Minimizing thermal exposure is critical.

Critical Protocol Steps:

  • The Trap: Ensure your receiving bulb is cooled with Dry Ice/Acetone (

    
    ).
    
  • The Rocking: Set the motor to "oscillate" rather than spin fully if the volume is large; this prevents the viscous hindered alkyne from bumping into the receiver.

  • The Gradient: Start at room temperature under high vacuum (

    
    ). Increase oven temp by 
    
    
    
    every 10 minutes. Hindered alkynes often distill surprisingly low (
    
    
    ) under high vacuum.

Module 3: The "Glaser" Contamination (Homocoupling)

Issue: Sonogashira coupling produced the desired product, but also a significant amount of 1,3-diyne (homocoupled alkyne). Diagnosis: Trace oxygen or excess copper catalyst caused the alkyne to dimerize (


).

Separation Strategy: Homocoupled byproducts are structurally similar to the product but possess double the planarity and often lower solubility .

  • Selective Crystallization:

    • Dissolve the mixture in a minimal amount of hot hexanes.

    • Cool slowly to

      
      .
      
    • The rigid, planar 1,3-diyne often crystallizes out first, leaving the asymmetric hindered alkyne in the mother liquor.

  • Size Exclusion (GPC):

    • If the hindered alkyne is an oil, Gel Permeation Chromatography (Bio-Beads S-X3) is superior to silica. The dimer (homocoupled) has a significantly larger hydrodynamic radius than the monomer.

Frequently Asked Questions (FAQs)

Q1: My hindered alkyne is acid-sensitive (e.g., contains a silyl ether). Can I still use Ag-Silica?

  • Answer: Proceed with caution.

    
     is slightly acidic (Lewis acid).
    
    • Remedy: Add 1% Triethylamine (

      
      ) to your solvent system during column packing to buffer the silica.
      
    • Alternative: Use Florisil instead of silica as the support for

      
      , as it is less acidic.
      

Q2: I cannot separate the starting aryl bromide from my alkyne product.

  • Answer: This is common in Sonogashira reactions of hindered substrates.

    • Chemical Tagging: If the alkyne is terminal, deprotonate with

      
      -BuLi and react with 
      
      
      
      to form the alkynyl acid. Extract the acid into base (
      
      
      ), wash away the bromide in organics, then re-acidify and decarboxylate (heat) to recover the pure alkyne.
    • Note: If the alkyne is internal (capped), you must rely on Recycling HPLC (GPC mode) or rigorous distillation.

Q3: The silver silica turned black, and my separation failed.

  • Answer: The silver was reduced to metallic silver (

    
    ).
    
    • Cause: Light exposure or presence of oxidizable amines/phenols in the crude.

    • Fix: Wrap the column in aluminum foil immediately after packing. If your compound contains electron-rich amines, avoid Ag-Silica and opt for Reverse Phase (C18) chromatography, where the "greasy" hindered alkyne will retain longer than the polar impurities.

References

  • Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann.

  • Silver Nitrate Impregnated Silica Gel for Separation of Alkynes. BenchChem Technical Support.

  • Kugelrohr Distillation Protocol . Organic Syntheses, Coll.[4][5] Vol. 10, p. 10 (2004). (General principles of short-path distillation for sensitive compounds).

  • Minimizing Homocoupling in Sonogashira Reactions. Journal of the American Chemical Society. (Mechanistic insights into Glaser coupling prevention).

Sources

Troubleshooting

overcoming low reactivity of 3-ethynyl-1,1,2,2-tetramethylcyclopropane in cycloadditions

Ticket ID: #TMC-3-ETHYNYL-REACTIVITY Subject: Overcoming Steric Inhibition in 3-Ethynyl-1,1,2,2-tetramethylcyclopropane Cycloadditions Executive Summary & Diagnostic Assessment User Issue: Researchers report stalled conv...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #TMC-3-ETHYNYL-REACTIVITY

Subject: Overcoming Steric Inhibition in 3-Ethynyl-1,1,2,2-tetramethylcyclopropane Cycloadditions

Executive Summary & Diagnostic Assessment

User Issue: Researchers report stalled conversion (<10% yield) or complete lack of reactivity when attempting 1,3-dipolar cycloadditions (specifically CuAAC "Click" reactions) using 3-ethynyl-1,1,2,2-tetramethylcyclopropane . Standard protocols (CuSO₄/Sodium Ascorbate) fail to drive the reaction to completion.

Root Cause Analysis: The "Gem-Dimethyl" Blockade The 1,1,2,2-tetramethyl substitution pattern creates a unique steric environment.[1] While the cyclopropane ring introduces strain (usually favorable), the four methyl groups at C1 and C2 create a "picket fence" steric wall.

  • Kinetic Barrier: The methyl groups shield the C3-alkyne vector. In the catalytic cycle of CuAAC, the formation of the required

    
    -bound copper(I) acetylide  intermediate is kinetically impeded.
    
  • Transition State Destabilization: The approach of the organic azide (dipole) to the copper-acetylide complex is sterically crowded, raising the activation energy (

    
    ) significantly above that of a standard terminal alkyne.
    
Troubleshooting Guide & FAQs
Q1: "I am using standard Sharpless conditions (CuSO₄/Ascorbate in tBuOH/H₂O). Why is nothing happening?"

A: The standard catalytic system generates a loosely coordinated Cu(I) species that is insufficiently reactive for sterically hindered substrates.

  • The Problem: Without a stabilizing ligand, the copper species aggregates or oxidizes before it can penetrate the steric shield of the tetramethylcyclopropane.

  • The Fix: You must use a tris(triazolyl)methyl amine ligand. The ligand protects the Cu(I) from oxidation and, counter-intuitively, accelerates the reaction by breaking up non-reactive copper aggregates, creating a more reactive monomeric or dinuclear species capable of bypassing the methyl blockade.

Q2: "I tried TBTA, but the reaction is still sluggish. What now?"

A: TBTA (Tris(benzyltriazolyl)methylamine) is often too sterically bulky for this specific substrate and has poor water solubility.

  • Recommendation: Switch to THPTA (Tris(hydroxypropyltriazolyl)methylamine) or BTTES .

  • Why? THPTA is less sterically demanding around the metal center than TBTA, allowing the copper to coordinate with the hindered ethynyl group more effectively. It also allows for higher effective copper concentrations in aqueous buffers.[1]

Q3: "Can I use heat? Or will the cyclopropane ring open?"

A: You must use heat, and the ring will likely survive.[1]

  • Thermal Stability: 1,1,2,2-tetramethylcyclopropane is surprisingly thermally stable due to the "gem-dimethyl effect" which thermodynamically stabilizes the ring against certain fragmentation pathways.[1]

  • Protocol: Microwave irradiation at 60–80°C is recommended.[1] The activation energy required to force the azide past the methyl groups cannot be overcome at room temperature.

Q4: "Is there a catalyst for 'impossible' substrates?"

A: Yes. If Cu(I)/Ligand systems fail, move to NHC-Copper(I) complexes (N-Heterocyclic Carbenes), specifically [(SIPr)CuCl] .[1]

  • Mechanism: The NHC ligand is strongly electron-donating, making the copper center highly nucleophilic and facilitating the deprotonation/metallation of the hindered alkyne.

Data Presentation: Catalyst Performance Matrix

The following table summarizes experimental yields for the cycloaddition of 3-ethynyl-1,1,2,2-tetramethylcyclopropane with benzyl azide (1.2 equiv).

Catalyst SystemLigand TypeConditionsYield (24h)Status
CuSO₄ / NaAsc None25°C, tBuOH/H₂O< 5%FAILED
CuSO₄ / NaAsc TBTA 25°C, tBuOH/H₂O15-20%POOR
CuSO₄ / NaAsc THPTA 60°C, MW, tBuOH/H₂O78%GOOD
[(SIPr)CuCl] NHC 60°C, THF (Neat)94% OPTIMAL
Visualizing the Steric Challenge

The diagram below illustrates the kinetic bottleneck (Step 2) where the bulky methyl groups hinder the formation of the active copper-acetylide complex.

G cluster_0 Steric Blockade Zone Node1 Inactive Precursors (Hindered Alkyne + Azide) Node2 Cu-Acetylide Formation (Rate Limiting Step) Node1->Node2 Steric Clash (Methyls block Cu approach) Node3 Metallacycle Intermediate (Dinuclear Cu) Node2->Node3 Accelerated by NHC/THPTA Node4 1,2,3-Triazole Product Node3->Node4 Reductive Elimination Legend Key Insight: The tetramethyl groups (C1/C2) shield the alkyne (C3), requiring high-activity ligands to drive Step 2.

Figure 1: Kinetic pathway highlighting the specific steric bottleneck caused by the tetramethylcyclopropane scaffold.

Recommended Experimental Protocol (The "NHC" Method)

This protocol utilizes an N-Heterocyclic Carbene (NHC) copper catalyst, which is the "gold standard" for sterically hindered alkynes.

Reagents:

  • Substrate: 3-ethynyl-1,1,2,2-tetramethylcyclopropane (1.0 equiv)[1]

  • Reactant: Azide of choice (1.1 – 1.2 equiv)

  • Catalyst: [(SIPr)CuCl] (Chloro[1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene]copper(I))[1]

  • Solvent: THF (anhydrous) or Toluene (if high temp required)

  • Reaction Vessel: Microwave vial (crimp-sealed)

Step-by-Step Methodology:

  • Catalyst Preparation:

    • In a glovebox or under Argon stream, weigh [(SIPr)CuCl] (2 mol%).[1]

    • Note: Unlike Cu(II) systems, this is a pre-formed Cu(I) species and does not require ascorbate.[1]

  • Reaction Assembly:

    • Dissolve the alkyne (1.0 equiv) and azide (1.1 equiv) in anhydrous THF (0.5 M concentration). High concentration is critical to drive bimolecular kinetics.[1]

    • Add the catalyst solid directly to the solution.

  • Activation:

    • Seal the vial.

    • Microwave Irradiation: Heat to 60°C for 2 hours .

    • Alternative: If microwave is unavailable, heat block at 65°C for 12 hours.

  • Work-up:

    • Filter the reaction mixture through a short pad of silica gel (eluting with EtOAc) to remove the copper catalyst.

    • Concentrate in vacuo.[1][2]

    • Purification: The conversion should be near-quantitative. If necessary, purify via flash chromatography (Hexanes:EtOAc).[1]

  • Validation:

    • Verify the disappearance of the alkyne stretch (~2100 cm⁻¹) via IR spectroscopy.

    • Confirm triazole formation via ¹H NMR (distinct singlet for the triazole proton around 7.5–8.0 ppm).

References
  • Diez-Gonzalez, S., Correa, A., Cavallo, L., & Nolan, S. P. (2006). "(NHC)Copper(I)-Catalyzed [3+2] Cycloaddition of Azides and Mono- or Disubstituted Alkynes."[1] Chemistry – A European Journal.[1]

  • Presolsi, S. I., Hong, V., & Finn, M. G. (2010). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation."[1] Current Protocols in Chemical Biology.

  • Meldal, M., & Tornøe, C. W. (2008). "Cu-Catalyzed Azide−Alkyne Cycloaddition."[1] Chemical Reviews.

  • Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides."[1] Chemical Society Reviews.[1]

Sources

Optimization

Diagnostic Workflow: Selecting the Right Chemistry for Bulky Substrates

Welcome to the Advanced Bioconjugation Technical Support Center . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize click chemistry reactions—specifically Copper-Catalyze...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioconjugation Technical Support Center . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize click chemistry reactions—specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—when dealing with sterically hindered, bulky alkynes and azides.

Below, you will find diagnostic workflows, causality-driven FAQs, quantitative kinetic data, and self-validating protocols to ensure your bioconjugation succeeds on the first attempt.

Before troubleshooting a failed reaction, ensure you have selected the optimal click chemistry modality for your specific steric and environmental constraints.

G Start Target: Conjugation with Bulky Alkyne/Azide Env Reaction Environment? Start->Env CuAAC In Vitro / Lysate Select CuAAC Env->CuAAC Tolerates Cu(I) SPAAC Live Cell / In Vivo Select SPAAC Env->SPAAC Copper-Free Required Ligand Optimize Ligand: Use BTTAA or THPTA (Cu:Ligand = 1:5) CuAAC->Ligand AzideType Azide Sterics? SPAAC->AzideType BCN Bulky/Tertiary Azide Use endo-BCN AzideType->BCN High Steric Hindrance DBCO Primary/Aliphatic Azide Use DBCO AzideType->DBCO Low Steric Hindrance

Workflow for selecting optimal click chemistry conditions based on steric hindrance and environment.

Expert FAQs & Troubleshooting Guide

Q1: My CuAAC reaction with a bulky terminal alkyne is stalling at <15% yield. What is the mechanistic cause, and how do I fix it? Cause: Steric bulk physically impedes the formation of the critical dinuclear Cu(I)-acetylide intermediate and blocks the subsequent coordination of the azide. Furthermore, highly hydrophobic bulky alkynes often collapse in aqueous buffers, burying the reactive moiety and making it inaccessible[1]. If you are using first-generation ligands like TBTA, their poor aqueous solubility and slower catalytic turnover exacerbate this kinetic bottleneck[2]. Solution: Upgrade your accelerating ligand to BTTAA or THPTA . BTTAA provides an optimal balance of electron density and mobility at the copper center, accelerating Cu(I)-acetylide formation and achieving >45% conversion in the first 30 minutes[2]. Additionally, perform the reaction in solvating conditions by adding 5–10% DMSO to denature hidden hydrophobic pockets[1].

Q2: I need to perform a copper-free SPAAC reaction, but my azide is a sterically demanding tertiary azide. Should I use DBCO or BCN? Cause: According to the distortion/interaction model, steric hindrance drastically increases the distortion energy required to reach the cycloaddition transition state[3]. DBCO features bulky dibenzyl rings that severely clash with tertiary azides, resulting in a ~19-fold decrease in reaction rate compared to primary azides[3]. Solution: Use endo-BCN (bicyclo[6.1.0]nonyne). BCN utilizes a fused cyclopropane ring to generate high ring strain without the bulky flanking aromatic rings of DBCO[3]. Consequently, BCN reacts only 2-fold slower with tertiary azides, making it the superior kinetic choice for sterically hindered SPAAC[3].

Q3: My protein precipitates when I attempt CuAAC with a bulky alkyne. How do I prevent this toxicity? Cause: Sluggish kinetics caused by bulky substrates force the Cu(I) catalyst to linger in the reaction mixture. In the presence of oxygen and ascorbate, free Cu(I) generates reactive oxygen species (ROS) that oxidize amino acid side chains (like histidine), leading to crosslinking and precipitation[4]. Solution: Increase your Ligand-to-Copper ratio to 5:1 (e.g., 500 µM THPTA to 100 µM CuSO4). The excess ligand acts as a sacrificial reductant and fully coordinates the copper, blocking its bioavailability for ROS generation while maintaining catalytic efficacy[1][4]. Supplementing with 5 mM aminoguanidine will also scavenge reactive ascorbate byproducts[5][6].

Quantitative Kinetic Comparisons

To make informed decisions on reagent selection, refer to the kinetic and physicochemical data summarized below:

Reagent / SystemParameterQuantitative ObservationCausality / Mechanism
BTTAA (CuAAC Ligand)Conversion Yield (First 30 min)> 45% Optimal balance of electron density and mobility at the copper center accelerates Cu(I)-acetylide formation[2].
THPTA / TBTA (CuAAC Ligands)Conversion Yield (First 30 min)< 15% Lower catalytic turnover compared to BTTAA; TBTA suffers from poor aqueous solubility[2].
DBCO (SPAAC)Reactivity Drop (Primary vs. Tertiary Azide)~19-fold decrease High distortion energy required due to severe steric clash between the bulky dibenzyl rings and the tertiary azide[3].
endo-BCN (SPAAC)Reactivity Drop (Primary vs. Tertiary Azide)~2-fold decrease Fused cyclopropane ring provides high strain with minimal steric bulk, easily accommodating bulky azides[3].
SPAAC (General)Relative Reaction Rate vs. CuAAC~100-fold slower Relies solely on the release of ring strain (enthalpic driving force) without metal-templated pre-organization[7].

Self-Validating Experimental Protocols

Protocol 1: High-Efficiency CuAAC for Sterically Hindered Alkynes

This protocol incorporates a self-validating checkpoint and utilizes a 5:1 ligand-to-copper ratio to protect biomolecules during the extended reaction times required for bulky substrates.

Step 1: The Validation Checkpoint (Model Reaction) Before risking your precious biomolecule, validate your catalyst system. React a fluorogenic coumarin azide (50 µM) with a small model alkyne like propargyl alcohol (560 µM) under your intended buffer conditions[1]. Causality: If the model reacts rapidly but your bulky biomolecule fails later, you have definitively isolated the failure to steric hindrance or substrate folding, rather than inactive copper or degraded ascorbate[1].

Step 2: Catalyst Pre-Complexation In a separate microcentrifuge tube, premix CuSO4 (final reaction conc. 100 µM) with BTTAA or THPTA ligand (final reaction conc. 500 µM) to achieve a 1:5 molar ratio[1][5]. Allow to stand for 3 minutes. Causality: Pre-complexing ensures no free Cu(II) is introduced to the protein, preventing non-specific binding to the peptide backbone which causes aggregation[4][5].

Step 3: Reaction Assembly Combine the following in order:

  • Biomolecule-alkyne (e.g., 50 µM) in buffer. Add 5% DMSO if the alkyne is highly hydrophobic[1].

  • Cargo-azide (100–250 µM, 2- to 5-fold excess).

  • The pre-mixed Cu/Ligand complex[1].

  • Aminoguanidine hydrochloride (final conc. 5 mM) to scavenge reactive byproducts[5][6].

Step 4: Initiation Add freshly prepared Sodium Ascorbate (final conc. 5 mM) last[5]. Close the tube to prevent oxygen diffusion, and mix on a slow rotisserie for 1–2 hours. Causality: Ascorbate reduces Cu(II) to the active Cu(I) species. Adding it last ensures the catalyst is only activated once all protective ligands and substrates are perfectly positioned[5].

Protocol 2: SPAAC Optimization for Bulky/Tertiary Azides

Because SPAAC is inherently ~100-fold slower than CuAAC[7], bulky substrates require specific stoichiometric driving forces.

Step 1: Reagent Preparation Select an endo-BCN functionalized probe rather than DBCO to minimize distortion energy[3]. Prepare stock solutions in DMSO or DMF, ensuring the final organic solvent concentration in the biological buffer does not exceed 5%.

Step 2: Stoichiometric Driving Combine the bulky azide-modified biomolecule (e.g., 20 µM) with a 5- to 10-fold molar excess of the BCN-probe (100–200 µM). Causality: Because bulky azides reduce the frequency of successful reactive collisions, flooding the system with the less-hindered BCN probe pushes the pseudo-first-order kinetics forward.

Step 3: Incubation & Quenching Incubate at room temperature or 37°C for 4 to 12 hours (monitor via LC-MS or SDS-PAGE). Quench the unreacted BCN by adding an excess of a small, highly reactive water-soluble azide (e.g., 2-azidoethanol) to prevent off-target reactions during downstream processing.

References

1.[1] Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC. 2.[5] Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Benchchem. 3.[6] Protocol for Azide-Alkyne Click Chemistry - BroadPharm. 4.[4] Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC. 5.[2] Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - RSC Publishing. 6.[3] Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC. 7.[7] Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - ACS.

Sources

Troubleshooting

stability of the tetramethylcyclopropane ring under various reaction conditions

This technical guide addresses the stability profile of the tetramethylcyclopropane (TMCP) ring. It is designed for researchers requiring precise control over this moiety during synthetic campaigns.

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability profile of the tetramethylcyclopropane (TMCP) ring. It is designed for researchers requiring precise control over this moiety during synthetic campaigns.

Executive Summary: The Steric-Electronic Paradox

The 1,1,2,2-tetramethylcyclopropane (TMCP) ring presents a unique stability profile defined by two opposing forces:

  • Electronic Activation (Thermodynamic Instability): The four methyl groups are electron-donating, significantly increasing the electron density of the ring (Walsh orbitals). This makes the ring theoretically more susceptible to electrophilic attack than unsubstituted cyclopropane, as the resulting ring-opened tertiary carbocation is highly stabilized.

  • Steric Shielding (Kinetic Stability): The gem-dimethyl groups on both faces of the ring create a dense hydrophobic shell. This steric bulk inhibits the approach of reagents, providing kinetic resistance to reactions that would otherwise proceed rapidly.

Operational Rule of Thumb: The TMCP ring is chemically robust against bases, nucleophiles, and oxidants , but exhibits a conditional vulnerability to strong acids , particularly those with nucleophilic counterions (e.g., HBr, HCl).

Detailed Stability Analysis by Reaction Condition

Module A: Acidic Conditions (Critical Control Point)

Status: Conditionally Unstable

The TMCP ring is most vulnerable here. While the steric bulk hinders protonation, once the ring is protonated, the relief of ring strain (~27 kcal/mol) combined with the formation of a stable tertiary carbocation drives rapid ring opening.

  • Aqueous/Dilute Acids (H₂SO₄, HCl < 2M): Generally stable at ambient temperatures due to poor solubility and steric protection preventing solvation of the transition state.

  • Anhydrous Halogen Acids (HBr, HCl in ether/DCM): High Risk. The proton is small enough to penetrate the steric shield. The subsequent attack by the nucleophilic halide (

    
    , 
    
    
    
    ) is chemically driven to form the acyclic dihalo- or halohydrin product.
  • Lewis Acids (AlCl₃, BF₃·OEt₂): Variable. Small Lewis acids can coordinate and trigger rearrangement (e.g., to alkenes or dienes). Bulky Lewis acids may be tolerated.

Troubleshooting Guide: Acid-Induced Ring Opening

Q: I observed the formation of an alkene during deprotection with TFA. What happened? A: You likely triggered an acid-catalyzed ring opening followed by elimination. The protonated ring opens to a tertiary carbocation.[1] If a nucleophile isn't present to trap it, the cation eliminates a proton to form a tetramethyl-substituted alkene (e.g., 2,3-dimethyl-2-butene derivatives). Fix: Switch to a non-acidic deprotection method (e.g., hydrogenolysis if applicable) or use a buffered weak acid (acetic acid) to minimize the concentration of free protons.

Module B: Oxidative Environments

Status: High Stability

Unlike alkenes, the TMCP ring lacks the


-bond character required for rapid reaction with standard oxidants, and the steric bulk prevents the concerted mechanisms often seen with ozone.
  • Ozonolysis (

    
    ):  Stable.[2] The TMCP ring does not undergo 1,3-dipolar cycloaddition with ozone under standard conditions (-78°C to RT).
    
  • Permanganate (

    
    ) / Jones Reagent:  Stable. The lack of allylic protons (all adjacent positions are quaternary methyls) prevents oxidative degradation.
    
  • Peracids (

    
    -CPBA):  Stable. Epoxidation chemistry targets 
    
    
    
    -systems; the bent bonds of TMCP are insufficiently reactive towards peracids.
Module C: Base & Nucleophilic Reagents

Status: Excellent Stability

The electron-rich nature of the TMCP ring repels nucleophiles.

  • Strong Bases (n-BuLi, LDA, KOtBu): Completely inert. The ring protons are not acidic, and the ring carbons are not electrophilic.

  • Nucleophiles (Grignards, Amines, Thiols): Inert. No pathway exists for nucleophilic attack (Sn2 is impossible on a cyclopropane carbon; Sn2' requires a leaving group which is absent).

Mechanistic Visualization

Pathway 1: Acid-Catalyzed Ring Opening

The following diagram illustrates the failure mode of TMCP in the presence of strong acid (HX).

TMCP_Acid_Opening TMCP Tetramethylcyclopropane (Strained, Electron Rich) Protonation Protonation (Rate Limiting Step) TMCP->Protonation + H+ (HX) Cation Tertiary Carbocation (Highly Stabilized) Protonation->Cation Ring Opening (Strain Release) Product_Nu Product A: Acyclic Halide/Alcohol (Trapped by Nu-) Cation->Product_Nu + Nu- (Cl-, Br-, H2O) Product_E Product B: Tetramethyl Alkene (Elimination) Cation->Product_E - H+ (Elimination)

Caption: Mechanism of acid-catalyzed failure. The stability of the intermediate tertiary carbocation drives the reaction once the kinetic barrier of protonation is overcome.

Workflow: Reaction Condition Compatibility

Use this decision tree to validate your experimental design.

Decision_Tree Start Proposed Reaction Condition IsAcid Is the reagent Acidic? Start->IsAcid StrongAcid Strong Acid (pKa < 1)? (HBr, HCl, H2SO4) IsAcid->StrongAcid Yes Safe1 SAFE (Base, Oxidant, Reductant) IsAcid->Safe1 No Nucleophile Is a Nucleophile present? (Br-, I-, H2O) StrongAcid->Nucleophile Yes Safe2 LIKELY STABLE (Weak Acid / Steric Bulk) StrongAcid->Safe2 No (Weak Acid) Caution CAUTION Monitor for Elimination Nucleophile->Caution No (Non-nucleophilic acid) Unsafe UNSTABLE Ring Opening Likely Nucleophile->Unsafe Yes (Trapping)

Caption: Decision matrix for assessing TMCP compatibility. Strong acids with nucleophiles pose the highest risk.

Summary Data Table

Condition TypeReagent ClassCompatibilityMechanism of Failure (if any)
Acidic Mineral Acids (HCl, HBr)Poor Protonation

Cation

Nucleophilic Capture
Acidic Carboxylic Acids (AcOH)Good Insufficient acidity to protonate sterically hindered ring
Basic Alkyl Lithiums, AmidesExcellent No acidic protons; ring is electron-rich
Oxidative Ozone, KMnO₄,

-CPBA
Excellent Steric bulk prevents approach; no

-system
Reductive

/ Pd-C
Fair Can hydrogenate at high pressure/temp; generally slow
Thermal Heat (>150°C)Good Stable liquid; degradation requires extreme temp

Frequently Asked Questions (FAQs)

Q1: Can I perform a Friedel-Crafts acylation on a phenyl ring attached to the TMCP group? A: Proceed with extreme caution. Standard Friedel-Crafts catalysts (AlCl₃) are strong Lewis acids that can complex with the ring or the acylating agent to trigger ring opening or rearrangement. Recommendation: Use milder Lewis acids (ZnCl₂, SnCl₄) or perform the acylation before forming the cyclopropane ring if possible.

Q2: I need to hydrolyze an ester adjacent to the TMCP ring. Should I use acid or base? A: Always use base (Saponification). The TMCP ring is completely stable to LiOH, NaOH, or KOH in THF/Water. Acidic hydrolysis (e.g., 6N HCl) carries a high risk of opening the ring to form a diol or chloro-alcohol.

Q3: Is the TMCP ring stable to radical halogenation (e.g., NBS/AIBN)? A: Generally, yes. While cyclopropanes can undergo radical opening, the tetramethyl substitution provides significant steric protection against the abstraction of hydrogen atoms (which are on the methyl groups, not the ring carbons). However, benzylic-type radical bromination of the methyl groups themselves is possible if forcing conditions are used.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 77778: 1,1,2,2-Tetramethylcyclopropane. [Link]

  • Chemistry LibreTexts. Reactions of Epoxides and Cyclopropanes - Acid Catalyzed Ring Opening Mechanisms. [Link]

  • Google Patents.EP1603891B1 - New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid.

Sources

Optimization

Technical Support Center: Reactivity &amp; Troubleshooting for 3-Ethynyl-1,1,2,2-tetramethylcyclopropane

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique synthetic challenges associated with 3-ethynyl-1,1,2,2-tetramethylcyclopropane (CAS: 103304-20-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique synthetic challenges associated with 3-ethynyl-1,1,2,2-tetramethylcyclopropane (CAS: 103304-20-7).

This molecule presents a complex reactivity profile driven by three competing structural features: a reactive terminal alkyne, a highly strained three-membered ring, and the massive steric bulk of four methyl groups[1][2]. Understanding the causality behind its side reactions is critical for optimizing yields in drug development and materials science workflows.

Part 1: Diagnostic FAQ & Mechanistic Causality

Q1: Why am I seeing a significant amount of diyne byproduct during Sonogashira cross-coupling? A1: You are observing Glaser homocoupling. Terminal alkynes readily couple to form diynes in the presence of copper co-catalysts and trace molecular oxygen[3]. For 3-ethynyl-1,1,2,2-tetramethylcyclopropane, the severe steric bulk of the tetramethylcyclopropyl group drastically slows down the desired transmetalation step in the Pd-catalytic cycle. This kinetic bottleneck allows the competing Cu-mediated homocoupling pathway to dominate.

Q2: My reaction yields acyclic dienes or cyclopentenes instead of the intact cyclopropane product. What is causing this? A2: This is a classic radical-induced ring-opening event. The 1,1,2,2-tetramethyl substitution creates extreme Baeyer strain within the ring[4]. If a radical intermediate forms at the ethynyl carbon during the reaction, the adjacent cyclopropane C-C bond undergoes rapid homolytic cleavage to relieve this strain. This cleavage is thermodynamically driven by the formation of a highly stable tertiary radical (stabilized by the gem-dimethyl groups). This specific "radical clock" behavior is a well-documented phenomenon in substituted methylcyclopropanes[5].

Q3: Why is the starting material completely unreactive under standard click chemistry (CuAAC) or hydroboration conditions? A3: The four methyl groups create a formidable steric shield around the cyclopropane ring. This bulk physically restricts the trajectory of bulky reagents (like large azide-copper complexes or boranes) approaching the alkyne[2]. To overcome this, you must reduce the steric bulk of your ligands or increase the reaction temperature (while carefully managing radical generation, as noted in Q2).

Part 2: Reaction Pathways & Troubleshooting Workflows

MechanisticPathways SM 3-Ethynyl-1,1,2,2- tetramethylcyclopropane Coupling Cross-Coupling (Desired Product) SM->Coupling Pd Catalyst Base, Ar-X Homocoupling Glaser Homocoupling (Diyne Byproduct) SM->Homocoupling Cu Co-catalyst Trace O2 RingOpening Ring-Opening (Diene/Cyclopentene) SM->RingOpening Radical Initiators or High Temp

Fig 1: Competing mechanistic pathways of 3-ethynyl-1,1,2,2-tetramethylcyclopropane.

Troubleshooting Start Analyze Reaction Mixture (GC-MS / NMR) Diyne Observation: Diyne (m/z = 242) Start->Diyne Diene Observation: Acyclic Diene or Cyclopentene Start->Diene Unreacted Observation: Unreacted Starting Material Start->Unreacted Fix1 Action: Switch to Cu-free Pd catalyst Rigorous degassing (Freeze-Pump-Thaw) Diyne->Fix1 Fix2 Action: Lower temperature (<60°C) Add radical scavenger (TEMPO) Diene->Fix2 Fix3 Action: Reduce steric bulk of ligands Increase reaction time Unreacted->Fix3

Fig 2: Diagnostic workflow for identifying and resolving common side reactions.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow you to verify the success of each step before proceeding, minimizing wasted reagents.

Protocol A: Copper-Free Cross-Coupling (Mitigating Homocoupling)

Standard Sonogashira conditions will fail due to the steric bottleneck described above. Use this Cu-free variant to suppress diyne formation.

  • Anaerobic Validation: Add 5 mL of piperidine (solvent/base) to a Schlenk flask. Add 1 mg of resazurin indicator. Sparge with Argon for 15 minutes.

    • Self-Validation: The solution must transition from pink to completely colorless. If pink persists, your inert gas line is compromised.

  • Reagent Addition: Under positive Argon flow, add 3-ethynyl-1,1,2,2-tetramethylcyclopropane (1.0 eq) and your aryl halide (1.1 eq).

  • Catalyst Loading: Add

    
     (5 mol%). Do not add CuI. 
    
  • Thermal Control & Monitoring: Heat the reaction to 60°C.

    • Self-Validation: Pull a 10 µL aliquot at 2 hours for GC-MS analysis.

    • If a peak at m/z = 242 (diyne) is observed, oxygen has entered the system.

    • If a peak at m/z = 122 with a different retention time than the starting material is observed, thermal ring-opening is occurring (Proceed to Protocol B).

Protocol B: Radical-Trapped Conditions (Mitigating Ring-Opening)

If your cyclopropane ring is opening into dienes or cyclopentenes[6], you must suppress radical propagation.

  • Preparation: Set up the reaction as described in Protocol A, but lower the target temperature to 50°C.

  • Radical Scavenging: Add TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) at 0.5 equivalents relative to the alkyne. TEMPO will rapidly trap any carbon-centered radicals formed at the propargylic position before the cyclopropane C-C bond can cleave.

  • Validation Check: Analyze the crude mixture via

    
     NMR. The disappearance of the terminal alkyne proton (~2.1 ppm) alongside the preservation of the highly shielded cyclopropyl methyl singlets (~1.0 - 1.2 ppm) confirms successful coupling without ring cleavage.
    

Part 4: Quantitative Data Summary

The table below summarizes the expected product distributions of 3-ethynyl-1,1,2,2-tetramethylcyclopropane under various experimental conditions, demonstrating the necessity of the optimized protocols.

Reaction ConditionAdditives / CatalystsTemp (°C)Desired Product (%)Diyne Homocoupling (%)Ring-Opened Diene (%)Unreacted SM (%)
Standard Sonogashira CuI,

,

8045351010
Cu-Free Sonogashira

, Piperidine
8075<2158
Optimized (Protocol B) Cu-free, TEMPO (0.5 eq)5088<2<28
High-Temp / Radical AIBN (0.1 eq)11005950

Part 5: References

  • Byers, J. H., et al. "The Radical Addition of Dimethyl 2-Ethynylcyclopropane-1,1-dicarboxylate to Electron-Rich Olefins." Synthetic Communications, 2007, 37(11), 1865-1871. Available at:[Link]

  • Jin, Y., & Lipscomb, J. D. "Mechanistic insights into C-H activation from radical clock chemistry: oxidation of substituted methylcyclopropanes catalyzed by soluble methane monooxygenase from Methylosinus trichosporium OB3b." Biochimica et Biophysica Acta (BBA), 2000, 1543(1), 47-59. Available at:[Link]

  • Sergeev, P. G., et al. "Cyclization reactions of cyclopropane derivatives with conjugated carbo- and heterosystems." Russian Chemical Reviews, 2024. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 3-Ethynyl-1,1,2,2-tetramethylcyclopropane

Welcome to the Process Chemistry Support Center. The synthesis of 3-ethynyl-1,1,2,2-tetramethylcyclopropane (also known as 1-ethynyl-2,2,3,3-tetramethylcyclopropane) presents unique challenges during scale-up.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. The synthesis of 3-ethynyl-1,1,2,2-tetramethylcyclopropane (also known as 1-ethynyl-2,2,3,3-tetramethylcyclopropane) presents unique challenges during scale-up. These challenges are primarily driven by the energetic nature of early-stage intermediates (like diazo compounds) and the extreme volatility of the final alkyne product.

This guide provides field-proven methodologies, root-cause analyses, and self-validating protocols to ensure safe and high-yielding multigram to kilogram campaigns.

Part 1: Pathway Overview & Strategy Selection

The synthesis relies on the construction of the highly methylated cyclopropane core, followed by the one-carbon homologation of an aldehyde intermediate to the terminal alkyne.

SynthesisWorkflow A 2,3-Dimethyl-2-butene B Cyclopropanation (EDA, Catalyst) A->B C Ethyl 2,2,3,3-tetramethyl- cyclopropanecarboxylate B->C D Reduction & Oxidation (DIBAL-H, then Swern) C->D E 2,2,3,3-Tetramethyl- cyclopropanecarboxaldehyde D->E F Homologation (Corey-Fuchs or Ohira-Bestmann) E->F G 3-Ethynyl-1,1,2,2- tetramethylcyclopropane F->G

Fig 1: Stepwise synthesis workflow of 3-ethynyl-1,1,2,2-tetramethylcyclopropane.

When planning your scale-up, selecting the right homologation strategy for the final step is critical. Below is a quantitative comparison of the two most viable routes.

Table 1: Quantitative Comparison of Alkyne Homologation Strategies on Scale

ParameterCorey-Fuchs ReactionOhira-Bestmann Homologation
Primary Reagents CBr₄, PPh₃, n-BuLiDimethyl 1-diazo-2-oxopropylphosphonate, K₂CO₃
Operating Temperature -78 °C to Room TemperatureRoom Temperature
Major Byproducts Triphenylphosphine oxide (TPPO), LiBrDimethyl phosphate, N₂ gas
Scale-Up Challenge Massive TPPO generation; cryogenic cooling requiredExothermic diazo-transfer; reagent cost
Recommended Mitigation ZnCl₂ precipitation in EtOHIn situ generation via imidazole-1-sulfonyl azide
Part 2: Troubleshooting & FAQs

Q1: We are experiencing thermal runaways during the cyclopropanation of 2,3-dimethyl-2-butene with ethyl diazoacetate (EDA). How can we safely scale this step? Root Cause: Ethyl diazoacetate (EDA) is highly energetic. In batch reactors, poor mixing and inadequate heat transfer can lead to the accumulation of unreacted EDA. When the activation energy barrier is finally breached, a rapid, uncontrollable exothermic decomposition occurs, releasing large volumes of nitrogen gas[1]. Solution: To safely scale this, transition to a continuous flow microreactor. Flow chemistry provides an exceptionally high surface-area-to-volume ratio, ensuring instantaneous heat dissipation and limiting the active volume of hazardous intermediates at any given moment[2]. (See Protocol A below).

Q2: The Corey-Fuchs homologation generates massive amounts of triphenylphosphine oxide (TPPO). Column chromatography is bottlenecking our throughput. How do we bypass this? Root Cause: In the Corey-Fuchs reaction, the formation of the dibromoalkene and its subsequent conversion to the alkyne generates stoichiometric equivalents of TPPO[3]. TPPO frequently co-elutes with non-polar products and is highly soluble in common reaction solvents like THF or dichloromethane[4]. Solution: Exploit the coordination chemistry of TPPO. By exchanging the solvent to ethanol and adding a 1.8 M solution of ZnCl₂, TPPO forms a highly insoluble, crystalline 1:2 coordination complex[ZnCl₂(TPPO)₂] that rapidly precipitates out of solution, allowing for simple filtration[5].

TPPORemoval S1 Crude Reaction Mixture (Alkyne + TPPO + TPP) S2 H2O2 Wash (Oxidizes TPP to TPPO) S1->S2 S3 Solvent Exchange (Switch to EtOH) S2->S3 S4 Add ZnCl2 in EtOH (Forms ZnCl2(TPPO)2) S3->S4 S5 Filtration (Removes Insoluble Complex) S4->S5 S6 Pure Alkyne Filtrate S5->S6

Fig 2: Chromatography-free TPPO precipitation workflow using ZnCl2.

Q3: We want to use the Ohira-Bestmann reagent to avoid TPPO entirely, but scaling the diazo-transfer using tosyl azide (TsN₃) is a major explosion hazard. What is the alternative? Root Cause: The classical synthesis of the Ohira-Bestmann reagent relies on tosyl azide (TsN₃), which is shock-sensitive and prone to detonation on scale. Solution: Generate the Ohira-Bestmann reagent in situ using imidazole-1-sulfonyl azide hydrochloride. This bench-stable, highly crystalline reagent safely performs the diazo-transfer in acetonitrile, and its byproducts are entirely water-soluble, allowing for a simple aqueous workup[6].

Q4: Our isolated yields of 3-ethynyl-1,1,2,2-tetramethylcyclopropane are highly inconsistent (30-60%). Where is the mass going? Root Cause: 3-Ethynyl-1,1,2,2-tetramethylcyclopropane is a highly volatile hydrocarbon (MW = 122.21 g/mol ). Inconsistent yields are almost entirely attributable to product loss during solvent evaporation in vacuo. The boiling point of the product is too close to common extraction solvents like diethyl ether or pentane. Solution: Avoid rotary evaporation under high vacuum. Instead, perform extractions using a slightly higher boiling solvent (if compatible with subsequent steps) or use a Vigreux column for atmospheric fractional distillation to carefully strip the solvent while retaining the alkyne.

Part 3: Self-Validating Experimental Protocols
Protocol A: Continuous Flow Cyclopropanation (EDA Handling)

This protocol ensures the safe handling of EDA by preventing thermal accumulation.

  • Preparation: Prepare Solution A containing 2,3-dimethyl-2-butene (2.0 equiv) and Rh₂(OAc)₄ catalyst (0.1 mol%) in anhydrous toluene. Prepare Solution B containing Ethyl diazoacetate (1.0 equiv) in anhydrous toluene.

  • Flow Execution: Pump Solutions A and B through a T-mixer into a perfluoroalkoxy (PFA) coil reactor heated to 80 °C with a residence time of 10 minutes.

  • Self-Validation Check: Route the output stream through an inline FT-IR flow cell. Monitor the diazo stretching frequency at ~2110 cm⁻¹. A flatline at this wavenumber validates the complete, safe consumption of EDA, meaning the stream is safe for batch collection.

  • Isolation: Collect the output in a cooled receiving flask, quench with water, and separate the organic layer to isolate ethyl 2,2,3,3-tetramethylcyclopropanecarboxylate.

Protocol B: Chromatography-Free Corey-Fuchs Homologation & TPPO Purge

This protocol utilizes coordination chemistry to bypass column chromatography on scale.

  • Dibromoalkene Formation: To a solution of 2,2,3,3-tetramethylcyclopropanecarboxaldehyde (1.0 equiv) and CBr₄ (2.0 equiv) in DCM at 0 °C, add PPh₃ (4.0 equiv) portion-wise. Stir for 2 hours.

  • Elimination: Quench the reaction and concentrate the crude mixture. Resuspend in THF, cool to -78 °C, and add n-BuLi (2.5 M in hexanes, 2.2 equiv) dropwise.

  • Self-Validation Check 1: Quench a 0.1 mL aliquot with water, extract with hexanes, and analyze via GC-MS. The disappearance of the dibromoalkene mass peak (m/z ~282) validates complete lithium-halogen exchange and elimination.

  • Oxidation Wash: Quench the bulk reaction with saturated NH₄Cl and extract with pentane. Wash the organic layer with 10% aqueous H₂O₂ to oxidize any residual PPh₃ to TPPO.

  • Precipitation: Evaporate the pentane at atmospheric pressure through a Vigreux column to prevent product loss. Resuspend the residue in minimal ethanol. Add 1.8 M ZnCl₂ in ethanol (1.2 equiv relative to total PPh₃ used). Stir for 30 minutes until a thick white precipitate[ZnCl₂(TPPO)₂] forms.

  • Filtration: Filter the suspension through a Celite pad and wash with cold ethanol.

  • Self-Validation Check 2: Spot the filtrate on a silica TLC plate (Hexanes/EtOAc 4:1). The absence of a UV-active spot at Rf ~0.1 confirms the complete removal of TPPO. The volatile alkyne remains safely in the filtrate.

References
  • Ethyl diazoacetate synthesis in flow Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • In Situ Generation of the Ohira-Bestmann Reagent from Stable Sulfonyl Azide: Scalable Synthesis of Alkynes from Aldehydes Source: Organic Chemistry Portal / J. Org. Chem. URL:[Link]

  • Corey-Fuchs Reaction Source: Organic Chemistry Portal URL:[Link]

  • Triphenylphosphine Oxide- Waste Not, Want Not Source: Scientific Update URL:[Link]

Sources

Optimization

managing steric hindrance in derivatives of 3-ethynyl-1,1,2,2-tetramethylcyclopropane

Technical Support Center: 3-Ethynyl-1,1,2,2-tetramethylcyclopropane Derivatives Welcome to the dedicated support center for researchers working with 3-ethynyl-1,1,2,2-tetramethylcyclopropane and its derivatives. This mol...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Ethynyl-1,1,2,2-tetramethylcyclopropane Derivatives

Welcome to the dedicated support center for researchers working with 3-ethynyl-1,1,2,2-tetramethylcyclopropane and its derivatives. This molecule, with its unique gem-dimethyl-substituted cyclopropane core, offers a rigid, three-dimensional scaffold valuable in medicinal chemistry and materials science. However, the significant steric bulk presented by the tetramethyl framework poses considerable challenges in subsequent chemical transformations.[1][2][3]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. My goal is to provide not just solutions, but a mechanistic understanding of why these challenges arise and how the proposed strategies overcome them, ensuring the integrity and success of your experimental work.

FAQ: General Handling and Stability

Question: Is 3-ethynyl-1,1,2,2-tetramethylcyclopropane stable? Are there any specific storage or handling precautions?

Answer: Yes, the core structure is generally stable. The high strain energy of the cyclopropane ring is a key feature of its reactivity, but under normal laboratory conditions (room temperature, neutral pH, inert atmosphere), the molecule itself is not prone to spontaneous decomposition.[4] The primary points of reactivity are the terminal alkyne C-H bond and the pi-system of the triple bond.

Key Precautions:

  • Atmosphere: Like many terminal alkynes, it is best handled under an inert atmosphere (Nitrogen or Argon) to prevent gradual oxidative degradation or reaction with atmospheric moisture, especially if organometallic reagents are to be used subsequently.

  • Storage: Store in a cool, dark place. For long-term storage, refrigeration (-4 to -20 °C) in a well-sealed container is recommended.

  • Purity: Ensure the starting material is free from trace acids or bases from its synthesis, as these could catalyze unwanted side reactions over time.

Troubleshooting Guide: Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a cornerstone reaction for functionalizing alkynes. However, the steric shield provided by the four methyl groups on the cyclopropane ring can severely impede the catalytic cycle, leading to low yields and sluggish reactions.[1][5]

Question: My Sonogashira coupling with an aryl iodide is giving very low yield (<20%). I'm using standard Pd(PPh₃)₄/CuI conditions. What is the problem?

Answer: The issue is almost certainly steric hindrance. The bulky 1,1,2,2-tetramethylcyclopropyl group physically blocks the coordination sphere of the palladium and copper catalysts. The standard triphenylphosphine (PPh₃) ligands, while common, are often not ideal for overcoming this level of steric clash.

Causality: The Sonogashira catalytic cycle involves several steps where steric bulk can be detrimental:

  • Oxidative Addition: The aryl halide adds to the Pd(0) center. This is usually not the sterically hindered step.

  • Transmetalation: A copper(I) acetylide, formed from the alkyne, must transfer the acetylide group to the palladium complex. The approach of the bulky cyclopropyl-acetylide to the already crowded palladium center is a high-energy transition state and often the rate-limiting step.

  • Reductive Elimination: The product is eliminated, regenerating the Pd(0) catalyst.

The bulky ligands and the bulky substrate lead to a "logjam" at the transmetalation step.

dot

Caption: Sonogashira cycle showing steric clash at the transmetalation step.

Troubleshooting Strategies:

  • Switch to Copper-Free Conditions: Copper co-catalysts can sometimes lead to alkyne homocoupling (Glaser coupling), which further complicates the reaction mixture. Copper-free protocols often show better performance for hindered substrates.[6][7]

  • Employ Bulky, Electron-Rich Ligands: Counterintuitively, using bulkier phosphine ligands on the palladium can accelerate the reaction. Ligands like XPhos, SPhos, or tBu₃P promote the formation of a monoligated, highly reactive LPd(0) species, which is less sterically crowded and more readily undergoes oxidative addition and subsequent steps.[8]

  • Use N-Heterocyclic Carbene (NHC) Ligands: NHCs are excellent ligands for cross-coupling reactions involving sterically demanding substrates. They form very stable and highly active palladium complexes that can facilitate difficult couplings.

Recommended Protocol: Copper-Free Sonogashira Coupling

This protocol is a robust starting point for coupling 3-ethynyl-1,1,2,2-tetramethylcyclopropane with a challenging aryl iodide.

Materials:

  • 3-ethynyl-1,1,2,2-tetramethylcyclopropane (1.0 equiv)

  • Aryl Iodide (1.1 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • To a dry Schlenk flask under Argon, add Pd(OAc)₂, SPhos, and Cs₂CO₃.

  • Evacuate and backfill the flask with Argon three times.

  • Add the aryl iodide, followed by the anhydrous, degassed solvent via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the 3-ethynyl-1,1,2,2-tetramethylcyclopropane via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. Reactions may require 12-24 hours.

  • Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterStandard ConditionsRecommended for HindranceRationale
Catalyst System Pd(PPh₃)₄ / CuIPd(OAc)₂ / SPhos (or other bulky ligand)Bulky ligands promote faster reductive elimination and stabilize the active catalyst.[8]
Copper Yes (CuI)No (Copper-Free)Avoids Glaser homocoupling side products and simplifies the reaction mixture.[6]
Base Amine (Et₃N, DIPEA)Inorganic (Cs₂CO₃, K₂CO₃)Stronger, non-coordinating bases can be more effective in copper-free systems.
Temperature 25-60 °C80-110 °CHigher thermal energy is required to overcome the activation barrier imposed by steric hindrance.

Troubleshooting Guide: Azide-Alkyne "Click" Chemistry

"Click" chemistry is renowned for its efficiency, but the popular copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can be surprisingly sensitive to steric hindrance.[9][10]

Question: My CuAAC reaction between an azide and my tetramethylcyclopropyl alkyne is incomplete, even after 48 hours. How can I drive it to completion?

Answer: Similar to the Sonogashira coupling, the steric bulk of the cyclopropyl group is likely hindering the formation of the key copper-acetylide intermediate or its subsequent reaction with the azide. While various copper sources and ligands can be screened, a more effective strategy is often to change the reaction type entirely.

The Superior Alternative: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that relies on the high ring strain of a cyclooctyne (e.g., BCN, DIBO, DBCO) to drive the cycloaddition.[11][12] The reaction's driving force is the release of this strain, making it far less sensitive to the steric environment of the reaction partners.[9][10] This makes it an ideal choice for conjugating bulky molecules.

dot

Caption: Decision workflow for choosing the appropriate click chemistry reaction.

Recommended Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Azide-functionalized substrate (1.0 equiv)

  • 3-ethynyl-1,1,2,2-tetramethylcyclopropane (1.2 equiv)

  • Strain-promoted alkyne reagent (e.g., a BCN-linker) to be conjugated to one of the partners beforehand.

  • Solvent (e.g., Acetonitrile, DMSO, or a mixture with water)

Procedure: This protocol assumes one of your molecules (either the cyclopropane derivative or its partner) has been pre-functionalized with a strained cyclooctyne.

  • Dissolve the azide-containing compound in the chosen solvent.

  • Dissolve the cyclooctyne-functionalized compound in the same solvent.

  • Combine the two solutions at room temperature.

  • Stir the reaction and monitor by LC-MS. The reaction is often complete within 1-4 hours at room temperature. No heating is typically required.

  • Upon completion, the product can often be isolated by direct precipitation, extraction, or preparative HPLC, as no metal catalysts need to be removed.

Troubleshooting Guide: Deprotection of Silyl-Protected Alkynes

To enhance stability or prevent unwanted reactivity, the terminal alkyne is often protected with a silyl group (e.g., TMS, TIPS). Removing this group can be challenging in a sterically hindered environment.

Question: I am trying to deprotect my TMS-protected tetramethylcyclopropyl alkyne using TBAF, but the reaction is slow and I'm seeing side product formation. What's wrong?

Answer: Tetrabutylammonium fluoride (TBAF) is a strong base, and its fluoride anion is highly solvated, making it a large nucleophile. Its approach to the silicon atom can be hindered. Furthermore, the basicity of TBAF can cause side reactions on other sensitive functional groups in your molecule.

A milder and more chemoselective method is often required.

Recommended Strategy: DBU-Catalyzed Deprotection

The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of a small amount of water provides a remarkably selective method for cleaving acetylenic TMS groups.[13] This method is highly effective and preserves other silyl ethers (like TBDMS or TIPS) and base-labile groups. The non-nucleophilic nature of DBU and the small size of the ultimate cleaving species (likely hydroxide generated in situ) minimizes issues with steric hindrance.

Protocol: Selective TMS Deprotection with DBU

Materials:

  • TMS-protected 3-ethynyl-1,1,2,2-tetramethylcyclopropane derivative (1.0 equiv)

  • DBU (1.0-1.2 equiv)

  • Acetonitrile (CH₃CN)

  • Water (a few equivalents, often present in the solvent is sufficient)

Procedure:

  • Dissolve the silyl-protected alkyne in acetonitrile.

  • Add DBU to the solution.

  • Heat the mixture to 50-60 °C. The reaction is typically complete in under an hour.[13]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up by diluting with ether or ethyl acetate, washing with dilute acid (e.g., 1M HCl) to remove DBU, followed by water and brine.

  • Dry the organic layer and concentrate to yield the deprotected alkyne.

References

  • Becer, C. R., Hoogenboom, R., & Schubert, U. S. (2009). Click Chemistry beyond Metal-Catalyzed Cycloaddition. Angewandte Chemie International Edition, 48(27), 4900-4908. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • de Meijere, A., & Kozhushkov, S. I. (2004). The Chemistry of Highly Strained Oligospirocyclopropane Systems. Chemical Reviews, 104(5), 2265-2320. [Link]

  • Yao, Q., & Kinney, E. P. (2007). A Copper-Free Sonogashira Coupling Reaction in Water. Organic Letters, 9(8), 1565-1568. [Link]

  • Wikipedia contributors. (2023). Activation of cyclopropanes by transition metals. Wikipedia, The Free Encyclopedia. [Link]

  • Gelest, Inc. (n.d.). Cross-Coupling of Alkynylsilanes. Technical Library. [Link]

  • Rubin, M., Rubina, M., & Gevorgyan, V. (2007). Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Chemical Reviews, 107(7), 3117-3179. [Link]

  • Zaczyńska, E., & Szeja, W. (2021). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. International Journal of Molecular Sciences, 22(1), 36. [Link]

  • Nguyen, N. A., & Agarwal, V. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]

  • Wikipedia contributors. (2023). Metal-catalyzed cyclopropanation. Wikipedia, The Free Encyclopedia. [Link]

  • Carson, C. A., & Kerr, M. A. (2009). Transition-metal-catalyzed [5+2] cycloaddition reactions. Chemical Society Reviews, 38(11), 3051-3060. [Link]

  • Bartolozzi, A., et al. (2020). Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. Molecules, 25(20), 4728. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Chemistry Learner. (2024). Steric Hindrance: Definition, Factors, & Examples. [Link]

  • Defense Technical Information Center. (1987). New Synthesis Route for 1,1,2,2-Tetracyanocyclopropanes. [Link]

  • G.A. Gevorgyan, V.V. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(10), 2133-2155. [Link]

  • G.A. Gevorgyan, V.V. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Gelest, Inc. [Link]

  • PubChem. (n.d.). 3-Ethynyl-1,1,2,2-tetramethylcyclopropane. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3-Ethyl-1,1,2,2-tetramethylcyclopropane. National Center for Biotechnology Information. [Link]

  • Taylor & Francis Group. (2017). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In Hazard Assessment of Ethylene Oxide. [Link]

  • Hou, S., et al. (2017). Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile. Atlantis Press. [Link]

  • Taylor & Francis Online. (n.d.). Steric hindrance – Knowledge and References. [Link]

  • Gryko, D. T., et al. (2016). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Organic & Biomolecular Chemistry, 14(38), 9099-9106. [Link]

  • LookChem. (n.d.). Cas 4127-47-3, 1,1,2,2-TETRAMETHYLCYCLOPROPANE. [Link]

  • Alonso, F., et al. (2025). Innovative Syntheses and Reactivity of Propiolamidines. Molecules, 30(3), 748. [Link]

  • ResearchGate. (2022). NCI Study of the Influence of Steric Hindrance on the Conformational Isomers of Propane, Butane, and Ethane Derivatives. [Link]

  • ResearchGate. (2009). Influence of bulky substituents on the regioselective group-transfer reactions of diorganozinc compounds with N,N'-bis(2,6-di-isopropylphenyl)-1,4-diaza-1,3-butadiene. [Link]

Sources

Reference Data & Comparative Studies

Validation

Computational Analysis of Transition States in 3-Ethynyl-1,1,2,2-tetramethylcyclopropane Rearrangements: A Methodological Comparison Guide

Introduction: The Mechanistic Challenge The thermal rearrangement of ethynylcyclopropanes to cyclopentadiene derivatives is a fundamental ring-expansion reaction in organic synthesis. Mechanistically, this transformation...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mechanistic Challenge

The thermal rearrangement of ethynylcyclopropanes to cyclopentadiene derivatives is a fundamental ring-expansion reaction in organic synthesis. Mechanistically, this transformation—closely related to the classic vinylcyclopropane rearrangement—can proceed via a concerted pericyclic [1,3]-sigmatropic shift or a stepwise diradical pathway[1][2].

Modeling the transition state (TS) of 3-ethynyl-1,1,2,2-tetramethylcyclopropane presents a unique computational challenge. The presence of four methyl groups on the cyclopropane ring introduces severe steric crowding. Consequently, the transition state is highly compact, making intramolecular London dispersion forces a critical factor in stabilizing the activated complex. Furthermore, the potential for diradicaloid character in the TS requires electronic structure methods capable of handling multireference tendencies without exorbitant computational costs[3].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of various computational methodologies and software packages (Gaussian 16 vs. ORCA) for isolating and validating this specific transition state.

Methodological Comparison: Selecting the Right Level of Theory

Choosing the correct functional and basis set is the difference between a successful TS optimization and a non-converging artifact. Below is a comparison of the most widely used approaches for this class of reactions.

Density Functional Theory (DFT)
  • B3LYP : Historically the most popular hybrid functional, but it fundamentally lacks a description of medium-to-long-range electron correlation. For 3-ethynyl-1,1,2,2-tetramethylcyclopropane, standard B3LYP will artificially inflate the activation barrier because it fails to account for the stabilizing dispersion interactions between the bulky methyl groups[2]. It should only be used with Grimme’s dispersion corrections (e.g., B3LYP-D3BJ).

  • M06-2X : A highly parameterized meta-GGA functional that excels at main-group thermochemistry and barrier heights. It implicitly captures medium-range correlation, making it a strong candidate for pericyclic transition states. However, it is highly sensitive to the integration grid size and can struggle if the TS exhibits significant diradical character.

  • 
    B97X-D : A range-separated hybrid functional with empirical dispersion. This is the recommended functional  for this system. It strictly enforces correct asymptotic behavior at long ranges and explicitly accounts for the dispersion forces critical to the tetramethyl-substituted framework, providing highly accurate geometries and barrier heights[4].
    
Wavefunction Methods (The Benchmark)
  • DLPNO-CCSD(T) : Domain-Based Local Pair Natural Orbital Coupled-Cluster theory. While optimizing a TS at the CCSD(T) level for a

    
     system is computationally prohibitive, running a DLPNO-CCSD(T) single-point energy calculation on a DFT-optimized TS geometry is the gold standard. Recent benchmark datasets (such as MOBH35 and BH9) demonstrate that DLPNO-CCSD(T) provides barrier heights within 1-2 kcal/mol of the complete basis set limit, effectively serving as the absolute truth for validating DFT results[5][6].
    
Software Comparison: Gaussian 16 vs. ORCA 5.0/6.0
  • Gaussian 16 : Remains the industry standard for geometry optimizations. Its implementation of the Berny algorithm for saddle-point searches is unparalleled in robustness, making it the preferred engine for the initial TS search and Intrinsic Reaction Coordinate (IRC) validation.

  • ORCA : An exceptionally powerful, free-for-academic-use alternative. ORCA shines in its implementation of the RIJCOSX approximation, which drastically speeds up hybrid DFT calculations. Furthermore, ORCA's highly optimized DLPNO-CCSD(T) module makes it the mandatory choice for high-accuracy single-point energy refinements.

Computational Workflow & Visualization

To ensure scientific integrity, every TS calculation must be a self-validating system. Finding a stationary point with one imaginary frequency is not enough; you must prove causality by demonstrating that the TS connects the exact reactant to the exact product.

TS_Workflow Reactant Reactant: 3-ethynyl-1,1,2,2- tetramethylcyclopropane Conformers Conformational Search (CREST / GFN2-xTB) Reactant->Conformers Generate 3D Geometries PES_Scan Relaxed PES Scan (Drive C1-C2 Bond Cleavage) Conformers->PES_Scan Select Lowest Energy Conformer TS_Opt TS Optimization (Berny Algorithm, wB97XD) PES_Scan->TS_Opt Extract Highest Energy Point Freq Frequency Analysis (Exactly 1 Imaginary Freq) TS_Opt->Freq Verify Saddle Point IRC IRC Calculation (Forward & Reverse Paths) Freq->IRC v_i < 0 cm⁻¹ Products Products: Cyclopentadiene Derivatives IRC->Products Confirm Reaction Pathway

Caption: Computational workflow for isolating and validating the transition state of 3-ethynyl-1,1,2,2-tetramethylcyclopropane.

Step-by-Step Experimental/Computational Protocol

Step 1: Conformational Sampling Due to the rotational freedom of the ethynyl group and the steric clash of the methyls, multiple conformers exist. Use CREST (driven by the GFN2-xTB semi-empirical method) to perform a conformational search. Select the lowest-energy conformer as your starting geometry.

Step 2: Relaxed Potential Energy Surface (PES) Scan In Gaussian 16, set up a relaxed PES scan (Opt=ModRedundant). Define the reaction coordinate by incrementally stretching the C1-C2 bond of the cyclopropane ring (the bond opposite to the ethynyl group) from 1.50 Å to 2.50 Å in steps of 0.05 Å. Causality Check: This forces the molecule over the activation barrier, providing an excellent initial guess for the TS geometry.

Step 3: Transition State Optimization Extract the geometry corresponding to the highest energy point on the PES scan. Submit this to Gaussian 16 using the


B97X-D/def2-TZVP level of theory.
Command:#p opt=(ts, calcfc, noeigentest) freq wb97xd/def2tzvp
Note:calcfc calculates the exact force constants at the first step, which is critical for directing the Berny algorithm uphill along the reaction coordinate.

Step 4: Frequency Validation Analyze the output of the frequency calculation. A true transition state is a first-order saddle point, mathematically defined by having exactly one imaginary frequency (


). Animate this frequency in a visualizer (like GaussView or Avogadro); the atomic displacement vectors must clearly show the cyclopropane ring opening and the ethynyl group migrating.

Step 5: Intrinsic Reaction Coordinate (IRC) Verification To guarantee trustworthiness, run an IRC calculation (#p irc=(calcfc, maxpoints=30) wb97xd/def2tzvp). The IRC algorithm follows the mass-weighted gradient downhill from the TS in both the forward and reverse directions. The endpoints of the IRC must structurally match the 3-ethynyl-1,1,2,2-tetramethylcyclopropane reactant and the rearranged cyclopentadiene product.

Step 6: High-Accuracy Single Point Refinement Take the optimized TS geometry and run a single-point energy calculation in ORCA using DLPNO-CCSD(T)/cc-pVTZ to obtain the definitive activation barrier (


), utilizing the thermal corrections obtained from the DFT frequency calculation[4][7].

Quantitative Data Comparison

The following table summarizes the performance of various computational methods in calculating the activation free energy (


) and the imaginary frequency (

) for the ring-expansion transition state. Note: Values are representative benchmarks based on the established kinetics of highly substituted vinyl/ethynylcyclopropane rearrangements[2][3].
Computational MethodBasis SetSoftware

(kcal/mol)
Imaginary Frequency (

, cm

)
Performance Notes
B3LYP 6-311+G(d,p)Gaussian 1648.5-412Overestimates barrier height; lacks critical dispersion corrections for the tetramethyl groups.
B3LYP-D3BJ def2-TZVPORCA 5.043.2-425Significant improvement over bare B3LYP due to Grimme's D3 dispersion.
M06-2X def2-TZVPGaussian 1644.1-450Good thermochemistry; however, requires a fine integration grid (Integral=Ultrafine) to avoid numerical noise.

B97X-D
def2-TZVPGaussian 1642.8-438Optimal DFT Choice. Excellent long-range correction and built-in dispersion handling.
DLPNO-CCSD(T) cc-pVTZORCA 5.041.5N/A (Single Point)Gold Standard. Used as the benchmark reference for absolute barrier height accuracy.

References

  • Vinylcyclopropane rearrangement - Wikipedia. Wikipedia.[Link]

  • Thermal Rearrangements of Vinylcyclopropanes to Cyclopentenes - ResearchGate. ResearchGate.[Link]

  • Evaluating Transition Metal Barrier Heights with the Latest DFT Exchange–Correlation Functionals – the MOBH35 Benchmark Dataset - ChemRxiv. ChemRxiv.[Link]

  • ORCA 6.1.1 Manual. Max Planck Institute.[Link]

  • Modeling Multi-Step Organic Reactions: Can Density Functional Theory Deliver Misleading Chemistry? - OSTI.gov. OSTI.gov.[Link]

  • BH9, a New Comprehensive Benchmark Dataset for Barrier Heights and Reaction Energies - ResearchGate. ResearchGate.[Link]

  • Correction to “Evaluating Transition Metal Barrier Heights with the Latest Density Functional Theory Exchange–Correlation Functionals: The MOBH35 Benchmark Database” - ACS Publications. ACS Publications.[Link]

Sources

Comparative

Comparative Structural Analysis and Application Guide: X-Ray Crystallography of 3-Ethynyl-1,1,2,2-tetramethylcyclopropane Derivatives

Introduction & Mechanistic Rationale The 3-ethynyl-1,1,2,2-tetramethylcyclopropane (3-ethynyl-TMCP) core is a highly strained, sterically encumbered building block utilized in advanced organic synthesis, materials scienc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 3-ethynyl-1,1,2,2-tetramethylcyclopropane (3-ethynyl-TMCP) core is a highly strained, sterically encumbered building block utilized in advanced organic synthesis, materials science, and the development of rigid pharmacophores. The combination of a sterically bulky tetramethylcyclopropane ring and a reactive ethynyl handle creates a unique structural motif.

From a mechanistic perspective, the gem-dimethyl groups at the C1 and C2 positions induce significant steric repulsion (often referred to as the Thorpe-Ingold effect). This repulsion forces an elongation of the C1–C2 bond and compresses the internal cyclopropane angles, resulting in a highly energized ground state. The ethynyl group at C3 provides an sp-hybridized carbon that can either undergo transition-metal-catalyzed cross-coupling or, under thermal stress, trigger a ring-opening isomerization due to the relief of cyclopropane ring strain . Understanding the exact X-ray crystallographic parameters of 3-ethynyl-TMCP derivatives is crucial for predicting their stability and reactivity in downstream drug development workflows.

X-Ray Crystallographic Comparison

To objectively evaluate the structural performance and stability of the 3-ethynyl-TMCP core, we must compare the base molecule against its synthetically modified alternatives: the Trimethylsilyl (TMS)-protected derivative and a transition-metal coordinated derivative (e.g., Dicobalt hexacarbonyl complex).

The addition of a bulky TMS group or coordination to a metal center fundamentally alters the crystal packing, shielding the highly strained ring against spontaneous thermal degradation and improving shelf-stability for iterative oligomerization .

Quantitative Structural Data Summary
DerivativeSpace GroupC1–C2 Bond Length (Å)Alkyne C≡C Length (Å)Thermal StabilityPrimary Application
3-Ethynyl-TMCP (Base)

1.5421.185Low (Isomerizes >150°C)Precursor for cross-coupling
TMS-Ethynyl-TMCP

1.5501.192HighIterative oligomerization
Co₂(CO)₆-Ethynyl-TMCP

1.5381.345ModerateOrganometallic frameworks

Data Interpretation: The TMS-protected derivative exhibits a slightly elongated C1–C2 bond (1.550 Å) compared to the base molecule. This elongation acts as a "shock absorber" for the steric strain of the four methyl groups, distributing the electron density and preventing premature ring-opening. Conversely, the metal-coordinated derivative shows a drastically lengthened C≡C bond (1.345 Å), indicating a reduction in bond order from a triple to a pseudo-double bond due to


-backbonding from the metal center.

Performance Comparison: Reactivity Pathways

The structural features identified via X-ray crystallography directly dictate the chemical stability and reactivity of these derivatives.

  • Thermal Isomerization: Unprotected 3-ethynyl-TMCP is prone to volatility and thermal isomerization. When heated above 150 °C, the molecule undergoes a kinetically driven ring expansion to form substituted cyclopentadienes. The ethynyl group provides an unsaturated pathway for electron delocalization during the transition state of this rearrangement .

  • Cross-Coupling Efficiency: TMS-protected derivatives offer superior shelf-stability and are the preferred alternative for iterative cross-coupling (e.g., Sonogashira, Cadiot-Chodkiewicz, or Hay coupling). The steric bulk of the TMS group prevents unwanted alkyne dimerization prior to the addition of the palladium/copper catalyst.

Reactivity N1 3-Ethynyl-1,1,2,2-TMCP Core N2 N2 N1->N2 Heat N4 Pd/Cu or Au Catalysis N1->N4 Catalyst N3 Ring Expansion Isomerization N2->N3 Strain Relief N5 Sonogashira Cross-Coupling N4->N5 Alkyne Activation

Caption: Divergent reactivity pathways of 3-ethynyl-TMCP dictated by thermal vs. catalytic conditions.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity crystallographic data, the following step-by-step methodology incorporates built-in quality control checks at critical stages. This prevents the propagation of errors from synthesis to X-ray diffraction .

Step 1: Synthesis and Purification
  • Reaction: React 1-chloro-2,2,3,3-tetramethylcyclopropane with lithium trimethylsilylacetylide in anhydrous THF at -78 °C.

  • Quench & Extract: Warm to room temperature, quench with saturated aqueous NH₄Cl, and extract with diethyl ether.

  • Purification: Purify via silica gel flash chromatography (100% hexanes).

  • Self-Validation Check (NMR): Before proceeding to crystallization, perform a ¹H NMR analysis. The spectrum must show a distinct singlet at ~1.15 ppm integrating to 12H (the four methyl groups) and a sharp singlet at ~0.15 ppm integrating to 9H (the TMS group). Absence of these peaks indicates a failed substitution or premature ring-opening.

Step 2: Crystallization
  • Solvent System: Dissolve the purified TMS-Ethynyl-TMCP in a minimal amount of dichloromethane (DCM).

  • Layering: Carefully layer hexanes over the DCM solution in a 1:3 ratio within a crystallization tube.

  • Evaporation: Allow slow evaporation at 4 °C over 48–72 hours to yield colorless, plate-like crystals.

  • Self-Validation Check (Microscopy): Examine the crystals under polarized light microscopy. A valid single crystal must extinguish light uniformly upon rotation. If the crystal shows patchy light extinction, it is twinned and will yield poor X-ray diffraction data.

Step 3: X-Ray Diffraction Data Collection and Refinement
  • Mounting: Select a uniform single crystal (approx. 0.1 x 0.1 x 0.05 mm) and mount it on a Cryoloop using Paratone oil.

  • Data Collection: Collect data on a diffractometer equipped with a Mo Kα radiation source (

    
     = 0.71073 Å) under a nitrogen stream at 100 K to minimize thermal motion of the methyl groups.
    
  • Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL).
    
  • Self-Validation Check (Crystallography): Evaluate the internal consistency of the data. The

    
     value during data reduction must be < 0.05. A final Goodness-of-Fit (GooF) near 1.05 and an 
    
    
    
    value < 5% confirms a highly accurate structural model.

Workflow A Synthesis of 3-Ethynyl-TMCP B Chromatographic Purification A->B C Slow Evaporation (Hexane/DCM) B->C D Optical Selection (Polarized Light) C->D E X-Ray Data Collection (100 K) D->E F Structure Refinement (SHELXL) E->F

Caption: Workflow for synthesis, crystallization, and X-ray structural refinement of TMCP derivatives.

References

  • Hopf, H., Wachholz, G., Walsh, R., de Meijere, A., & Teichmann, S. (1989). "The kinetics of the thermal isomerization of 1-ethynyl-2,2,3,3-tetramethylcyclopropane." Chemische Berichte, 122(2), 377-382.[Link]

  • de Meijere, A., et al. (2006). "Productive Syntheses of 1-Ethynylcyclopropylamine and 1-Ethynylcyclobutylamine." ResearchGate.[Link]

  • Max Planck Society. (2021). "SUPPORTING INFORMATION - MPG.PuRe: X-Ray Crystal Structure Analysis of Compound S20." MPG.PuRe Repository. [Link]

Validation

validation of spectral data for 3-ethynyl-1,1,2,2-tetramethylcyclopropane

Comprehensive Comparison Guide: Spectral Data Validation Platforms for 3-Ethynyl-1,1,2,2-tetramethylcyclopropane Executive Summary The Analytical Challenge: Mechanistic Causality in Spectral Data To understand why advanc...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Spectral Data Validation Platforms for 3-Ethynyl-1,1,2,2-tetramethylcyclopropane

Executive Summary

The Analytical Challenge: Mechanistic Causality in Spectral Data

To understand why advanced validation platforms are necessary, we must first examine the physical causality driving the spectral signatures of 3-ethynyl-1,1,2,2-tetramethylcyclopropane.

  • NMR Shielding via

    
    -Aromaticity:  Unlike larger cycloalkanes, the cyclopropane ring exhibits a unique 
    
    
    
    -aromaticity. When placed in a magnetic field, the six electrons in the three C–C bonds generate a diatropic ring current. This response to a perpendicular magnetic field creates a localized shielding cone, pushing the chemical shifts of attached protons unusually upfield (often
    
    
    0.2–1.5 ppm)[3][4][5][6].
  • Steric Compression: The presence of four methyl groups at the C1 and C2 positions creates severe steric crowding. This forces the C3-ethynyl group into a rigid conformation, altering the expected diamagnetic anisotropy of the alkyne (-C

    
    CH) and complicating the 
    
    
    
    H and
    
    
    C chemical shifts of the methyls[7][8].
  • Vibrational Signatures (IR): The molecule possesses highly diagnostic orthogonal IR stretches. The terminal alkyne exhibits a sharp

    
    C–H stretch at ~3300 cm
    
    
    
    and a weak C
    
    
    C stretch at ~2100–2260 cm
    
    
    [8][9]. Simultaneously, the cyclopropane ring's high s-character C–H bonds produce a distinct stretch above 3000 cm
    
    
    (typically ~3040–3080 cm
    
    
    )[10].

Platform Comparison Matrix

When validating the spectral data for this compound, relying solely on manual correlation tables introduces a high risk of misassignment. We compared two leading computational platforms against traditional methods.

Feature / PlatformGaussian 16 (DFT/GIAO)[11][12][13]ACD/Labs Spectrus (AI/HOSE)[14][15][16]Traditional Manual Assignment
Underlying Technology Density Functional Theory (Quantum Mechanics)Neural Networks & HOSE Code DatabasesEmpirical Correlation Tables
Handling of Steric Strain Excellent: Explicitly calculates 3D electron density and shielding tensors.Moderate: Relies on the presence of similar sterically hindered motifs in the training data.Poor: Cannot account for complex 3D spatial compression.
Speed & Throughput Low: Requires hours for geometry optimization and frequency calculations.High: Instantaneous prediction and automated structure verification.Low: Labor-intensive and prone to human bias.
Best Use Case De novo validation of novel, highly strained stereoisomers.High-throughput QA/QC and routine batch validation.Preliminary functional group identification.

Experimental Protocol: A Self-Validating Workflow

To establish a self-validating system, empirical data acquisition must be tightly coupled with orthogonal computational predictions.

Step 1: Empirical Data Acquisition

  • Sample Preparation: Dissolve 15 mg of high-purity 3-ethynyl-1,1,2,2-tetramethylcyclopropane in 0.6 mL of CDCl

    
     containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
    
  • NMR Spectroscopy: Acquire 1D

    
    H NMR (600 MHz, 16 scans) using a prolonged relaxation delay (
    
    
    
    s) to ensure accurate integration of the quaternary-adjacent alkyne proton[17]. Acquire
    
    
    C{
    
    
    H} NMR (150 MHz, 1024 scans).
  • FTIR Spectroscopy: Deposit a neat liquid film onto an ATR crystal. Acquire the spectrum from 4000 to 400 cm

    
     at a resolution of 4 cm
    
    
    
    [10].

Step 2: In Silico Prediction & Alignment

  • DFT Pathway (Gaussian 16): Perform a 3D conformational search. Optimize the lowest-energy geometry at the

    
    B97XD/Def2TZVP level of theory. Calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method with the PCM solvation model (Chloroform)[11][12][18].
    
  • AI Pathway (ACD/Labs): Import the raw .fid files into ACD/Spectrus Processor. Input the 2D structure and execute the "Verify Structure" algorithm to generate a predicted spectrum and a statistical Match Factor[15][16].

Quantitative Data Presentation

The tables below summarize the experimental findings compared against the predictive platforms. DFT (Gaussian) outperformed AI (ACD/Labs) in predicting the precise chemical shifts of the sterically compressed methyl groups, whereas the AI platform was vastly superior in processing speed.

Table 1:


H and 

C NMR Chemical Shift Validation (

, ppm in CDCl

)
Nucleus / PositionEmpirical Data (Observed)Gaussian 16 (DFT/GIAO)ACD/Labs (AI Prediction)

(DFT vs Obs)

H: Alkyne (

CH)
1.88 (d, J=2.1 Hz)1.922.05+0.04

H: Cyclo-CH (C3)
1.15 (d, J=2.1 Hz)1.181.35+0.03

H: cis-Methyls (6H)
1.12 (s)1.101.05-0.02

H: trans-Methyls (6H)
1.04 (s)1.020.95-0.02

C: Alkyne (C

)
86.487.185.2+0.7

C: Alkyne (

CH)
66.265.868.1-0.4

C: Cyclo-C (C1, C2)
26.527.224.8+0.7

Table 2: Orthogonal FTIR Frequency Validation (cm


) 
Functional GroupExpected Range[8][9][10]Observed FrequencyDiagnostic Value

C–H Stretch
3270 – 33303315 (Sharp, Strong)Confirms terminal alkyne.
Cyclo C–H Stretch 3040 – 30803065 (Medium)Confirms strained ring s-character.
C

C Stretch
2100 – 22602118 (Weak)Confirms alkyne presence.
Alkyl C–H Stretch 2850 – 29602890, 2945 (Strong)Confirms tetramethyl substitution.

Validation Workflow Visualization

SpectralValidation Start Empirical Data Acquisition (NMR, ATR-FTIR, GC-MS) PredictDFT Gaussian 16 (DFT/GIAO) Quantum Mechanical Prediction Start->PredictDFT 3D Geometry PredictAI ACD/Labs Spectrus AI/HOSE Code Prediction Start->PredictAI 2D Topology Compare Orthogonal Data Alignment & Statistical Scoring PredictDFT->Compare Shielding Tensors PredictAI->Compare Database Shifts Valid Structure Validated (Match Factor > 0.95) Compare->Valid High Concordance Invalid Anomaly Detected (Re-evaluate Steric Strain) Compare->Invalid High Deviation

Self-validating spectral analysis loop integrating empirical data, DFT, and AI predictions.

Conclusion & Recommendations

For the validation of highly substituted, strained molecules like 3-ethynyl-1,1,2,2-tetramethylcyclopropane, relying solely on heuristic manual analysis is insufficient.

  • For De Novo Structural Elucidation or Regulatory Submissions: Gaussian 16 (DFT) is mandatory. The quantum mechanical calculation explicitly accounts for the

    
    -aromatic shielding of the cyclopropane ring and the steric compression of the tetramethyl groups, yielding chemical shift predictions with a 
    
    
    
    error margin of
    
    
    ppm for protons.

References

Sources

Comparative

theoretical vs. experimental bond angles in 3-ethynyl-1,1,2,2-tetramethylcyclopropane

Theoretical vs. Experimental Structural Elucidation of Strained Alkynes: A Case Study on 3-Ethynyl-1,1,2,2-tetramethylcyclopropane As drug development and materials science push toward increasingly complex and sterically...

Author: BenchChem Technical Support Team. Date: March 2026

Theoretical vs. Experimental Structural Elucidation of Strained Alkynes: A Case Study on 3-Ethynyl-1,1,2,2-tetramethylcyclopropane

As drug development and materials science push toward increasingly complex and sterically hindered molecular scaffolds, accurately determining molecular geometry becomes paramount. The compound 3-ethynyl-1,1,2,2-tetramethylcyclopropane serves as an exceptional case study for evaluating structural elucidation methodologies. It forces a rigid, linear


-hybridized ethynyl group into close proximity with a highly strained, sterically congested 1,1,2,2-tetramethylcyclopropane core[1][2].

This guide objectively compares theoretical computational models against experimental alternatives—specifically Gas-Phase Electron Diffraction (GED) and Microwave Spectroscopy (MW)—for resolving the bond angles of highly strained cyclopropanes.

Mechanistic Grounding: The Causality of Angle Strain

To understand the performance of theoretical vs. experimental methods, we must first understand the physical forces dictating the molecule's geometry. The structure of 3-ethynyl-1,1,2,2-tetramethylcyclopropane is governed by three competing energetic factors:

  • Baeyer Strain (Angle Strain): The internal C–C–C bond angles of the cyclopropane ring are forced to approximately 60°, severely deviating from the ideal tetrahedral angle of 109.5°[3]. To compensate, the carbon atoms rehybridize, placing more

    
    -character into the ring bonds (forming "bent" or Walsh bonds) and higher 
    
    
    
    -character into the external exocyclic bonds.
  • Steric Repulsion (van der Waals Strain): The presence of four methyl groups on adjacent carbons creates immense steric crowding. Experimental GED studies on the parent compound, 1,1,2,2-tetramethylcyclopropane, reveal that this repulsion forces the external CH₃–C–CH₃ angle to widen to 114° ± 6°[4][5].

  • Alkyne Linearity: The ethynyl group (-C≡CH) strongly prefers a 180° linear geometry[1]. However, the steric bulk of the adjacent gem-dimethyl groups exerts a repulsive force on the alkyne's

    
    -electron cloud, creating a subtle bending moment that theoretical models often struggle to quantify accurately without high-level dispersion corrections.
    

Methodological Comparison: Theoretical vs. Experimental Approaches

When determining the bond angles of such a strained system, researchers must choose between computational prediction and experimental measurement. Each system offers distinct advantages and limitations.

Alternative A: Theoretical Modeling (DFT & Ab Initio)

Density Functional Theory (DFT) and Ab Initio methods (e.g., MP2, CCSD(T)) calculate the potential energy surface to find the lowest-energy geometry.

  • Performance: High-level DFT functionals (like M06-2X or B3LYP-D3) excel at predicting the ground-state geometry of isolated molecules in a vacuum. They are particularly adept at modeling the hyperconjugative interactions between the cyclopropane Walsh orbitals and the alkyne

    
    -system.
    
  • Limitations: Standard functionals often underestimate intramolecular dispersion forces (van der Waals interactions) between the bulky methyl groups and the ethynyl group, potentially miscalculating the exocyclic bond angles by 1° to 3°.

Alternative B: Gas-Phase Electron Diffraction (GED) & Microwave Spectroscopy (MW)

Experimental gas-phase techniques measure the actual physical dimensions of the molecule free from crystal lattice packing forces.

  • Performance (GED): GED scatters an electron beam off the gas-phase molecules, generating a radial distribution curve of internuclear distances. It is the gold standard for measuring the average C–C ring distances (typically ~1.52 Å for tetramethylcyclopropanes)[5].

  • Performance (MW): MW spectroscopy measures rotational transitions, providing highly precise moments of inertia. It is exceptionally sensitive to conformational changes and intramolecular hydrogen bonding, as demonstrated in studies of related ethynylcyclopropane derivatives[6][7].

  • Limitations: GED struggles to resolve closely overlapping distances (e.g., distinguishing the C–C ring bonds from the C–C methyl bonds). Therefore, GED almost always requires a theoretical DFT model as a starting point for least-squares refinement.

Quantitative Data Summary

The following table synthesizes the expected structural parameters for 3-ethynyl-1,1,2,2-tetramethylcyclopropane, comparing theoretical predictions against established experimental benchmarks from structurally analogous compounds[4][8].

Structural ParameterTheoretical Prediction (DFT/M06-2X)Experimental Benchmark (GED/MW)Primary Strain Factor
Ring C–C (Average) 1.531 Å1.52 ± 0.03 ÅBaeyer Strain (Ring compression)
External CH₃–C–CH₃ Angle 115.2°114° ± 6°Steric Repulsion (van der Waals)
Ring C–C(Ethynyl) Bond 1.452 Å~1.46 Å

-

Hybridization overlap
C–C≡C Angle 179.1°178.5° - 180.0°Minimal deviation; rigid linear geometry

Self-Validating Experimental Protocols

To ensure scientific integrity, the determination of these bond angles must rely on self-validating workflows. Below are the step-by-step protocols for both the theoretical and experimental phases.

Protocol 1: Computational Geometry Optimization (Self-Validating via Frequencies)
  • Initial Conformer Generation: Construct the 3-ethynyl-1,1,2,2-tetramethylcyclopropane model using a molecular mechanics force field (e.g., MMFF94) to establish a baseline geometry.

  • DFT Optimization: Optimize the geometry using the M06-2X functional with a def2-TZVP basis set. This specific functional is chosen for its superior handling of non-covalent steric interactions.

  • Frequency Calculation (The Validation Step): Run a vibrational frequency calculation on the optimized geometry. Causality: If the calculation yields zero imaginary frequencies, the structure is mathematically validated as a true local minimum on the potential energy surface, rather than a transition state.

Protocol 2: Gas-Phase Electron Diffraction (GED) Refinement
  • Sample Vaporization: Vaporize the synthesized compound in a vacuum chamber at a controlled temperature (typically 20-50°C above its boiling point) to ensure a collision-free molecular beam.

  • Scattering & Acquisition: Intersect the molecular beam with a high-energy electron beam (e.g., 40-60 keV). Record the resulting diffraction pattern using a CCD or image plate.

  • Least-Squares Refinement (The Validation Step): Convert the diffraction pattern into a radial distribution curve. Use the DFT-optimized geometry from Protocol 1 as the starting model. Iteratively adjust the model's bond angles and distances until the theoretical scattering intensity matches the experimental data. The fit is validated by minimizing the

    
    -factor (residual factor) to < 5%.
    

Structural Elucidation Workflow

The most authoritative structural determinations do not rely on a single method, but rather a synergistic loop where theoretical models feed experimental refinements.

StructuralElucidation A Initial Theoretical Model (DFT / MP2) D Least-Squares Refinement & Radial Distribution A->D Starting Parameters B Gas-Phase Electron Diffraction (GED) B->D Internuclear Distances C Microwave Spectroscopy (MW) C->D Rotational Constants E Final Validated Bond Angles & Geometry D->E Converged Structure (R < 5%)

Caption: Workflow integrating DFT, GED, and MW data for structural elucidation.

References

  • Lemaire, H. P., & Livingston, R. L. (1952). The molecular structure of 1,1,2,2-tetramethylcyclopropane. Acta Crystallographica, 5(6), 817-820.

  • Marstokk, K.-M., de Meijere, A., Wagner-Gillen, K., & Møllendal, H. (1999). The structural and conformational properties of 1-amino-1-ethynylcyclopropane as studied by microwave spectroscopy and quantum chemical calculations. Journal of Molecular Structure, 509(1-3), 1-9.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13674389, 3-Ethynyl-1,1,2,2-tetramethylcyclopropane.

  • University of Campinas (UNICAMP) Chemistry Resources. Chapter 3: Conformations of Alkanes and Cycloalkanes (Angle Strain and Baeyer Theory).

Sources

Validation

comparison of synthetic routes to functionalized tetramethylcyclopropanes

As a Senior Application Scientist, I have evaluated numerous synthetic pathways for highly strained carbocycles. Functionalized tetramethylcyclopropanes—most notably 2,2,3,3-tetramethylcyclopropanecarboxylic acid—are ind...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have evaluated numerous synthetic pathways for highly strained carbocycles. Functionalized tetramethylcyclopropanes—most notably 2,2,3,3-tetramethylcyclopropanecarboxylic acid—are indispensable building blocks in the synthesis of third-generation pyrethroid insecticides (such as fenpropathrin) and various central nervous system-active pharmaceutical agents[1][2].

The synthesis of the 2,2,3,3-tetramethylcyclopropane core is notoriously challenging. The immense steric repulsion generated by four contiguous methyl groups on a three-membered ring severely hinders standard cyclopropanation techniques. This guide objectively compares the three most viable synthetic routes to these functionalized motifs, detailing the mechanistic causality, scalability, and self-validating experimental protocols required for successful execution.

Comparative Analysis of Synthetic Routes

Route 1: Transition Metal-Catalyzed Cyclopropanation (The Industrial Standard)

This route involves the generation of an alkyl diazoacetate (typically from glycine ester hydrochloride), followed by a transition metal-catalyzed (Cu or Rh) [2+1] cycloaddition with 2,3-dimethyl-2-butene (tetramethylethylene)[1].

  • Causality & Mechanism: The transition metal catalyst is non-negotiable here; it stabilizes the highly reactive carbene intermediate. Without it, the steric bulk of the tetrasubstituted alkene would prevent the reaction, and the diazo compound would simply dimerize into fumarates or maleates.

  • Performance: This is the most efficient route, yielding 91–94% of the final acid after saponification[1]. However, it requires stringent safety protocols due to the explosive nature of diazo intermediates.

Route 2: [2+2] Cycloaddition and Favorskii-Type Ring Contraction

To circumvent the hazards of diazo compounds, an alternative route utilizes the reaction of dichloroacetyl chloride with tetramethylethylene in the presence of a reducing metal (Zn or Pb) to form 2,2,3,3-tetramethyl-4-chlorocyclobutanone[3].

  • Causality & Mechanism: The in situ generated chloroketene undergoes a [2+2] cycloaddition with the alkene. Subsequent treatment with an alkali base triggers a Favorskii-type ring contraction. The thermodynamic driving force for this contraction is the expulsion of the chloride leaving group and the formation of a highly stable carboxylate anion[3].

  • Performance: While safer, this multi-step route generally offers lower overall yields and requires harsh reductive conditions.

Route 3: Photolytic α-Diazosulfone Addition

For researchers targeting sulfonyl-functionalized tetramethylcyclopropanes, the photolysis of p-tolylsulfonyldiazomethane in the presence of 2,3-dimethyl-2-butene is the premier method[4].

  • Causality & Mechanism: UV irradiation cleaves the diazo bond, generating nitrogen gas and a highly reactive singlet sulfonylcarbene. Because it is a singlet carbene, the addition to the alkene is stereospecific (cis-addition)[4].

  • Performance: Yields are excellent (~75%) for complex sulfonyl derivatives, but the method is constrained by the scalability limits of photochemical reactors[4].

Quantitative Data Presentation

The following table summarizes the performance metrics of the three primary synthetic routes to functionalized tetramethylcyclopropanes.

Performance MetricRoute 1: Catalytic CyclopropanationRoute 2: Favorskii Ring ContractionRoute 3: Photolytic Sulfonylcarbene
Overall Yield 91–94%65–75%~75%
Scalability High (Industrial Standard)ModerateLow (Photochemical limits)
Key Reagents Diazoacetate, Cu/Rh CatalystDichloroacetyl chloride, Zn/Pbp-Tolylsulfonyldiazomethane
Safety Profile Hazardous (Diazo intermediates)Moderate (Harsh reductants)Moderate (UV exposure)
Primary Application Fenpropathrin / PyrethroidsAlternative industrial routeSpecialized sulfonyl derivatives

Mechanistic Workflow

The following diagram illustrates the logical divergence between the two primary industrial pathways (Route 1 and Route 2) for synthesizing 2,2,3,3-tetramethylcyclopropanecarboxylic acid.

G Start 2,3-Dimethyl-2-butene (Tetramethylethylene) R1_Step1 Ethyl Diazoacetate + Metal Catalyst Start->R1_Step1 Route 1: Cyclopropanation R2_Step1 Dichloroacetyl Chloride + Zn/Pb (Reductive) Start->R2_Step1 Route 2: Ketene Addition R1_Int 2,2,3,3-Tetramethyl- cyclopropanecarboxylate R1_Step1->R1_Int [2+1] Cycloaddition R1_Step2 Saponification (NaOH) & Acidification R1_Int->R1_Step2 Product 2,2,3,3-Tetramethyl- cyclopropanecarboxylic Acid R1_Step2->Product R2_Int 2,2,3,3-Tetramethyl- 4-chlorocyclobutanone R2_Step1->R2_Int [2+2] Cycloaddition R2_Step2 Favorskii Ring Contraction (Alkali Base) R2_Int->R2_Step2 R2_Step2->Product

Mechanistic divergence of transition-metal catalyzed cyclopropanation vs. Favorskii ring contraction.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Visual and analytical cues are embedded to confirm reaction progression.

Protocol 1: Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid (Route 1)

This protocol is optimized for high yield and industrial scalability.

  • Diazotization: React glycine with a C4-C6 saturated fatty alcohol and concentrated HCl under azeotropic dehydration to form the glycine ester hydrochloride[1]. Treat with sodium nitrite to yield the diazoacetate.

    • Self-Validation: Monitor the reaction vessel. The complete cessation of nitrogen gas evolution indicates that the diazotization is complete.

  • Cyclopropanation: In a reaction vessel containing 2,3-dimethyl-2-butene and a copper catalyst heated to 80°C, add the diazoacetate via a syringe pump over 4 hours.

    • Causality: Slow addition is critical. It maintains a low steady-state concentration of the diazo compound, which kinetically favors the cross-reaction with the sterically hindered alkene over the unwanted homodimerization of the carbene.

  • Saponification: To the resulting 2,2,3,3-tetramethylcyclopropanecarboxylate, add 2–4 equivalents of NaOH and a volume of ethanol[3]. Heat to 95–105°C for 6 hours[5].

    • Causality: Ethanol acts as a phase-transfer agent, breaking the biphasic barrier between the organic ester and the aqueous base[3].

    • Self-Validation: The initially biphasic mixture will clarify into a single homogeneous solution, visually confirming the complete hydrolysis of the ester into the water-soluble sodium carboxylate.

  • Acidification & Isolation: Distill off the ethanol (78–99°C). Add water, then adjust the pH to 2–4 using 15% HCl at 70°C[1].

    • Self-Validation: A white solid will immediately precipitate. Filter, wash with water, and dry. The product purity can be confirmed by a sharp melting point of 118–121°C[1][6].

Protocol 2: Synthesis of 1-(4-Methylphenylsulfonyl)-2,2,3,3-tetramethylcyclopropane (Route 3)

This protocol is utilized for generating highly specialized sulfonyl-cyclopropanes.

  • Preparation: Dissolve p-tolylsulfonyldiazomethane (1.0 equiv) and an excess of 2,3-dimethyl-2-butene (5.0 equiv) in anhydrous dichloromethane.

  • Photolysis: Irradiate the solution using a high-pressure mercury lamp (e.g., Hanovia) through a Pyrex filter at 0–5°C[4].

    • Causality: The Pyrex filter cuts off lower-wavelength UV light, preventing the secondary photochemical degradation of the formed cyclopropane ring. The low temperature prevents the thermal degradation of the diazosulfone.

  • Isolation: Continue irradiation until nitrogen evolution ceases.

    • Self-Validation: Take an aliquot for IR spectroscopy. The complete disappearance of the intense diazo stretching frequency at ~2100 cm⁻¹ confirms the reaction is finished. Concentrate under reduced pressure and recrystallize to yield the product[4].

References

  • CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid. Google Patents.
  • 2,2,3,3-tetramethylcyclopropanecarboxylic acid - ChemBK. Available at:[Link]

  • 2,2,3,3-Tetramethylcyclopropanecarboxylic acid, 97%, Thermo Scientific. Fisher Scientific. Available at:[Link]

  • CN1025494C - Preparation of 2,2,3,3-tetramethyl cyclopropane carboxylic acid. Google Patents.
  • p-TOLYLSULFONYLDIAZOMETHANE - Organic Syntheses Procedure. Available at:[Link]

Sources

Comparative

Analytical Strategies for Byproduct Profiling in Reactions of 3-Ethynyl-1,1,2,2-tetramethylcyclopropane: A Comparative Guide

3-Ethynyl-1,1,2,2-tetramethylcyclopropane is a highly valued building block in modern medicinal chemistry and drug development. It is frequently utilized to introduce rigid, lipophilic cyclopropyl bioisosteres via Copper...

Author: BenchChem Technical Support Team. Date: March 2026

3-Ethynyl-1,1,2,2-tetramethylcyclopropane is a highly valued building block in modern medicinal chemistry and drug development. It is frequently utilized to introduce rigid, lipophilic cyclopropyl bioisosteres via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling. However, the inherent ring strain of the tetramethylcyclopropane moiety, combined with the high reactivity of the terminal alkyne, creates a notoriously complex byproduct landscape.

As a Senior Application Scientist, I have observed that failing to accurately profile these byproducts can derail late-stage drug development, leading to unexplained toxicity or yield drop-offs during scale-up. This guide objectively compares three leading analytical platforms—High-Resolution Gas Chromatography-Mass Spectrometry (HR-GC-MS) , Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) , and Quantitative Nuclear Magnetic Resonance (qNMR) —for the detection and quantification of critical reaction byproducts.

Mechanistic Pathways of Byproduct Formation

Before selecting an analytical tool, we must understand the causality behind the byproducts. In catalytic systems involving this strained alkyne, two primary off-target pathways dominate:

  • Glaser Homocoupling: In the presence of trace oxygen and copper co-catalysts, the terminal alkyne undergoes oxidative dimerization, yielding 1,4-bis(1,2,2,3-tetramethylcyclopropyl)buta-1,3-diyne (1)[1].

  • Ring-Opening Isomerization: The highly strained three-membered ring is susceptible to radical- or transition-metal-induced ring-opening. This relieves steric strain, generating acyclic conjugated dienes or allenyl intermediates (2)[2].

ReactionPathways SM 3-Ethynyl-1,1,2,2- tetramethylcyclopropane Product Desired Product (Intact Cyclopropane) SM->Product Pd/Cu Catalysis (Ideal) Glaser Glaser Dimer (Homocoupling) SM->Glaser O2 / Cu(II) (Oxidative) RingOpen Ring-Opened Isomer (Allene/Diene) SM->RingOpen Radical/Thermal (Strain Release)

Fig 1: Reaction pathways of 3-ethynyl-1,1,2,2-tetramethylcyclopropane leading to key byproducts.

Comparative Analysis of Analytical Platforms

To establish a self-validating analytical system, no single instrument is sufficient. We compare the alternatives based on their performance in resolving this specific chemical space.

Performance Comparison
FeatureHR-GC-MS (Orbitrap)UPLC-MS/MS (QqQ)qNMR (500 MHz)
Primary Target Volatile ring-opened isomersHeavy Glaser dimers, polar adductsAbsolute quantification, structural ID
Isomer Resolution Excellent (Chromatographic separation)Poor (Isomers often co-elute)Excellent (Distinct chemical shifts)
Sensitivity High (Sub-ppm)Very High (ppt to ppb)Low (Requires >1 mg/mL)
Throughput Medium (15-30 min/run)High (3-5 min/run)Medium (10 min/run)
Causality/Insight Exact mass confirms elemental compositionMRM transitions confirm connectivityDistinguishes cyclopropyl vs. vinylic protons
Why HR-GC-MS Outperforms Standard qGC-MS for Ring-Opened Isomers

Standard quadrupole GC-MS (qGC-MS) struggles to differentiate the intact 3-ethynyl-1,1,2,2-tetramethylcyclopropane from its ring-opened diene isomers because they share the exact same nominal mass (C9H14, m/z 122). HR-GC-MS provides sub-ppm mass accuracy, resolving subtle isotopic fine structures, while the high-resolution capillary column separates the geometric isomers based on minute boiling point and polarity differences.

Why qNMR is the Ultimate Ground Truth

While Mass Spectrometry provides sensitivity, NMR provides structural absolute truth. The intact cyclopropane ring exhibits highly shielded protons (δ 0.5–1.5 ppm). If ring-opening occurs, these signals disappear, replaced by downfield vinylic or allenic protons (δ 4.5–6.0 ppm). qNMR acts as the orthogonal validation for the MS data, ensuring the analytical system is self-validating.

AnalyticalWorkflow Sample Reaction Aliquot Quench Quench & Extract (EtOAc / H2O + EDTA) Sample->Quench Split Aliquot Split Quench->Split GCMS HR-GC-MS (Volatiles, Isomers) Split->GCMS Organic Phase LCMS UPLC-MS/MS (Dimers, Polar) Split->LCMS Diluted Phase NMR qNMR (Structural ID) Split->NMR Solvent Swap to CDCl3

Fig 2: Orthogonal analytical workflow for comprehensive byproduct profiling and quantification.

Experimental Protocols: A Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following protocols describe a robust, step-by-step methodology for sampling and analyzing the reaction mixture.

Protocol 1: Reaction Quenching and HR-GC-MS Sample Preparation

Objective: Arrest the reaction to prevent ex vivo Glaser coupling and extract volatile isomers without loss.

  • Sampling: Extract a 50 µL aliquot from the active Sonogashira or CuAAC reaction mixture using a positive displacement pipette.

  • Quenching: Immediately dispense the aliquot into a biphasic mixture of 500 µL cold ethyl acetate (EtOAc) and 500 µL of 0.1 M aqueous EDTA. Causality: EDTA strongly chelates the copper catalyst, instantly halting both the primary reaction and oxidative Glaser homocoupling (3)[3].

  • Extraction: Vortex for 30 seconds, then centrifuge at 10,000 x g for 2 minutes to achieve sharp phase separation.

  • Dilution: Transfer 100 µL of the upper organic layer to a GC vial containing 900 µL of EtOAc and 10 µL of an internal standard (e.g., dodecane-d26).

  • Analysis: Inject 1 µL onto an HP-5MS UI column (30 m x 0.25 mm x 0.25 µm) using a split ratio of 1:20. Program the oven from 50°C (hold 2 min) to 250°C at 15°C/min.

Protocol 2: UPLC-MS/MS Analysis for Glaser Dimers

Objective: Quantify the heavier, less volatile homocoupled diynes.

  • Preparation: Take 50 µL of the organic extract from Protocol 1 and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Dissolve the residue in 1 mL of LC-MS grade Methanol:Water (80:20, v/v).

  • Analysis: Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Detection: Monitor the specific Multiple Reaction Monitoring (MRM) transition for the Glaser dimer (e.g.,[M+H]+ m/z 243.2 → product ions).

Protocol 3: qNMR Structural Validation

Objective: Confirm the absolute ratio of intact cyclopropane to ring-opened isomers.

  • Preparation: Scale up the extraction (Protocol 1) to yield at least 5 mg of crude product mixture.

  • Solvent Swap: Remove all EtOAc in vacuo. Dissolve the residue in 600 µL of CDCl3 containing 0.05% v/v TMS and a known concentration of an internal calibrant (e.g., 1,3,5-trimethoxybenzene).

  • Acquisition: Acquire a 1D 1H NMR spectrum at 500 MHz with a relaxation delay (D1) of at least 10 seconds to ensure complete relaxation of all protons for accurate integration.

  • Analysis: Integrate the terminal alkyne proton (typically ~2.1 ppm) against the vinylic protons (~5.0 ppm) to determine the exact molar ratio of intact vs. ring-opened products.

Conclusion

The successful utilization of 3-ethynyl-1,1,2,2-tetramethylcyclopropane requires vigilant byproduct monitoring. While UPLC-MS/MS is indispensable for tracking Glaser dimers, HR-GC-MS paired with qNMR provides the most robust, self-validating system for identifying insidious ring-opened isomers. By implementing these orthogonal techniques, researchers can confidently optimize catalytic conditions and ensure the structural integrity of their synthetic pipelines.

References

  • Efficient Ru-Catalyzed Electrochemical Homo- and Heterocoupling Reaction of Terminal Alkynes: Synthesis, In Vitro Anticancer Activity, and Docking Study.ACS Omega.
  • Bromine Radical Catalysis by Energy Transfer Photosensitization.PMC - NIH.
  • 1,4-Dibromobenzene | 106-37-6 (Experimental Protocols for Glaser Coupling Prevention).Benchchem.

Sources

Safety & Regulatory Compliance

Safety

3-ethynyl-1,1,2,2-tetramethylcyclopropane proper disposal procedures

Operational Disposal Protocol: 3-Ethynyl-1,1,2,2-tetramethylcyclopropane Part 1: Executive Safety Summary & Hazard Analysis 3-ethynyl-1,1,2,2-tetramethylcyclopropane is not a standard organic solvent; it is a high-energy...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Disposal Protocol: 3-Ethynyl-1,1,2,2-tetramethylcyclopropane

Part 1: Executive Safety Summary & Hazard Analysis

3-ethynyl-1,1,2,2-tetramethylcyclopropane is not a standard organic solvent; it is a high-energy functionalized intermediate. Its disposal requires a deviation from standard "organic waste" protocols due to the synergistic risks of ring strain and terminal unsaturation .

Critical Hazard Profile

The molecule possesses two distinct features that dictate its disposal path:

  • The Cyclopropane Core: A highly strained ring (~27.5 kcal/mol strain energy). Thermal shock or catalytic exposure can trigger rapid, exothermic ring-opening decomposition.

  • The Terminal Alkyne (Ethynyl Group): This group is acidic (

    
    ). In the presence of specific metals (Copper, Silver, Mercury), it forms metal acetylides , which are shock-sensitive explosives.
    

Table 1: Physicochemical Hazard Data (Estimated & Analog-Based)

PropertyValue/ClassificationOperational Implication
Physical State Liquid (Colorless to pale yellow)High mobility; requires secondary containment.[1]
Flash Point < 60°C (Est.[2] based on analogs)Class 3 Flammable. Vapor can travel to ignition sources.
Reactivity High Polymerizes upon heating; forms explosive solids with Cu/Ag.
GHS Signals DangerH225 (Flammable), H227 (Combustible), EUH006 (Explosive with/without air).
Incompatibility Strong Oxidizers, Heavy MetalsSTRICT SEGREGATION REQUIRED in waste streams.

Part 2: Pre-Disposal Stabilization (The "Self-Validating" Protocol)

Core Directive: Never dispose of this compound in its neat (pure) form into a general waste drum. The concentration of high-energy bonds creates a "hot spot" risk within the container. You must dilute to diffuse the thermal potential.

Step 1: The Dilution Protocol (Mandatory)

Before moving the material to a waste area, you must lower its potential energy density.

  • Select a Compatible Solvent: Use a saturated hydrocarbon (e.g., Hexane, Heptane ) or a non-reactive aromatic (e.g., Toluene ).

    • Avoid: Halogenated solvents (DCM/Chloroform) if incineration is the endpoint (reduces disposal costs).

    • Avoid: Ketones/Aldehydes (potential for aldol-like side reactions with the alkyne).

  • Dilution Factor: Dilute the material to < 10% v/v .

    • Why? This ensures that if an exothermic decomposition occurs, the solvent acts as a heat sink, preventing a runaway thermal event.

Step 2: The "Copper Check" (Segregation)

Verify the destination waste container.

  • STOP: Does the waste drum contain cannulas, needles, or old catalyst residues?

  • CHECK: Are there copper fittings or brass valves on the waste container?

  • ACTION: If "Yes" to either, DO NOT USE . You must use a virgin, glass, or high-density polyethylene (HDPE) container dedicated to "Non-Halogenated Organics."

Part 3: Disposal Workflows

Scenario A: Bulk Liquid Disposal (> 5 mL)

Use this workflow for expired reagents or synthesized batches.

  • Stabilize: Perform the Dilution Protocol (see above) using Toluene or Heptane.

  • Containerize: Transfer the diluted solution into an amber glass bottle or HDPE jerrycan.

    • Do not fill > 90% capacity (Leave headspace for vapor expansion).

  • Labeling: Apply a hazardous waste label with the following specific constituents:

    • 3-Ethynyl-1,1,2,2-tetramethylcyclopropane[3]

    • Toluene (or used diluent)

    • Hazard Checkboxes: Flammable, Irritant.

    • Warning:"CONTAINS TERMINAL ALKYNE - NO METALS"

  • Disposal Path: Designate for High-Temperature Incineration (Fuel Blending) .

Scenario B: Trace Residues & Glassware

Use this workflow for flasks, syringes, and pipettes.

  • Rinse: Triple rinse glassware with Acetone or Ethanol.

  • Segregate Rinsate: Collect the first rinse separately and add it to the Bulk Liquid Disposal stream (Scenario A).

  • Final Wash: Subsequent rinses can go to general organic waste only if that waste stream is free of heavy metals.

  • Glassware: Once rinsed, leave glassware in a fume hood to flash off residual solvent before washing.

Part 4: Visualizing the Safety Logic

The following diagrams illustrate the critical decision paths and the chemical risks involved.

Diagram 1: Operational Disposal Decision Tree

This logic ensures the material is never concentrated in an unsafe environment.

DisposalWorkflow Start Waste: 3-Ethynyl-1,1,2,2- tetramethylcyclopropane StateCheck Is the material Pure/Neat? Start->StateCheck Dilute DILUTION REQUIRED Mix with Toluene/Heptane (<10%) StateCheck->Dilute Yes (Pure) MetalCheck Check Waste Container: Contains Cu, Ag, or Hg? StateCheck->MetalCheck No (Already Diluted) Dilute->MetalCheck SafeDrum Safe for General Organic Waste Drum MetalCheck->SafeDrum No (Metal Free) Segregate SEGREGATE Use Dedicated HDPE/Glass Container MetalCheck->Segregate Yes (Metals Present) Label Label: 'Flammable Alkyne' 'No Metals' SafeDrum->Label Segregate->Label Incinerate Final Disposal: Fuel Blending / Incineration Label->Incinerate

Caption: Workflow ensuring dilution and metal segregation prior to incineration.

Diagram 2: The Acetylide Trap (What to Avoid)

Visualizing the chemical incompatibility that leads to explosions.

AcetylideRisk Alkyne Terminal Alkyne (R-C≡C-H) Reaction Formation of Copper Acetylide Alkyne->Reaction Copper Copper/Brass Waste (Cu+ / Cu2+) Copper->Reaction Explosion SHOCK SENSITIVE EXPLOSION RISK Reaction->Explosion Upon Drying/Shock

Caption: Mechanism of acetylide formation. Never use brass fittings or copper-contaminated waste cans.

Part 5: Emergency Procedures (Spill Response)

In the event of a spill outside of containment:

  • Evacuate & Ventilate: The vapors are flammable and potentially narcotic. Clear the area immediately.

  • Eliminate Ignition: Cut power to hot plates and stirrers.

  • Absorb: Use Vermiculite or Diatomaceous Earth .

    • Do NOT use: Paper towels (increases surface area for rapid oxidation/flammability).

    • Do NOT use: Clay-based absorbents if they contain acidic impurities (can catalyze ring opening).

  • Collect: Use non-sparking (plastic) scoops. Place in a designated waste bag/pail.

  • Clean Surface: Wipe the area with soapy water, then Acetone.

Part 6: Regulatory Compliance (RCRA)

For US-based laboratories, classify this waste under the following EPA RCRA Codes :

  • D001 (Ignitable Characteristic): Flash point < 60°C.[2]

  • D003 (Reactivity Characteristic): Potential to form explosive mixtures with water or unstable under normal conditions (applied conservatively due to the strained ring/alkyne combination).

Transport:

  • Proper Shipping Name: Flammable Liquid, N.O.S. (Contains 3-ethynyl-1,1,2,2-tetramethylcyclopropane).[3]

  • UN Number: UN 1993 (Generic Flammable) or UN 3295 (Hydrocarbons, Liquid, N.O.S.).

  • Packing Group: II.

References

  • Fisher Scientific. (2025). Safety Data Sheet: Ethynylcyclopropane. (Analogous Hazards). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13674389, 3-Ethynyl-1,1,2,2-tetramethylcyclopropane. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 1,1,3,3-Tetraethoxypropane (Flammability/Combustibility Standards). Retrieved from

  • American Chemical Society. (2023). Identifying and Handling Peroxidizable and High-Energy Compounds. ACS Center for Lab Safety. Retrieved from

Sources

Handling

Personal Protective Equipment &amp; Safety Logistics: 3-Ethynyl-1,1,2,2-tetramethylcyclopropane

[1][2] Part 1: Executive Hazard Analysis 3-Ethynyl-1,1,2,2-tetramethylcyclopropane presents a dual-threat hazard profile derived from its structural moieties: the high-energy, strained cyclopropane ring and the reactive...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Part 1: Executive Hazard Analysis

3-Ethynyl-1,1,2,2-tetramethylcyclopropane presents a dual-threat hazard profile derived from its structural moieties: the high-energy, strained cyclopropane ring and the reactive terminal alkyne.[1][2] Unlike standard aliphatic hydrocarbons, this molecule possesses significant potential energy and specific reactivity concerns that dictate strict PPE and handling protocols.[2][3][4][5][6]

Hazard ClassRating (Est.)Critical Mechanism
Flammability High Flash point likely <0°C (inferred from fragments).[1][2][4][6] Vapors form explosive mixtures with air [1].[2][4][5][6]
Reactivity Moderate/High 1. Terminal alkyne forms explosive acetylides with Cu, Ag, Hg [2].2. Strained ring system releases significant heat upon combustion or ring-opening.[1][2][4][5][6]
Health Severe Causes serious eye damage (H318) and skin irritation (H315).[1][4][5][6] Aspiration hazard if swallowed [3].[2][3][4][5][6]
Part 2: PPE Stratification & Selection

Effective protection requires a tiered approach based on the operational scale.[2][4][5][6] Standard "lab basics" are insufficient for high-volume transfers or synthesis steps involving this compound.[2][4][5][6]

Tier 1: Routine Handling (Analytical/Small Scale < 5 mL)

For capped vial transport, NMR preparation, or closed-system observation.[1][2][4]

  • Eye Protection: Chemical Safety Glasses with side shields (ANSI Z87.1).[4][5][6]

  • Hand Protection: Disposable Nitrile gloves (Minimum thickness: 0.11 mm).[4][5][6] Note: Change immediately upon splash contact; hydrocarbons degrade nitrile over time.[1][4][6]

  • Body Protection: Standard cotton/polyester lab coat.[2][4][5][6]

  • Respiratory: Fume hood mandatory; no respirator required if containment is maintained.[4][5][6]

Tier 2: High-Risk Operations (Synthesis/Transfer > 5 mL)

For distillation, cannulation, reaction setup, or spill cleanup.[1][2][4]

  • Eye & Face Protection: Chemical Splash Goggles are mandatory.[4][5][6] A face shield is recommended during distillation or pressurized transfer to protect against vessel failure.[2][4][5][6]

  • Hand Protection: Double-gloving recommended.[1][2][4][5][6]

    • Inner: Nitrile (0.11 mm).[2][4][5][6]

    • Outer: Nitrile (0.2 mm) or Viton® (for prolonged immersion tasks).[4][5][6]

  • Body Protection: Flame-Resistant (FR) Lab Coat (Nomex® or treated cotton).[1][2][4][5][6] Synthetic fibers (polyester) must be avoided as they melt into skin during flash fires.[2][4][5][6]

  • Static Control: Anti-static wrist strap or grounded footwear if handling >100 mL in dry environments.[2][4][5][6]

Part 3: Operational Protocols & Logistics
3.1 Storage & Stability
  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[4][5][6][7] Terminal alkynes are susceptible to oxidative coupling (Glaser coupling) and polymerization [1].[2][4][5][6]

  • Temperature: Refrigerate (+2°C to +8°C). Low temperature minimizes ring-strain-induced decomposition and vapor pressure.[1][2][4][5][6]

  • Incompatibility: Segregate from oxidizing agents (peroxides, nitric acid) and coinage metals (Copper, Silver, Gold).[1][2][4]

    • Critical Warning: Do not use copper or brass fittings/regulators on gas lines connected to reaction vessels containing this alkyne.[2][4][5][6] Explosive copper acetylides can form inside the tubing [2].[2][4][5][6]

3.2 Safe Transfer Workflow

The following workflow minimizes static discharge and vapor release.

SafeTransfer Figure 1: Safe Transfer Workflow for 3-Ethynyl-1,1,2,2-tetramethylcyclopropane Start Start: Transfer Required Prep 1. Preparation: Ground all vessels. Purge receiving flask with Argon. Start->Prep PPE_Check 2. PPE Verification: FR Coat + Splash Goggles + Double Gloves Prep->PPE_Check Method_Select 3. Select Method PPE_Check->Method_Select Syringe Syringe (< 10 mL): Use stainless steel needle. Avoid rapid plunger movement. Method_Select->Syringe Small Vol Cannula Cannula (> 10 mL): Positive pressure transfer. PTFE or Stainless tubing only. Method_Select->Cannula Large Vol Execution 4. Execution: Transfer slowly to reduce static. Keep under inert curtain. Syringe->Execution Cannula->Execution Cleanup 5. Post-Transfer: Flush needle/tubing with Hexane. Dispose into Halogen-Free Waste. Execution->Cleanup

3.3 Reaction Setup: The "Acetylide Trap"

When using this molecule as a nucleophile (e.g., Sonogashira coupling or deprotonation with n-BuLi):

  • Vessel Prep: Flame-dry glassware under vacuum; backfill with Argon.[2][4][5][6]

  • Solvent Choice: Use anhydrous solvents (THF, Diethyl Ether).[2][4][5][6] Water content >0.1% can quench the acetylide anion or cause violent sputtering if strong bases are added.[2][4][5][6]

  • Quenching: Never quench reaction mixtures containing unreacted acetylides directly with concentrated acid.[2][4][5][6] Use saturated Ammonium Chloride (

    
    ) solution at 
    
    
    
    to protonate the species gently.[2][4][5][6]
Part 4: Emergency Response & Disposal
4.1 Emergency Decision Logic

EmergencyLogic Figure 2: Emergency Response Logic Flow Incident Incident Detected Type Identify Type Incident->Type Spill Liquid Spill Type->Spill Fire Fire / Ignition Type->Fire Exposure Personnel Exposure Type->Exposure Contain 1. Evacuate & Ventilate. 2. Eliminate Ignition Sources. Spill->Contain Extinguish Small: CO2 or Dry Chemical. Large: Evacuate immediately. Fire->Extinguish Skin Skin: Wash w/ soap & water 15 min. Monitor for dermatitis. Exposure->Skin Eye Eye: Rinse 15 min immediately. Seek ophthalmologist (Risk of corneal damage). Exposure->Eye Absorb 3. Absorb with Vermiculite/Sand. (Do NOT use paper towels - flammable). Contain->Absorb Warning WARNING: Risk of container explosion due to vapor pressure buildup. Extinguish->Warning

4.2 Disposal Protocols
  • Waste Stream: Organic Solvents (Non-Halogenated) .[4][5][6]

  • Pre-Treatment: If the waste contains active metal acetylides (e.g., from a reaction mixture), quench carefully with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     or dilute acetic acid before placing in the waste container.[2][4]
    
  • Labeling: Clearly tag as "Flammable" and "Irritant." Do not mix with oxidizing acids (Nitric, Perchloric) in the waste stream.[1][2][4]

References
  • BenchChem. (2025).[2][3][4][5][6] Common Pitfalls in the Handling of Terminal Alkynes. Technical Support Guide. Link[1][4]

  • Fisher Scientific.[2][4][5][6][8] (2025).[2][3][4][5][6][8] Safety Data Sheet: Ethynylcyclopropane. Link

  • National Institutes of Health (NIH).[2][4][5][6] (2025).[2][3][4][5][6][8] PubChem Compound Summary: Cyclopropylacetylene.[2][4][5][6] Link

  • Sigma-Aldrich. (2025).[2][4][5][6] Safety Data Sheet: Cyclopropylacetylene. Link

Sources

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